Hpk1-IN-28
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C25H22F3N5O4 |
|---|---|
Molecular Weight |
513.5 g/mol |
IUPAC Name |
[2-[3,5-difluoro-4-[[5-(2-fluoro-4-methoxyphenyl)-7H-pyrrolo[2,3-d]pyrimidin-4-yl]oxy]anilino]-5-methyl-4,6-dihydro-1,3-oxazin-5-yl]methanol |
InChI |
InChI=1S/C25H22F3N5O4/c1-25(10-34)9-30-24(36-11-25)33-13-5-18(27)21(19(28)6-13)37-23-20-16(8-29-22(20)31-12-32-23)15-4-3-14(35-2)7-17(15)26/h3-8,12,34H,9-11H2,1-2H3,(H,30,33)(H,29,31,32) |
InChI Key |
OLAZOTSEYGDCSN-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CN=C(OC1)NC2=CC(=C(C(=C2)F)OC3=NC=NC4=C3C(=CN4)C5=C(C=C(C=C5)OC)F)F)CO |
Origin of Product |
United States |
Foundational & Exploratory
Hpk1-IN-28: A Technical Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the hematopoietic progenitor kinase 1 (HPK1) inhibitor, Hpk1-IN-28. This document details its fundamental properties, its role within the T-cell receptor (TCR) signaling pathway, and standardized experimental protocols for its characterization.
Core Properties of this compound
This compound is a small molecule inhibitor targeting HPK1, a key negative regulator of T-cell activation.[1][2][3][4][5][6][7][8][9][10][11][12][13][14][15] The fundamental physicochemical properties of this compound are summarized below.
| Property | Value |
| CAS Number | 2699603-89-7 |
| Molecular Weight | 513.47 g/mol |
| Molecular Formula | C25H22F3N5O4 |
The HPK1 Signaling Pathway in T-Cell Regulation
Hematopoietic progenitor kinase 1 (HPK1), also known as Mitogen-activated protein kinase kinase kinase kinase 1 (MAP4K1), is a serine/threonine kinase predominantly expressed in hematopoietic cells.[3][5][8][9][12][13][14][15] It functions as a critical negative regulator of T-cell receptor (TCR) signaling, thereby attenuating T-cell activation, proliferation, and cytokine production.[3][5][8][9][10][12][13][14][15]
Upon TCR engagement, a signaling cascade is initiated, leading to the activation of HPK1. Activated HPK1 then phosphorylates the adaptor protein SLP-76 (Src homology 2 domain-containing leukocyte protein of 76 kDa) at the Serine 376 residue.[3][6][7][8][10][12][15] This phosphorylation event creates a binding site for 14-3-3 proteins, which, upon binding to SLP-76, leads to the dissociation of the SLP-76 signaling complex and subsequent ubiquitination and degradation of SLP-76.[10] The disruption of this signaling complex ultimately dampens the downstream signaling pathways, including the activation of NF-κB and AP-1, which are essential for T-cell effector functions.[3][8][9] By inhibiting HPK1, compounds like this compound can prevent the phosphorylation of SLP-76, thereby sustaining TCR signaling and enhancing the anti-tumor immune response.[3][4][10]
Experimental Protocols
The following are generalized protocols for the biochemical and cellular characterization of HPK1 inhibitors. These can be adapted for the specific analysis of this compound.
In Vitro Biochemical Kinase Assay (ADP-Glo™ Format)
This assay quantifies the kinase activity of HPK1 by measuring the amount of ADP produced in the phosphorylation reaction.
Materials:
-
Recombinant human HPK1 enzyme
-
Myelin Basic Protein (MBP) substrate
-
ATP
-
Kinase Assay Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/ml BSA)
-
This compound (or other test inhibitors)
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
384-well white assay plates
Procedure:
-
Prepare serial dilutions of this compound in the appropriate solvent (e.g., DMSO) and then dilute in Kinase Assay Buffer.
-
Add 2.5 µL of the diluted inhibitor or vehicle control to the wells of a 384-well plate.
-
Add 5 µL of a solution containing the HPK1 enzyme and MBP substrate in Kinase Assay Buffer to each well.
-
Initiate the kinase reaction by adding 2.5 µL of ATP solution in Kinase Assay Buffer. The final ATP concentration should be at or near the Km for HPK1.
-
Incubate the plate at 30°C for 1 hour.
-
Stop the reaction and measure the amount of ADP produced by following the ADP-Glo™ Kinase Assay manufacturer's protocol. Briefly, add ADP-Glo™ Reagent to deplete unused ATP, then add Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.
-
Measure luminescence using a plate reader.
-
Calculate the IC50 value by fitting the data to a four-parameter logistic curve.
Cellular Assay for SLP-76 Phosphorylation in Jurkat Cells
This assay measures the ability of an HPK1 inhibitor to block the phosphorylation of its direct downstream target, SLP-76, in a cellular context.
Materials:
-
Jurkat E6-1 cells
-
RPMI-1640 medium supplemented with 10% FBS
-
Anti-CD3 and Anti-CD28 antibodies (for T-cell stimulation)
-
This compound (or other test inhibitors)
-
Phosphate-buffered saline (PBS)
-
Fixation and permeabilization buffers (e.g., Cytofix/Cytoperm™)
-
Anti-pSLP-76 (Ser376) antibody, conjugated to a fluorophore
-
Flow cytometer
Procedure:
-
Culture Jurkat cells to a density of approximately 1 x 10^6 cells/mL.
-
Pre-incubate the cells with various concentrations of this compound or vehicle control for 1-2 hours at 37°C.
-
Stimulate the T-cells by adding a combination of anti-CD3 and anti-CD28 antibodies for 15-30 minutes at 37°C.
-
Stop the stimulation by adding ice-cold PBS and pellet the cells by centrifugation.
-
Fix and permeabilize the cells according to the manufacturer's protocol for the chosen buffers.
-
Stain the cells with the fluorescently labeled anti-pSLP-76 (Ser376) antibody.
-
Wash the cells and resuspend in PBS.
-
Analyze the median fluorescence intensity (MFI) of pSLP-76 staining using a flow cytometer.
-
Determine the IC50 value for the inhibition of SLP-76 phosphorylation.
References
- 1. Identification of Novel HPK1 Hit Inhibitors: From In Silico Design to In Vitro Validation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A perspective on HPK1 as a novel immuno-oncology drug target - PMC [pmc.ncbi.nlm.nih.gov]
- 3. jitc.bmj.com [jitc.bmj.com]
- 4. Discovery of Novel HPK1 Inhibitors Through Structure-Based Virtual Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | HPK1 kinase inhibitor: a sufficient approach to target HPK1 to modulate T cell activation in cancer immunotherapy compared with degraders [frontiersin.org]
- 6. wp.ryvu.com [wp.ryvu.com]
- 7. reactionbiology.com [reactionbiology.com]
- 8. Pharmacological inhibition of hematopoietic progenitor kinase 1 positively regulates T-cell function - PMC [pmc.ncbi.nlm.nih.gov]
- 9. biofeng.com [biofeng.com]
- 10. What are HPK1 modulators and how do they work? [synapse.patsnap.com]
- 11. Discovery of Novel PROTAC-Based HPK1 Degraders with High Potency and Selectivity for Cancer Immunotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Development of High-Throughput Assays for Evaluation of Hematopoietic Progenitor Kinase 1 Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. promegaconnections.com [promegaconnections.com]
- 15. chemrxiv.org [chemrxiv.org]
Hpk1-IN-28 and the Reinvigoration of T-Cell-Mediated Immunity: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Hematopoietic Progenitor Kinase 1 (HPK1), a serine/threonine kinase predominantly expressed in hematopoietic cells, has emerged as a critical negative regulator of T-cell activation. Its inhibition presents a promising strategy in immuno-oncology to enhance anti-tumor immunity. This technical guide details the mechanism of action of HPK1 inhibitors in T cells, using available data for well-characterized compounds as a proxy for the class, including molecules structurally related or with a similar mechanism to Hpk1-IN-28. We will explore the underlying signaling pathways, summarize key quantitative data, provide detailed experimental protocols, and visualize complex interactions through signaling and workflow diagrams.
A specific inhibitor, this compound, has been identified. However, publicly available, in-depth studies detailing its specific quantitative effects and associated experimental protocols in T cells are limited. Therefore, this guide will focus on the well-established mechanism of action of the HPK1 inhibitor class, utilizing data from extensively studied representative compounds to illustrate the core principles of HPK1 inhibition in T cells.
The Core Mechanism: Releasing the Brakes on T-Cell Activation
HPK1 functions as an intracellular checkpoint, dampening the signaling cascade initiated by T-cell receptor (TCR) engagement.[1][2] Upon TCR activation, HPK1 is recruited to the immunological synapse and, once activated, phosphorylates key adaptor proteins, most notably the SH2 domain-containing leukocyte protein of 76 kDa (SLP-76) at Serine 376.[1][3] This phosphorylation event creates a binding site for 14-3-3 proteins, leading to the ubiquitination and subsequent proteasomal degradation of SLP-76.[1][3] The degradation of SLP-76 effectively dismantles the TCR signaling complex, attenuating downstream pathways such as the Ras-MAPK/ERK and PLCγ1-NFAT pathways, which are crucial for T-cell activation, proliferation, and cytokine production.[1][4]
HPK1 inhibitors, such as this compound and its analogs, are ATP-competitive small molecules that bind to the kinase domain of HPK1, preventing its catalytic activity.[3] By blocking HPK1, these inhibitors prevent the phosphorylation of SLP-76, thereby stabilizing the TCR signaling complex and leading to a more robust and sustained T-cell response.[1][5] This enhanced signaling results in increased production of effector cytokines like Interleukin-2 (IL-2) and Interferon-gamma (IFN-γ), enhanced T-cell proliferation, and greater cytotoxic activity against target cells.[6][7]
Signaling Pathway Diagram
Caption: HPK1 Signaling Pathway in T-Cells and Point of Inhibition.
Quantitative Effects of HPK1 Inhibition on T-Cell Function
The inhibition of HPK1 by small molecules leads to measurable enhancements in T-cell activity. Below are tables summarizing representative quantitative data from studies on various HPK1 inhibitors.
Table 1: In Vitro Potency of Representative HPK1 Inhibitors
| Compound | Assay Type | IC50 (nM) | Cell Type | Reference |
| KHK-6 | HPK1 Kinase Activity | 20 | N/A (Biochemical) | [6] |
| Compound K | HPK1 Kinase Activity | 2.6 | N/A (Biochemical) | |
| C17 | HPK1 Kinase Activity | 0.05 | N/A (Biochemical) | |
| M074-2865 | HPK1 Kinase Activity | 2930 | N/A (Biochemical) |
Table 2: Effect of HPK1 Inhibition on T-Cell Cytokine Production
| Compound | Cell Type | Stimulation | Cytokine Measured | Fold Increase (vs. Control) |
| Compound 1 | Human PBMCs | anti-CD3/CD28 | IL-2 | Dose-dependent increase |
| Compound 1 | Human PBMCs | anti-CD3/CD28 | IFN-γ | Dose-dependent increase |
| KHK-6 | Human PBMCs | anti-CD3/CD28 | IL-2 | Significant increase |
| KHK-6 | Human PBMCs | anti-CD3/CD28 | IFN-γ | Significant increase |
| HPK1 Inhibitor | Human CD8+ T cells | anti-CD3/CD28 | IL-2 | ~2-4 fold |
| HPK1 Inhibitor | Human CD8+ T cells | anti-CD3/CD28 | IFN-γ | ~2-3 fold |
Table 3: Impact of HPK1 Inhibition on T-Cell Activation Markers
| Compound | Cell Type | Stimulation | Activation Marker | Observation |
| KHK-6 | Human CD4+ & CD8+ T cells | anti-CD3/CD28 | CD25 | Increased expression |
| KHK-6 | Human CD4+ & CD8+ T cells | anti-CD3/CD28 | CD69 | Increased expression |
| KHK-6 | Human CD4+ & CD8+ T cells | anti-CD3/CD28 | HLA-DR | Increased expression |
| HY-138568 | CLL Patient PBMCs | anti-CD3/CD28 | CD25 (on CD8+) | Dose-dependent increase |
| HY-138568 | CLL Patient PBMCs | anti-CD3/CD28 | CD69 (on CD8+) | Dose-dependent increase |
Key Experimental Protocols
Reproducible and rigorous experimental design is paramount in evaluating the mechanism of action of HPK1 inhibitors. Below are detailed methodologies for commonly employed assays.
T-Cell Isolation and Culture
-
Source: Human Peripheral Blood Mononuclear Cells (PBMCs) are isolated from healthy donor leukopaks by Ficoll-Paque density gradient centrifugation.
-
T-Cell Enrichment: CD4+ and CD8+ T cells are subsequently purified from PBMCs using negative selection magnetic-activated cell sorting (MACS) kits. Purity should be assessed by flow cytometry and should typically be >95%.
-
Culture Conditions: T cells are cultured in complete RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), 2 mM L-glutamine, 100 U/mL penicillin, and 100 µg/mL streptomycin at 37°C in a humidified 5% CO2 incubator.
In Vitro T-Cell Activation Assay
-
Plate Coating: 96-well flat-bottom plates are coated with anti-CD3 antibody (e.g., clone OKT3) at a concentration of 1-5 µg/mL in PBS overnight at 4°C. Plates are washed three times with sterile PBS before use.
-
Cell Plating: Purified T cells or PBMCs are plated at a density of 1-2 x 10^5 cells per well.
-
Stimulation: Soluble anti-CD28 antibody (e.g., clone CD28.2) is added to the culture medium at a concentration of 1-2 µg/mL.
-
Inhibitor Treatment: The HPK1 inhibitor (e.g., this compound) is dissolved in DMSO and added to the wells at various concentrations. A DMSO-only control must be included.
-
Incubation: Cells are incubated for 24-72 hours.
-
Readout: Supernatants are collected for cytokine analysis by ELISA or multiplex bead array. Cells are harvested for flow cytometry analysis of activation markers or for proliferation assays.
Western Blotting for SLP-76 Phosphorylation
-
Cell Stimulation and Lysis: Jurkat T cells or primary T cells (typically 5-10 x 10^6 cells per condition) are stimulated with anti-CD3/CD28 for short time points (e.g., 0, 2, 5, 10, 30 minutes). After stimulation, cells are immediately lysed in ice-cold RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Protein concentration is determined using a BCA assay.
-
SDS-PAGE and Transfer: Equal amounts of protein (20-40 µg) are separated by SDS-PAGE and transferred to a PVDF membrane.
-
Antibody Incubation: Membranes are blocked and then incubated with a primary antibody against phospho-SLP-76 (Ser376). Subsequently, membranes are incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: The signal is detected using an enhanced chemiluminescence (ECL) substrate and imaged. Membranes are often stripped and re-probed for total SLP-76 and a loading control like β-actin or GAPDH.
Experimental Workflow Diagram
References
- 1. Frontiers | HPK1 kinase inhibitor: a sufficient approach to target HPK1 to modulate T cell activation in cancer immunotherapy compared with degraders [frontiersin.org]
- 2. A perspective on HPK1 as a novel immuno-oncology drug target | eLife [elifesciences.org]
- 3. Multiple conformational states of the HPK1 kinase domain in complex with sunitinib reveal the structural changes accompanying HPK1 trans-regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. arcusbio.com [arcusbio.com]
- 5. researchgate.net [researchgate.net]
- 6. Pharmacological inhibition of hematopoietic progenitor kinase 1 positively regulates T-cell function - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | Discovery of Novel HPK1 Inhibitors Through Structure-Based Virtual Screening [frontiersin.org]
The Pursuit of Potent and Selective HPK1 Inhibitors: A Technical Guide to Discovery and Development
For Researchers, Scientists, and Drug Development Professionals
Introduction
Hematopoietic Progenitor Kinase 1 (HPK1), a serine/threonine kinase predominantly expressed in hematopoietic cells, has emerged as a critical negative regulator of T-cell and B-cell activation. Its role in dampening anti-tumor immune responses has positioned it as a compelling target for cancer immunotherapy. The development of small molecule inhibitors targeting HPK1 aims to unleash the full potential of the immune system to recognize and eliminate malignant cells. This technical guide provides an in-depth overview of the discovery and development of HPK1 inhibitors, focusing on the core scientific data, experimental methodologies, and the strategic workflow from target identification to clinical candidates.
HPK1 Signaling Pathway in T-Cell Activation
HPK1 acts as a crucial checkpoint in the T-cell receptor (TCR) signaling cascade. Upon TCR engagement, a series of phosphorylation events leads to the activation of HPK1. Activated HPK1, in turn, phosphorylates key adaptor proteins, most notably SLP-76 (SH2 domain-containing leukocyte protein of 76 kDa), leading to its ubiquitination and subsequent degradation. This action disrupts the formation of the TCR signalosome, thereby attenuating downstream signaling pathways that are essential for T-cell proliferation, cytokine production (such as IL-2), and effector functions. Inhibition of HPK1 is therefore hypothesized to restore and enhance T-cell-mediated anti-tumor immunity.
Quantitative Data of Preclinical HPK1 Inhibitors
The discovery of potent and selective HPK1 inhibitors is a key focus of many pharmaceutical and biotechnology companies. A summary of publicly available preclinical data for notable HPK1 inhibitors is presented below. It is important to note that direct comparison of potencies should be approached with caution due to variations in assay formats and conditions between different studies.
| Compound Name/Code | Originator | HPK1 IC₅₀ (nM) | Cellular pSLP-76 IC₅₀ (µM) | Kinase Selectivity | Reference |
| CFI-402411 | Treadwell Therapeutics | N/A | N/A | N/A | [1] |
| BGB-15025 | BeiGene | N/A | N/A | N/A | [1] |
| NDI-101150 | Nimbus Therapeutics | N/A | N/A | N/A | [2] |
| GNE-1858 | Genentech | 1.9 | N/A | >1000-fold vs other kinases | [3] |
| Compound K (BMS) | Bristol Myers Squibb | 2.6 | N/A | 50-fold vs MAP4K family | [3] |
| Compound 22 | N/A | 0.061 | N/A | N/A | [3] |
| Compound C17 | N/A | 0.05 | N/A | N/A | [3] |
| XHS | N/A | 2.6 | 0.6 | N/A | [3] |
| Sunitinib | Multiple | ~10 (Kᵢ) | N/A | Multi-kinase inhibitor | [3] |
| M074-2865 | N/A | 2930 | N/A | N/A | [3] |
N/A: Not publicly available.
Experimental Protocols
The identification and characterization of HPK1 inhibitors rely on a suite of robust biochemical and cellular assays. Detailed methodologies for key experiments are outlined below.
Biochemical Kinase Inhibition Assay (Time-Resolved Fluorescence Energy Transfer - TR-FRET)
This assay measures the direct inhibition of HPK1 kinase activity in a purified system.
-
Principle: A recombinant HPK1 enzyme phosphorylates a biotinylated substrate peptide. A europium-labeled anti-phospho-substrate antibody and a streptavidin-conjugated acceptor fluorophore are used for detection. Phosphorylation of the substrate brings the donor and acceptor fluorophores into close proximity, resulting in a FRET signal. Inhibitors of HPK1 will reduce the phosphorylation of the substrate, leading to a decrease in the FRET signal.
-
Materials:
-
Recombinant human HPK1 enzyme
-
Biotinylated peptide substrate (e.g., a peptide containing the SLP-76 phosphorylation site)
-
ATP
-
Europium-labeled anti-phospho-substrate antibody
-
Streptavidin-conjugated acceptor (e.g., APC or d2)
-
Assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35, 1 mM DTT)
-
Test compounds (serially diluted)
-
384-well low-volume microplates
-
TR-FRET compatible plate reader
-
-
Procedure:
-
Prepare serial dilutions of the test compounds in DMSO and then dilute in assay buffer.
-
Add a small volume (e.g., 2 µL) of the diluted compounds to the assay plate.
-
Prepare a mixture of HPK1 enzyme and the biotinylated substrate in assay buffer and add to the wells (e.g., 4 µL).
-
Incubate for a pre-determined time (e.g., 15 minutes) at room temperature to allow for compound binding to the enzyme.
-
Initiate the kinase reaction by adding a solution of ATP in assay buffer (e.g., 4 µL).
-
Incubate for the desired reaction time (e.g., 60 minutes) at room temperature.
-
Stop the reaction by adding a detection mixture containing EDTA, the europium-labeled antibody, and the streptavidin-conjugated acceptor in a suitable buffer.
-
Incubate for a specified time (e.g., 60 minutes) at room temperature to allow for the detection reagents to bind.
-
Read the plate on a TR-FRET plate reader, measuring the emission at both the acceptor and donor wavelengths.
-
Calculate the ratio of acceptor to donor emission and determine the percent inhibition for each compound concentration.
-
Plot the percent inhibition against the compound concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.
-
Cellular Phospho-SLP-76 (pSLP-76) Assay
This assay measures the ability of a compound to inhibit HPK1 activity within a cellular context by quantifying the phosphorylation of its direct substrate, SLP-76.
-
Principle: T-cells (e.g., human PBMCs or Jurkat cells) are stimulated to activate the TCR signaling pathway, leading to HPK1-mediated phosphorylation of SLP-76 at Serine 376. Cells are then lysed, and the level of pSLP-76 is measured using a sensitive immunoassay, such as an ELISA or a bead-based assay.
-
Materials:
-
Human Peripheral Blood Mononuclear Cells (PBMCs) or Jurkat T-cells
-
Cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
TCR stimulants (e.g., anti-CD3/anti-CD28 antibodies or beads)
-
Test compounds (serially diluted)
-
Lysis buffer (containing protease and phosphatase inhibitors)
-
pSLP-76 (Ser376) specific antibody
-
Total SLP-76 antibody
-
Secondary antibodies conjugated to a detectable label (e.g., HRP or a fluorophore)
-
ELISA plates or assay-specific microplates
-
Plate reader (absorbance or fluorescence)
-
-
Procedure:
-
Plate the cells in a 96-well plate at a suitable density.
-
Pre-incubate the cells with serial dilutions of the test compounds for a specified time (e.g., 1-2 hours).
-
Stimulate the cells with anti-CD3/anti-CD28 antibodies or beads for a short period (e.g., 5-15 minutes) to induce SLP-76 phosphorylation.
-
Immediately lyse the cells by adding cold lysis buffer.
-
Transfer the cell lysates to an ELISA plate pre-coated with a capture antibody for total SLP-76.
-
Incubate to allow the capture of SLP-76.
-
Wash the plate to remove unbound material.
-
Add the detection antibody specific for pSLP-76 (Ser376).
-
Incubate to allow the detection antibody to bind.
-
Wash the plate.
-
Add a labeled secondary antibody that binds to the detection antibody.
-
Incubate and wash.
-
Add the appropriate substrate to generate a detectable signal.
-
Read the signal on a plate reader.
-
Normalize the pSLP-76 signal to the total SLP-76 signal (from a parallel ELISA).
-
Calculate the percent inhibition of pSLP-76 phosphorylation for each compound concentration and determine the IC₅₀ value.
-
HPK1 Inhibitor Discovery and Development Workflow
The path to a clinical HPK1 inhibitor follows a structured and multi-stage process, beginning with target validation and culminating in a candidate ready for clinical trials.
Conclusion
The development of HPK1 inhibitors represents a promising strategy in immuno-oncology. By blocking the negative regulatory function of HPK1 in T-cells, these small molecules have the potential to enhance the body's natural anti-tumor immune response. The successful discovery and development of these inhibitors require a deep understanding of the underlying biology, the implementation of robust and reproducible experimental assays, and a systematic approach to drug discovery. The data and methodologies presented in this guide offer a comprehensive overview for researchers and drug developers working to advance this exciting class of therapeutics. Continued research and clinical investigation will be crucial to fully realize the therapeutic potential of HPK1 inhibition in the treatment of cancer.
References
The Biological Activity of HPK1 Inhibition on Immune Cells: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: This technical guide focuses on the biological activities of potent and selective Hematopoietic Progenitor Kinase 1 (HPK1) inhibitors on immune cells. Due to the limited public availability of data for a specific compound designated "Hpk1-IN-28," this document synthesizes findings from studies on various well-characterized small molecule HPK1 inhibitors and genetic inactivation models. The presented data is representative of the effects of potent and selective HPK1 inhibition.
Executive Summary
Hematopoietic Progenitor Kinase 1 (HPK1), also known as Mitogen-activated protein kinase kinase kinase kinase 1 (MAP4K1), is a critical negative regulator of immune cell activation, particularly in T lymphocytes.[1][2] Its role in dampening T-cell receptor (TCR) signaling makes it a compelling target for cancer immunotherapy.[2][3] Pharmacological inhibition of HPK1 has been shown to enhance anti-tumor immunity by augmenting T-cell effector functions, cytokine production, and overcoming immunosuppressive signals within the tumor microenvironment.[1][3] This guide provides an in-depth overview of the biological activity of HPK1 inhibitors on immune cells, with a focus on quantitative data, experimental methodologies, and the underlying signaling pathways.
The Role of HPK1 in Immune Regulation
HPK1 is a serine/threonine kinase predominantly expressed in hematopoietic cells.[2] In T cells, upon TCR engagement, HPK1 is activated and subsequently phosphorylates the SH2 domain-containing leukocyte protein of 76kDa (SLP-76) at Serine 376.[2][4] This phosphorylation event leads to the recruitment of the 14-3-3 protein, resulting in the ubiquitination and proteasomal degradation of SLP-76.[2] The degradation of SLP-76 destabilizes the TCR signaling complex, thereby attenuating downstream signaling cascades, including the activation of PLCγ1 and the ERK MAPK pathway, which are crucial for T-cell activation, proliferation, and cytokine production.[2]
Quantitative Effects of HPK1 Inhibition on Immune Cells
The pharmacological inhibition of HPK1 reverses its negative regulatory functions, leading to a significant enhancement of immune cell activity. The following tables summarize the key quantitative effects observed in various studies.
Table 1: Effect of HPK1 Inhibition on T-Cell Cytokine Production
| Cell Type | Stimulus | HPK1 Inhibitor | Concentration | Cytokine | Fold Increase (vs. Control) | Reference |
| Human CD8+ T cells | anti-CD3/CD28 | Unnamed Inhibitor | 1 µM | IL-2 | ~2-5 fold | [4] |
| Human CD8+ T cells | anti-CD3/CD28 | Unnamed Inhibitor | 1 µM | IFN-γ | ~2-4 fold | [4] |
| Human PBMCs | anti-CD3/CD28 | Compound 1 | Not specified | IFN-γ | Not specified (synergistic with anti-PD-1) | [1] |
| Jurkat cells | anti-CD3 | HPK1 Knockout | N/A | IL-2 | Significant increase | [2] |
| Human CD8+ T cells | anti-CD3/CD28 + PGE2/NECA | Compound 1 | Not specified | IFN-γ, IL-2, TNF-α | Reversal of suppression & further increase | [1] |
Table 2: Effect of HPK1 Inhibition on T-Cell Activation and Signaling
| Cell Type | Stimulus | HPK1 Inhibitor/Method | Parameter Measured | Observation | Reference |
| Primary Human CD8+ T cells | anti-CD3/CD28 | Unnamed Inhibitor | pSLP-76 (S376) | Concentration-dependent decrease | [4] |
| Jurkat cells | anti-CD3 | HPK1 Knockout | pSLP-76 (S376) | Nearly undetectable | [2] |
| Jurkat cells | anti-CD3 | HPK1 Knockout | pPLCγ1, pERK1/2 | Significantly increased and sustained | [2] |
| Human CD8+ T cells | anti-CD3/CD28 | Unnamed Inhibitor (1 µM) | pERK1/2+ cells | Increased percentage | [4] |
| Human Naïve & Memory T cells | anti-CD3/CD28 | Compound 1 | CD25, CD69 expression | Dose-dependent increase | [5] |
Signaling Pathways and Mechanism of Action
The following diagrams illustrate the HPK1 signaling pathway and the mechanism of action of HPK1 inhibitors.
Caption: HPK1 Signaling Pathway in T-Cells.
Caption: Mechanism of Action of HPK1 Inhibitors.
Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize the biological activity of HPK1 inhibitors.
T-Cell Activation and Cytokine Production Assay
Objective: To assess the effect of an HPK1 inhibitor on T-cell activation and the secretion of key cytokines like IL-2 and IFN-γ.
Materials:
-
Human Peripheral Blood Mononuclear Cells (PBMCs) or isolated CD8+ T cells
-
RPMI-1640 medium supplemented with 10% FBS, L-glutamine, and penicillin-streptomycin
-
Anti-CD3 and anti-CD28 antibodies (plate-bound or bead-conjugated)
-
HPK1 inhibitor (e.g., this compound) dissolved in DMSO
-
DMSO (vehicle control)
-
96-well flat-bottom culture plates
-
Cytokine detection kit (e.g., ELISA or Cytometric Bead Array - CBA)
Procedure:
-
Cell Plating: Seed human PBMCs or purified T cells at a density of 1-2 x 10^5 cells per well in a 96-well plate.
-
Stimulation: For plate-bound stimulation, pre-coat wells with anti-CD3 antibody (e.g., 1-5 µg/mL) overnight at 4°C. Add soluble anti-CD28 antibody (e.g., 1 µg/mL) to the culture medium. For bead-based stimulation, add anti-CD3/CD28 coated beads at a specified bead-to-cell ratio.
-
Inhibitor Treatment: Prepare serial dilutions of the HPK1 inhibitor and a vehicle control (DMSO) in culture medium. Add the inhibitor to the respective wells at the time of cell stimulation. Ensure the final DMSO concentration is consistent across all wells and does not exceed 0.1%.
-
Incubation: Culture the cells for 48-72 hours at 37°C in a humidified 5% CO2 incubator.
-
Supernatant Collection: After incubation, centrifuge the plates and carefully collect the cell-free supernatant for cytokine analysis.
-
Cytokine Analysis: Quantify the concentration of IL-2 and IFN-γ in the supernatants using an ELISA or CBA kit according to the manufacturer's instructions.
-
Data Analysis: Plot cytokine concentration against inhibitor concentration to determine the dose-response relationship.
Phospho-SLP-76 (S376) Flow Cytometry Assay
Objective: To measure the direct inhibitory effect of an HPK1 inhibitor on its immediate downstream target, SLP-76, in T cells.
Materials:
-
Jurkat cells or primary human T cells
-
Anti-CD3 antibody
-
Goat anti-mouse IgG (for crosslinking)
-
HPK1 inhibitor
-
Fixation/Permeabilization Buffer (e.g., Cytofix/Cytoperm)
-
Phospho-specific antibody against pSLP-76 (S376) conjugated to a fluorophore (e.g., Alexa Fluor 647)
-
Flow cytometer
Procedure:
-
Cell Treatment: Pre-incubate cells with the HPK1 inhibitor or vehicle control for 1-2 hours.
-
TCR Stimulation: Stimulate the cells with soluble anti-CD3 antibody for a short duration (e.g., 5-15 minutes), followed by crosslinking with goat anti-mouse IgG.
-
Fixation and Permeabilization: Immediately after stimulation, fix the cells by adding a fixation buffer. Following fixation, permeabilize the cells to allow intracellular antibody staining.
-
Staining: Stain the cells with the phospho-specific anti-pSLP-76 (S376) antibody.
-
Flow Cytometry Analysis: Acquire data on a flow cytometer. Gate on the live cell population and analyze the median fluorescence intensity (MFI) of the pSLP-76 signal.
-
Data Analysis: Compare the MFI of pSLP-76 in inhibitor-treated cells to the vehicle-treated control to determine the extent of inhibition.
Caption: Experimental Workflow for pSLP-76 Analysis.
Conclusion
Inhibition of HPK1 represents a promising strategy in immuno-oncology to enhance T-cell-mediated anti-tumor responses. The available data from preclinical models and human cell-based assays consistently demonstrate that potent and selective HPK1 inhibitors can augment T-cell activation, increase the production of key effector cytokines, and reverse immunosuppressive signals. The methodologies and pathways described in this guide provide a framework for the continued investigation and development of HPK1 inhibitors as a novel class of cancer therapeutics.
References
- 1. Pharmacological inhibition of hematopoietic progenitor kinase 1 positively regulates T-cell function - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | HPK1 kinase inhibitor: a sufficient approach to target HPK1 to modulate T cell activation in cancer immunotherapy compared with degraders [frontiersin.org]
- 3. Critical role of kinase activity of hematopoietic progenitor kinase 1 in anti-tumor immune surveillance - PMC [pmc.ncbi.nlm.nih.gov]
- 4. arcusbio.com [arcusbio.com]
- 5. researchgate.net [researchgate.net]
The Role of Hematopoietic Progenitor Kinase 1 (HPK1) in Tumor Immune Evasion: A Technical Guide
Audience: Researchers, scientists, and drug development professionals.
Abstract: Hematopoietic Progenitor Kinase 1 (HPK1), also known as MAP4K1, has emerged as a critical intracellular checkpoint regulator that tempers immune responses. Predominantly expressed in hematopoietic cells, HPK1 functions as a negative feedback regulator downstream of T-cell receptor (TCR), B-cell receptor (BCR), and dendritic cell (DC) signaling. In the context of oncology, tumors exploit this braking mechanism to foster an immunosuppressive microenvironment and evade immune destruction. Consequently, the pharmacological inhibition of HPK1's kinase activity presents a compelling therapeutic strategy to reinvigorate anti-tumor immunity. This technical guide provides an in-depth overview of the HPK1 signaling pathway, its multifaceted role in tumor immune evasion, preclinical data supporting its inhibition, and detailed experimental protocols for its investigation.
Introduction
The success of immune checkpoint inhibitors (ICIs) has revolutionized cancer therapy, yet a significant portion of patients do not respond to these treatments. This has spurred the search for novel targets that can overcome resistance mechanisms and broaden the efficacy of immunotherapy.[1] Hematopoietic Progenitor Kinase 1 (HPK1) is a serine/threonine kinase that acts as a crucial negative regulator of immune cell activation.[2][3][4][5][6][7] Its expression is largely restricted to the hematopoietic lineage, making it an attractive drug target with a potentially wide therapeutic window.[7][8]
Genetic studies involving HPK1 knockout (KO) or kinase-dead (KD) mice have demonstrated enhanced T-cell activation, increased cytokine production, and robust anti-tumor immunity in various syngeneic tumor models.[2][9] These findings provide a strong rationale for the development of small molecule inhibitors to pharmacologically block HPK1's kinase function, thereby releasing the brakes on the immune system to more effectively recognize and eliminate cancer cells.[1][10] This guide details the mechanisms, data, and methods central to understanding and targeting HPK1 in immuno-oncology.
The HPK1 Signaling Pathway in T-Cells
HPK1 is a key node in the T-cell receptor (TCR) signaling cascade, where it functions to attenuate and terminate the activation signal, preventing excessive immune responses.
Upon antigen recognition by the TCR, a series of phosphorylation events leads to the formation of a signalosome complex centered around the adaptor protein SH2 domain-containing leukocyte protein of 76 kDa (SLP-76). HPK1 is recruited to this complex and becomes activated.[11] Activated HPK1 then phosphorylates SLP-76 at a key serine residue, Ser376.[2][9][12][13][14] This phosphorylation event creates a docking site for 14-3-3 chaperone proteins.[9][15] The binding of 14-3-3 to pSLP-76 (Ser376) leads to the subsequent ubiquitination and proteasomal degradation of SLP-76, which effectively dismantles the signaling complex and terminates the T-cell activation signal.[9][15] By inhibiting HPK1, this negative feedback loop is broken, leading to sustained SLP-76 signaling, enhanced T-cell activation, proliferation, and effector function.[3][12]
HPK1's Role Across Multiple Immune Cell Types
While its role in T-cells is well-characterized, HPK1 also functions as a negative regulator in other key immune cell populations, making it a central hub for immune suppression within the tumor microenvironment (TME).
-
Dendritic Cells (DCs): In DCs, HPK1 curtails maturation and antigen presentation. HPK1-deficient DCs show elevated expression of co-stimulatory molecules like CD80 and CD86, increased production of the pro-inflammatory cytokine IL-12, and reduced secretion of the immunosuppressive cytokine IL-10.[16] This enhances their ability to prime naive T-cells against tumor antigens.
-
B-Cells: Similar to its function in T-cells, HPK1 negatively regulates B-cell receptor (BCR) signaling. It phosphorylates the SLP-76 homolog, B-cell linker protein (BLNK), dampening B-cell activation and antibody production.[2][17][18]
-
Regulatory T-Cells (Tregs): Loss of HPK1 in Tregs can impair their suppressive function. HPK1-deficient Tregs may adopt a "fragile" phenotype, characterized by the aberrant production of pro-inflammatory cytokines like IFN-γ and IL-2, which can further contribute to an anti-tumor environment.[15]
-
Natural Killer (NK) Cells: Genetic inactivation of HPK1 has been shown to increase the cytotoxic activity of NK cells against tumor targets in vitro, suggesting another avenue by which HPK1 inhibition can bolster anti-tumor immunity.[16][18]
By acting on this diverse set of immune cells, HPK1 establishes a broad state of immune tolerance that can be exploited by tumors. Pharmacological inhibition of HPK1 can therefore simultaneously enhance both the innate and adaptive arms of the anti-tumor immune response.
Quantitative Preclinical Data for HPK1 Inhibition
Numerous preclinical studies have demonstrated the potential of small molecule HPK1 inhibitors. The data consistently show that blocking HPK1's kinase activity enhances immune function and leads to tumor control.
Table 1: In Vitro Activity of Select HPK1 Inhibitors
| Compound Name/ID | Target | Biochemical IC₅₀ | Cellular pSLP-76 IC₅₀ | T-Cell IL-2 EC₅₀ | Reference(s) |
| Compound [I] (EMD Serono) | HPK1 | 0.2 nM | 3 nM (Jurkat) | 1.5 nM | [19] |
| Compound K (BMS) | HPK1 | 2.6 nM | N/A | N/A | [2] |
| GNE-1858 | HPK1 | 1.9 nM | N/A | N/A | [2] |
| Compound [I] (Insilico) | HPK1 | 10.4 nM | >50% inhibition at 100 mg/kg | N/A | [12] |
| Sutent (Sunitinib) | Multi-kinase | 15 nM | N/A | N/A | [16] |
| Ryvu Inhibitor | HPK1 | Sub-nanomolar | N/A | N/A | [13] |
| M074-2865 | HPK1 | 2.93 µM | N/A | N/A | [2] |
| ISR-05 | HPK1 | 24.2 µM | N/A | N/A | [3][10] |
IC₅₀: Half maximal inhibitory concentration. EC₅₀: Half maximal effective concentration. N/A: Not Available.
Table 2: In Vivo Anti-Tumor Efficacy of HPK1 Inhibitors
| Model / Treatment | Dosing | Tumor Growth Inhibition (TGI) | Key Findings | Reference(s) |
| CT26 Syngeneic Model / Insilico Cmpd [I] | 30 mg/kg p.o. BID | 42% | Monotherapy shows significant activity. | [12] |
| CT26 Syngeneic Model / Anti-PD-1 | 3 mg/kg i.p. | 36% | [12] | |
| CT26 Syngeneic Model / Cmpd [I] + Anti-PD-1 | As above | 95% | Strong synergy observed with checkpoint blockade. | [12] |
| GL261 Glioma Model / HPK1 K46E Mice | Genetic | ~90% response rate | Kinase activity is critical for tumor immune evasion. Increased CD8+ T-cell infiltration. | [15] |
| Phase 1 Trial / NDI-101150 (ccRCC patients) | Monotherapy | 60% DCR | Objective Response Rate (ORR) of 15%. | [20] |
| Phase 1 Trial / BGB-15025 + Tislelizumab | Combination | 57.1% DCR | Objective Response Rate (ORR) of 18.4%. | [21] |
TGI: Tumor Growth Inhibition. DCR: Disease Control Rate. ccRCC: clear cell renal cell carcinoma.
Detailed Experimental Protocols
Investigating the effects of HPK1 inhibition requires a set of robust cellular and in vivo assays. Below are detailed methodologies for key experiments.
Protocol: Human T-Cell Activation Assay
This assay measures the ability of an HPK1 inhibitor to enhance cytokine production from primary human T-cells following TCR stimulation.
1. Materials:
-
Human Peripheral Blood Mononuclear Cells (PBMCs) or isolated CD8+ T-cells.
-
Complete RPMI-1640 medium (supplemented with 10% FBS, Penicillin/Streptomycin).
-
96-well flat-bottom tissue culture plates.
-
Anti-human CD3e antibody (clone OKT3 or UCHT1, functional grade).
-
Anti-human CD28 antibody (clone CD28.2, soluble).
-
HPK1 inhibitor compound stock (in DMSO).
-
ELISA or Cytometric Bead Array (CBA) kits for human IL-2 and IFN-γ.
2. Plate Coating:
-
Dilute anti-CD3 antibody to 1-5 µg/mL in sterile PBS.
-
Add 50 µL of the antibody solution to each well of a 96-well plate.
-
Incubate the plate at 37°C for 2 hours or at 4°C overnight.[22]
-
Just before adding cells, wash each well twice with 200 µL of sterile PBS to remove unbound antibody.[22]
3. Cell Plating and Stimulation:
-
Thaw and count PBMCs or isolated T-cells. Resuspend in complete RPMI at a density of 1-2 x 10⁶ cells/mL.[22]
-
Prepare serial dilutions of the HPK1 inhibitor in complete RPMI. Also prepare a vehicle control (e.g., 0.1% DMSO).
-
Add 100 µL of the cell suspension to each anti-CD3 coated well.
-
Add 50 µL of the HPK1 inhibitor dilutions (or vehicle) to the respective wells.
-
Add 50 µL of soluble anti-CD28 antibody to a final concentration of 1-2 µg/mL.
-
Incubate the plate in a humidified 37°C, 5% CO₂ incubator for 48-72 hours.
4. Analysis:
-
After incubation, centrifuge the plate to pellet the cells.
-
Carefully collect the supernatant for cytokine analysis.
-
Measure the concentration of IL-2 and IFN-γ in the supernatant using ELISA or CBA according to the manufacturer's instructions.
-
Plot the cytokine concentration against the inhibitor concentration to determine the EC₅₀.
Protocol: Western Blot for pSLP-76 (Ser376)
This protocol is used to directly measure the inhibition of HPK1 kinase activity in cells by assessing the phosphorylation of its direct substrate, SLP-76.
1. Materials:
-
Jurkat T-cells or primary human T-cells.
-
Anti-human CD3/CD28 antibody-coated beads (e.g., Dynabeads).
-
RIPA lysis buffer with protease and phosphatase inhibitors.
-
Primary antibodies: Rabbit anti-pSLP-76 (Ser376), Mouse anti-total SLP-76, Mouse anti-β-actin.
-
Secondary antibodies: HRP-conjugated anti-rabbit and anti-mouse IgG.
-
ECL Western blotting substrate.
2. Cell Treatment and Lysis:
-
Culture cells to the desired density (e.g., 5 x 10⁶ cells per condition).
-
Pre-treat cells with the HPK1 inhibitor or vehicle control at various concentrations for 1-2 hours.
-
Stimulate the cells with anti-CD3/CD28 beads for 5-30 minutes at 37°C.[23] An unstimulated control should be included.
-
Pellet the cells by centrifugation and wash once with ice-cold PBS.
-
Lyse the cell pellets in ice-cold RIPA buffer.
-
Clarify the lysates by centrifugation and determine protein concentration (e.g., BCA assay).
3. Electrophoresis and Blotting:
-
Normalize protein amounts for all samples and prepare them with Laemmli sample buffer.
-
Separate proteins by SDS-PAGE (e.g., 10% gel).
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against pSLP-76 (Ser376) overnight at 4°C.
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibody for 1 hour.
-
Wash again and develop the blot using an ECL substrate.
-
Image the blot. Subsequently, strip the membrane and re-probe for total SLP-76 and β-actin as loading controls.
Protocol: Syngeneic Mouse Tumor Model
This in vivo model assesses the anti-tumor efficacy of an HPK1 inhibitor, alone or in combination with other immunotherapies.
1. Materials:
-
Immunocompetent mice (e.g., C57BL/6 or BALB/c).
-
Syngeneic tumor cell line (e.g., MC38, CT26).
-
Matrigel Basement Membrane Matrix.
-
HPK1 inhibitor formulation for oral gavage or i.p. injection.
-
Anti-mouse PD-1 antibody or isotype control.
-
Digital calipers.
2. Tumor Implantation:
-
Culture tumor cells and harvest them during the exponential growth phase.
-
Resuspend cells in a 1:1 mixture of sterile PBS and Matrigel at a concentration of 1 x 10⁷ cells/mL.[24]
-
Subcutaneously inoculate 100 µL (1 x 10⁶ cells) into the flank of each mouse.[24]
-
Monitor mice for tumor growth. Begin treatment when tumors reach a palpable size (e.g., 50-100 mm³).
3. Treatment:
-
Randomize mice into treatment groups (e.g., Vehicle, HPK1 inhibitor, anti-PD-1, Combination).
-
Administer the HPK1 inhibitor as per the determined schedule (e.g., 30 mg/kg, BID, oral gavage).[12]
-
Administer anti-PD-1 antibody as per its schedule (e.g., 3 mg/kg, i.p., twice a week).[12]
-
Monitor tumor volume with calipers (Volume = 0.5 x Length x Width²) and body weight twice weekly.
4. Endpoint Analysis:
-
Continue treatment for a defined period (e.g., 21-28 days) or until tumors reach a predetermined endpoint.[24]
-
At the end of the study, tumors and spleens can be harvested for analysis of tumor-infiltrating lymphocytes (TILs) by flow cytometry to assess changes in CD8+, CD4+, and Treg populations.
References
- 1. researchgate.net [researchgate.net]
- 2. Discovery of Novel HPK1 Inhibitors Through Structure-Based Virtual Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Identification of Novel HPK1 Hit Inhibitors: From In Silico Design to In Vitro Validation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Highly potent, orally active novel small-molecule HPK1 inhibitor DS21150768 induces anti-tumor responses in multiple syngeneic tumor mouse models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Frontiers | HPK1 kinase inhibitor: a sufficient approach to target HPK1 to modulate T cell activation in cancer immunotherapy compared with degraders [frontiersin.org]
- 7. Pharmacological inhibition of hematopoietic progenitor kinase 1 positively regulates T-cell function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Pharmacological inhibition of hematopoietic progenitor kinase 1 positively regulates T-cell function - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. Attenuation of T Cell Receptor Signaling by Serine Phosphorylation-mediated Lysine 30 Ubiquitination of SLP-76 Protein - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Insilico Medicine divulges novel HPK1 inhibitor with robust antitumor activity | BioWorld [bioworld.com]
- 13. aacrjournals.org [aacrjournals.org]
- 14. A novel pathway down-modulating T cell activation involves HPK-1–dependent recruitment of 14-3-3 proteins on SLP-76 - PMC [pmc.ncbi.nlm.nih.gov]
- 15. A perspective on HPK1 as a novel immuno-oncology drug target | eLife [elifesciences.org]
- 16. A perspective on HPK1 as a novel immuno-oncology drug target - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. T cell activation assay [protocols.io]
- 19. Potent HPK1 inhibitor achieves sustained elevation of IL-2 cytokine in vitro | BioWorld [bioworld.com]
- 20. HPK1 inhibitor NDI-101150 shows safety and antitumour activity in ccRCC - ecancer [ecancer.org]
- 21. onclive.com [onclive.com]
- 22. tools.thermofisher.com [tools.thermofisher.com]
- 23. researchgate.net [researchgate.net]
- 24. inmuno-oncologia.ciberonc.es [inmuno-oncologia.ciberonc.es]
Hpk1-IN-28 Target Validation in Cancer Immunotherapy: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Hematopoietic Progenitor Kinase 1 (HPK1), a serine/threonine kinase predominantly expressed in hematopoietic cells, has emerged as a critical negative regulator of anti-tumor immunity. Its inhibition presents a promising strategy to enhance the efficacy of cancer immunotherapy. This technical guide provides an in-depth overview of the target validation for HPK1, with a focus on the conceptual framework surrounding inhibitors like Hpk1-IN-28. It details the underlying signaling pathways, experimental methodologies for target validation, and quantitative data from preclinical studies. The information is intended to equip researchers, scientists, and drug development professionals with a comprehensive understanding of HPK1 as a therapeutic target.
Introduction to HPK1 as an Immuno-Oncology Target
Hematopoietic Progenitor Kinase 1 (HPK1), also known as Mitogen-Activated Protein Kinase Kinase Kinase Kinase 1 (MAP4K1), is a member of the Ste20 family of serine/threonine kinases. It functions as a crucial intracellular immune checkpoint, negatively regulating T-cell receptor (TCR) and B-cell receptor (BCR) signaling pathways.[1][2] HPK1 is also implicated in dendritic cell (DC) function.[3][4][5] Its primary role is to attenuate immune responses, thereby preventing excessive inflammation and autoimmunity.[6][7] However, in the context of cancer, this regulatory function can impede the body's ability to mount an effective anti-tumor immune response.
The rationale for targeting HPK1 in cancer immunotherapy is based on the principle that its inhibition will "release the brakes" on the immune system. Genetic knockout or pharmacological inhibition of HPK1 has been shown to enhance T-cell activation, proliferation, and cytokine production, leading to improved tumor control in preclinical models.[8][9] Small molecule inhibitors of HPK1 are therefore being actively investigated as a means to reinvigorate the anti-tumor immune response, both as monotherapies and in combination with existing immunotherapies like checkpoint inhibitors.[10][11][12]
The HPK1 Signaling Pathway
HPK1 exerts its negative regulatory function primarily through the T-cell receptor (TCR) signaling cascade. Upon TCR engagement with an antigen-presenting cell (APC), a signaling cascade is initiated. HPK1 is activated downstream of the TCR and proceeds to phosphorylate key adaptor proteins, most notably the SH2 domain-containing leukocyte protein of 76 kDa (SLP-76).
The phosphorylation of SLP-76 at Serine 376 by HPK1 creates a binding site for 14-3-3 proteins.[13] This interaction leads to the ubiquitination and subsequent proteasomal degradation of SLP-76, effectively dampening the TCR signal and attenuating T-cell activation.[6] By inhibiting HPK1, the phosphorylation of SLP-76 is prevented, leading to a more sustained and robust activation of downstream signaling pathways, including the Ras-MAPK and NF-κB pathways, which are critical for T-cell effector functions.
HPK1 Signaling Pathway in T-Cells.
Quantitative Data on HPK1 Inhibition
The development of potent and selective HPK1 inhibitors has allowed for the quantitative assessment of their effects on immune cell function. The following tables summarize key in vitro data for representative HPK1 inhibitors.
Table 1: Biochemical Potency of HPK1 Inhibitors
| Compound | Target | IC50 (nM) | Assay Type | Reference |
| Compound C17 | HPK1 | 0.05 | Kinase Assay | [13] |
| ISR-05 | HPK1 | 24,200 | Kinase Assay | [8] |
| ISR-03 | HPK1 | 43,900 | Kinase Assay | [8] |
| Compound 14 | HPK1 | 0.005 (pM) | TR-FRET | [14] |
| Compound 17 | HPK1 | N/A | IL-2 PBMC | [14] |
Table 2: Cellular Activity of HPK1 Inhibitors
| Treatment | Cell Type | Readout | Effect | Reference |
| HPK1 Inhibition | Human CD8+ T-cells | IL-2 Secretion | Increased | [15] |
| HPK1 Inhibition | Human CD8+ T-cells | IFN-γ Secretion | Increased | [15] |
| HPK1 Inhibition | Human Dendritic Cells | IL-1β Secretion | Increased | [15] |
| HPK1 Knockout | Murine Dendritic Cells | CD80/CD86 Expression | Increased | [3][16] |
| HPK1 Knockout | Murine Dendritic Cells | IL-12 Production | Increased | [3][16] |
| HPK1 Knockout | Murine T-cells | IL-2 Production | Increased | [6] |
| HPK1 Knockout | Murine T-cells | IFN-γ Production | Increased | [6] |
| Compound 1 | Human T-cells | Cytokine Production | Reversed PGE2/NECA suppression | [17] |
| NDI-101150 | ccRCC Patients | Objective Response Rate | 15% (monotherapy) | [18] |
| NDI-101150 | ccRCC Patients | Disease Control Rate | 60% (monotherapy) | [18] |
Experimental Protocols for HPK1 Target Validation
Validating HPK1 as a therapeutic target involves a series of in vitro and in vivo experiments to demonstrate that its inhibition leads to the desired immunological outcomes.
Biochemical Kinase Assay
Objective: To determine the direct inhibitory activity of a compound on HPK1 kinase activity.
Methodology: A common method is the ADP-Glo™ Kinase Assay.[19][20]
-
Reaction Setup: A reaction mixture is prepared containing recombinant HPK1 enzyme, a suitable substrate (e.g., Myelin Basic Protein), ATP, and the test inhibitor at various concentrations.[21]
-
Kinase Reaction: The reaction is incubated to allow HPK1 to phosphorylate the substrate, converting ATP to ADP.
-
ATP Depletion: After the kinase reaction, remaining ATP is depleted using an ADP-Glo™ Reagent.
-
ADP to ATP Conversion: A Kinase Detection Reagent is added, which contains enzymes that convert the ADP generated in the kinase reaction back to ATP.
-
Luminescence Detection: The newly synthesized ATP is quantified using a luciferase/luciferin reaction, which produces a luminescent signal directly proportional to the amount of ADP generated and thus, the kinase activity.
-
Data Analysis: The IC50 value, the concentration of inhibitor required to reduce kinase activity by 50%, is calculated.
Cellular Phospho-SLP-76 Assay
Objective: To measure the inhibition of HPK1 activity within a cellular context by quantifying the phosphorylation of its direct substrate, SLP-76.
Methodology: This assay is typically performed using flow cytometry.[22]
-
Cell Stimulation: Immune cells, such as Jurkat T-cells or primary human T-cells, are stimulated with anti-CD3/anti-CD28 antibodies to activate the TCR signaling pathway.
-
Inhibitor Treatment: Cells are pre-incubated with the HPK1 inhibitor at various concentrations before stimulation.
-
Fixation and Permeabilization: Following stimulation, cells are fixed and permeabilized to allow intracellular antibody staining.
-
Antibody Staining: Cells are stained with a fluorescently labeled antibody specific for phosphorylated SLP-76 (Ser376).
-
Flow Cytometry Analysis: The fluorescence intensity of the phospho-SLP-76 antibody is measured by flow cytometry.
-
Data Analysis: A decrease in the mean fluorescence intensity indicates inhibition of HPK1 kinase activity.
T-Cell Activation and Cytokine Production Assays
Objective: To assess the functional consequences of HPK1 inhibition on T-cell activation and effector function.
Methodology:
-
T-Cell Isolation: Primary T-cells are isolated from peripheral blood mononuclear cells (PBMCs).
-
Stimulation and Treatment: T-cells are stimulated with anti-CD3/anti-CD28 antibodies in the presence or absence of the HPK1 inhibitor.
-
Activation Marker Analysis: After a period of incubation, T-cell activation is assessed by staining for surface markers such as CD69 and CD25 and analyzing by flow cytometry.
-
Cytokine Measurement: The supernatant from the cell culture is collected, and the concentration of secreted cytokines (e.g., IL-2, IFN-γ, TNF-α) is measured using methods like ELISA or a cytokine bead array.[23][24] An increase in activation markers and cytokine production indicates enhanced T-cell function.
Experimental Workflow for HPK1 Target Validation.
Mechanism of Action of this compound and Other HPK1 Inhibitors
The primary mechanism of action for this compound and other small molecule inhibitors of HPK1 is the competitive inhibition of the ATP-binding site of the kinase. By occupying this site, the inhibitors prevent ATP from binding, thereby blocking the phosphotransferase activity of HPK1. This leads to a series of downstream effects that collectively enhance anti-tumor immunity:
-
Enhanced T-Cell Activation: By preventing the degradation of SLP-76, HPK1 inhibitors lead to sustained TCR signaling, resulting in more robust T-cell activation, proliferation, and differentiation into effector cells.[25]
-
Increased Cytokine Production: Activated T-cells produce higher levels of pro-inflammatory cytokines such as IL-2, IFN-γ, and TNF-α, which are crucial for orchestrating an effective anti-tumor immune response.[6][17]
-
Overcoming Tumor-Induced Immunosuppression: The tumor microenvironment is often characterized by immunosuppressive factors like prostaglandin E2 (PGE2) and adenosine. HPK1 inhibitors have been shown to rescue T-cell function from the suppressive effects of these molecules.[17][26]
-
Enhanced Dendritic Cell Function: Inhibition of HPK1 in dendritic cells can lead to increased expression of co-stimulatory molecules and production of pro-inflammatory cytokines, improving their ability to prime anti-tumor T-cell responses.[3][5]
-
Synergy with Checkpoint Inhibitors: By activating T-cells through a different mechanism, HPK1 inhibitors have the potential to synergize with immune checkpoint inhibitors like anti-PD-1/PD-L1 antibodies to achieve greater anti-tumor efficacy.[10][12]
Logical Flow of HPK1 Inhibition's Mechanism of Action.
Clinical Development of HPK1 Inhibitors
The compelling preclinical data has led to the clinical development of several HPK1 inhibitors. These agents are being evaluated in early-phase clinical trials for the treatment of advanced solid tumors, both as monotherapy and in combination with other immunotherapies.
-
CFI-402411: A phase 1/2 study is evaluating the safety and tolerability of CFI-402411 in patients with advanced solid malignancies, both as a single agent and in combination with pembrolizumab.[11][13]
-
BGB-15025: A phase 1/2 study is investigating the safety, pharmacokinetics, and preliminary anti-tumor activity of BGB-15025 in patients with advanced solid tumors.[13][27]
-
NDI-101150: This oral, highly selective HPK1 inhibitor is being evaluated in a phase 1/2 trial as monotherapy and in combination with pembrolizumab in patients with advanced solid tumors.[1][11] Early clinical data has shown a manageable safety profile and single-agent activity in clear cell renal cell carcinoma.[18]
-
GRC 54276: A first-in-human phase 1/2 trial is evaluating this HPK1 inhibitor in patients with advanced solid tumors and lymphomas.[11]
Conclusion
HPK1 has been robustly validated as a promising therapeutic target in cancer immunotherapy. Its role as a negative regulator of T-cell and dendritic cell function makes it an attractive target for pharmacological inhibition. Preclinical studies have consistently demonstrated that inhibiting HPK1 kinase activity enhances anti-tumor immunity. The development of small molecule inhibitors like this compound and the advancement of several candidates into clinical trials underscore the significant potential of this therapeutic strategy. Future research will focus on optimizing the therapeutic window of HPK1 inhibitors, identifying predictive biomarkers for patient selection, and exploring rational combination therapies to further enhance their anti-cancer efficacy.
References
- 1. HPK1 Inhibitors: Revolutionizing Immuno-Oncology Approaches [delveinsight.com]
- 2. tandfonline.com [tandfonline.com]
- 3. [PDF] Hematopoietic Progenitor Kinase 1 Is a Negative Regulator of Dendritic Cell Activation | Semantic Scholar [semanticscholar.org]
- 4. Hematopoietic progenitor kinase 1 is a negative regulator of dendritic cell activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. academic.oup.com [academic.oup.com]
- 7. HPK1 Influences Regulatory T Cell Functions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. jitc.bmj.com [jitc.bmj.com]
- 11. onclive.com [onclive.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Frontiers | Discovery of Novel HPK1 Inhibitors Through Structure-Based Virtual Screening [frontiersin.org]
- 14. Discovery of Diaminopyrimidine Carboxamide HPK1 Inhibitors as Preclinical Immunotherapy Tool Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 15. arcusbio.com [arcusbio.com]
- 16. A perspective on HPK1 as a novel immuno-oncology drug target - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Pharmacological inhibition of hematopoietic progenitor kinase 1 positively regulates T-cell function - PMC [pmc.ncbi.nlm.nih.gov]
- 18. HPK1 inhibitor NDI-101150 shows safety and antitumour activity in ccRCC - ecancer [ecancer.org]
- 19. HPK1 Kinase Enzyme System Application Note [promega.sg]
- 20. biofeng.com [biofeng.com]
- 21. bpsbioscience.com [bpsbioscience.com]
- 22. Development of High-Throughput Assays for Evaluation of Hematopoietic Progenitor Kinase 1 Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. aacrjournals.org [aacrjournals.org]
- 24. jitc.bmj.com [jitc.bmj.com]
- 25. What are HPK1 modulators and how do they work? [synapse.patsnap.com]
- 26. aacrjournals.org [aacrjournals.org]
- 27. HPK1 Inhibitors Pipeline Appears Robust With 8+ Key Pharma Companies Actively Working in the Therapeutics Segment | DelveInsight [barchart.com]
Hpk1-IN-28 and its Potentiation of Dendritic Cell Activation: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Hematopoietic Progenitor Kinase 1 (HPK1, also known as MAP4K1) has emerged as a critical negative regulator of immune cell function, making it a compelling target for novel cancer immunotherapies. As a serine/threonine kinase predominantly expressed in hematopoietic cells, HPK1 attenuates signaling pathways downstream of the T-cell and B-cell receptors.[1] Furthermore, accumulating evidence demonstrates its inhibitory role in the activation of dendritic cells (DCs), the most potent antigen-presenting cells and essential orchestrators of adaptive immunity.[2][3] Pharmacological inhibition of HPK1 can reverse this immunosuppressive checkpoint, leading to enhanced DC maturation, cytokine production, and T-cell priming.[4][5] This guide provides an in-depth technical overview of the effects of HPK1 inhibition, using the potent inhibitor Hpk1-IN-28 as a reference compound, on the activation of dendritic cells. It consolidates key quantitative data, details relevant experimental protocols, and visualizes the underlying biological processes.
Note: While this compound is a potent and specific tool compound for HPK1, much of the detailed functional data on dendritic cells has been generated using other pharmacological inhibitors or HPK1 knockout (HPK1-/-) genetic models. The data presented herein is aggregated from these highly correlated studies to provide a comprehensive picture of the effects of potent HPK1 inhibition on dendritic cell biology.
The HPK1 Signaling Pathway in Immune Regulation
HPK1 acts as an intracellular checkpoint, dampening the activation signals in various immune cells, including T cells, B cells, and dendritic cells.[1] In T cells, upon T-Cell Receptor (TCR) engagement, HPK1 is recruited to the immunological synapse where it phosphorylates the adaptor protein SLP-76 (SH2 domain-containing leukocyte protein of 76 kDa).[6] This phosphorylation event leads to the recruitment of the 14-3-3 protein, subsequent ubiquitination, and proteasomal degradation of SLP-76, effectively terminating the activation signal.[5] While the precise downstream cascade in dendritic cells is less elucidated, genetic and pharmacological evidence strongly indicates that HPK1 kinase activity similarly serves to negatively regulate DC activation and maturation following pathogen-associated molecular pattern (PAMP) recognition.[2][3][4]
Quantitative Effects of HPK1 Inhibition on Dendritic Cell Activation
Inhibition or genetic ablation of HPK1 in dendritic cells leads to a hyper-activated phenotype upon maturation, characterized by the enhanced surface expression of co-stimulatory molecules and increased secretion of pro-inflammatory cytokines. This potentiation of DC function is critical for stimulating a robust downstream T-cell response.
Table 1: Upregulation of Co-stimulatory Molecules on Dendritic Cells
This table summarizes the observed changes in the expression of key surface markers on dendritic cells following HPK1 inhibition or knockout, as measured by flow cytometry (Mean Fluorescence Intensity, MFI, or percentage of positive cells).
| Marker | Cell Type | Model | Stimulus | Outcome | Reference |
| CD80 | Murine BMDCs¹ | HPK1-/- | LPS | Higher Expression vs. WT | [2][3][4] |
| CD86 | Murine BMDCs¹ | HPK1-/- | LPS | Higher Expression vs. WT | [2][3][4] |
| I-A(b) (MHC-II) | Murine BMDCs¹ | HPK1-/- | LPS | Higher Expression vs. WT | [2][3] |
| CD83, CD86, CD80 | Human mo-DCs² | HPK1 Inhibitor | IFN-γ | Enhanced Expression | [7] |
¹Bone Marrow-Derived Dendritic Cells ²Monocyte-Derived Dendritic Cells
Table 2: Enhancement of Pro-inflammatory Cytokine Secretion
This table presents the quantitative increase in cytokine production by dendritic cells following HPK1 inhibition or knockout. Cytokine levels are typically measured from cell culture supernatants via ELISA or Cytometric Bead Array (CBA).
| Cytokine | Cell Type | Model | Stimulus | Outcome | Reference |
| IL-12 | Murine BMDCs | HPK1-/- | LPS | Increased Production vs. WT | [2][3][4] |
| TNF-α | Murine BMDCs | HPK1-/- | LPS | Increased Production vs. WT | [2][3] |
| IL-1β | Murine BMDCs | HPK1-/- | LPS | Increased Production vs. WT | [2][3] |
| IL-6 | Murine BMDCs | HPK1-/- | LPS | Increased Production vs. WT | [2][3] |
| IL-1β | Human mo-DCs | HPK1 Inhibitor | LPS + IFN-γ | Statistically Significant Increase | [7] |
| TNF-α | Human mo-DCs | HPK1 Inhibitor | (unspecified) | Concentration-Dependent Increase | [5] |
| IL-6 | Human mo-DCs | HPK1 Inhibitor | (unspecified) | Concentration-Dependent Increase | [5] |
Experimental Protocols
The following protocols provide a framework for assessing the impact of HPK1 inhibitors like this compound on dendritic cell activation.
Protocol 1: Generation and Treatment of Human Monocyte-Derived DCs (mo-DCs)
-
Isolation: Isolate CD14+ monocytes from healthy human donor peripheral blood mononuclear cells (PBMCs) using magnetic-activated cell sorting (MACS) with CD14 microbeads.
-
Differentiation: Culture the isolated monocytes for 5-6 days in RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS), GM-CSF (e.g., 50 ng/mL), and IL-4 (e.g., 50 ng/mL) to generate immature mo-DCs.
-
Treatment: Pre-treat the immature mo-DCs with this compound (e.g., 1 µM) or a vehicle control (e.g., DMSO) for 1-2 hours.
-
Maturation: Induce DC maturation by adding a stimulus such as Lipopolysaccharide (LPS, e.g., 100 ng/mL) and Interferon-gamma (IFN-γ, e.g., 20 ng/mL).
-
Incubation: Culture the cells for an additional 24-48 hours.
-
Harvesting: Harvest the cell culture supernatant for cytokine analysis and the cells for flow cytometry analysis.
Protocol 2: Flow Cytometry for Surface Marker Analysis
-
Preparation: Harvest DCs and wash them with FACS buffer (PBS with 2% FBS).
-
Staining: Resuspend cells in FACS buffer and add fluorescently-conjugated antibodies against surface markers of interest (e.g., FITC-CD80, PE-CD86, APC-HLA-DR). Incubate for 30 minutes at 4°C in the dark.
-
Washing: Wash the cells twice with FACS buffer to remove unbound antibodies.
-
Acquisition: Resuspend the cells in FACS buffer and acquire data on a flow cytometer.
-
Analysis: Gate on the live, single-cell DC population (e.g., CD11c+/HLA-DR+) and analyze the expression levels (MFI or percentage) of CD80 and CD86 in the vehicle vs. This compound treated groups.
Protocol 3: Cytokine Quantification by ELISA
-
Preparation: Use the cell culture supernatants harvested in Protocol 1. If necessary, centrifuge to remove cellular debris.
-
Assay: Perform an Enzyme-Linked Immunosorbent Assay (ELISA) for specific cytokines (e.g., IL-12p70, TNF-α, IL-6) according to the manufacturer's instructions.
-
Quantification: Use a standard curve generated from recombinant cytokines to determine the concentration of each cytokine in the samples (typically in pg/mL).
-
Comparison: Compare the cytokine concentrations between the vehicle and this compound treated groups.
Mechanism of Action and Therapeutic Rationale
The inhibition of HPK1 by this compound removes a key negative feedback loop within dendritic cells. This leads to a more robust and sustained activation state upon encountering maturation signals. An HPK1-inhibited DC exhibits a superior ability to prime naive T cells, driving a more potent anti-tumor immune response. This enhanced function is a direct result of the increased expression of co-stimulatory molecules (Signal 2) and the heightened production of T-cell polarizing cytokines like IL-12 (Signal 3). Therefore, targeting HPK1 represents a promising strategy to enhance the efficacy of cancer immunotherapies, potentially overcoming tumor-induced immune tolerance.
References
- 1. researchgate.net [researchgate.net]
- 2. [PDF] Hematopoietic Progenitor Kinase 1 Is a Negative Regulator of Dendritic Cell Activation | Semantic Scholar [semanticscholar.org]
- 3. Hematopoietic progenitor kinase 1 is a negative regulator of dendritic cell activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A perspective on HPK1 as a novel immuno-oncology drug target - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Discovery of Diaminopyrimidine Carboxamide HPK1 Inhibitors as Preclinical Immunotherapy Tool Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Novel hematopoietic progenitor kinase 1 inhibitor KHK-6 enhances T-cell activation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. arcusbio.com [arcusbio.com]
Methodological & Application
Application Notes and Protocols for Hpk1-IN-28 in In Vitro T Cell Proliferation Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Hematopoietic Progenitor Kinase 1 (HPK1), also known as Mitogen-Activated Protein Kinase Kinase Kinase Kinase 1 (MAP4K1), is a critical negative regulator of T cell activation.[1][2][3][4] Upon T cell receptor (TCR) engagement, HPK1 becomes activated and subsequently phosphorylates SLP-76 (SH2 domain-containing leukocyte protein of 76 kDa) at Serine 376.[1][2][4][5] This phosphorylation event leads to the recruitment of 14-3-3 proteins and subsequent degradation of SLP-76, thereby dampening the T cell activation signal.[2][5] Pharmacological inhibition of HPK1 has been shown to enhance T cell activation, proliferation, and cytokine production, making it a promising target for cancer immunotherapy.[1][2][4][6][7][8][9] Hpk1-IN-28 is a potent and selective small molecule inhibitor of HPK1 designed to augment T cell-mediated anti-tumor immunity. These application notes provide a detailed protocol for assessing the in vitro effect of this compound on T cell proliferation.
HPK1 Signaling Pathway in T Cell Activation
The following diagram illustrates the central role of HPK1 in negatively regulating the T cell receptor (TCR) signaling pathway. Inhibition of HPK1 by this compound blocks the phosphorylation of SLP-76, leading to enhanced downstream signaling and T cell activation.
Caption: HPK1 negatively regulates TCR signaling.
Experimental Protocol: In Vitro T Cell Proliferation Assay using CFSE Dilution
This protocol details the use of Carboxyfluorescein succinimidyl ester (CFSE) to monitor T cell proliferation by flow cytometry. CFSE is a fluorescent dye that covalently labels intracellular proteins.[10][11] With each cell division, the CFSE fluorescence intensity is halved in daughter cells, allowing for the quantification of cell proliferation.[10][12][13]
Materials and Reagents
| Reagent/Material | Supplier (Example) | Catalog # (Example) |
| Human Peripheral Blood Mononuclear Cells (PBMCs) | Lonza | CC-2702 |
| This compound | In-house or custom synthesis | N/A |
| DMSO (cell culture grade) | Sigma-Aldrich | D2650 |
| RPMI-1640 Medium | Thermo Fisher Scientific | 11875093 |
| Fetal Bovine Serum (FBS), Heat-Inactivated | Thermo Fisher Scientific | 26140079 |
| Penicillin-Streptomycin | Thermo Fisher Scientific | 15140122 |
| L-Glutamine | Thermo Fisher Scientific | 25030081 |
| Anti-human CD3 Antibody (plate-bound) | BioLegend | 317326 (OKT3) |
| Anti-human CD28 Antibody (soluble) | BioLegend | 302914 |
| CFSE (Carboxyfluorescein succinimidyl ester) | Thermo Fisher Scientific | C34554 |
| Phosphate-Buffered Saline (PBS), sterile | Thermo Fisher Scientific | 10010023 |
| 96-well flat-bottom cell culture plates | Corning | 3596 |
| Flow Cytometer | BD Biosciences | FACSCanto™ II |
Experimental Workflow
Caption: Workflow for the CFSE-based T cell proliferation assay.
Step-by-Step Protocol
Day 0: Plate Coating and Cell Preparation
-
Plate Coating: Prepare a 1-5 µg/mL solution of anti-CD3 antibody in sterile PBS. Add 100 µL to the required wells of a 96-well flat-bottom plate. For unstimulated control wells, add 100 µL of sterile PBS. Incubate the plate for at least 2 hours at 37°C or overnight at 4°C.[14]
-
Cell Thawing/Isolation: Thaw cryopreserved human PBMCs or isolate fresh PBMCs from whole blood using Ficoll-Paque density gradient centrifugation.
-
Cell Counting and Resuspension: Count viable cells using a hemocytometer or automated cell counter. Resuspend cells at 1-10 x 10^6 cells/mL in pre-warmed PBS.
-
CFSE Staining: Add an equal volume of 2X CFSE working solution (typically 1-5 µM in PBS) to the cell suspension for a final concentration of 0.5-2.5 µM. Incubate for 10 minutes at 37°C, protected from light.
-
Quenching: Stop the staining reaction by adding 5 volumes of cold complete RPMI-1640 medium (containing 10% FBS). The FBS will quench any unbound CFSE.
-
Washing: Centrifuge the cells at 300-400 x g for 5 minutes. Discard the supernatant and wash the cell pellet twice with complete RPMI-1640 medium.
-
Final Resuspension: Resuspend the CFSE-labeled cells in complete RPMI-1640 medium at a final concentration of 1-2 x 10^6 cells/mL.
Day 0: Assay Setup
-
Plate Washing: Just before adding cells, wash the anti-CD3 coated plate twice with 200 µL of sterile PBS per well.
-
Compound Preparation: Prepare serial dilutions of this compound in complete RPMI-1640 medium. The final DMSO concentration should be kept below 0.1% to avoid toxicity.
-
Cell Seeding: Add 100 µL of the CFSE-labeled cell suspension to each well (1-2 x 10^5 cells/well).
-
Treatment Addition: Add 50 µL of the this compound dilutions to the respective wells. Add 50 µL of medium with the corresponding DMSO concentration to the vehicle control wells.
-
Stimulation: Add 50 µL of soluble anti-CD28 antibody to all stimulated wells for a final concentration of 1-2 µg/mL. Add 50 µL of medium to unstimulated wells. The final volume in each well should be 200 µL.
-
Incubation: Incubate the plate for 3-5 days in a humidified incubator at 37°C with 5% CO2.
Day 3-5: Data Acquisition and Analysis
-
Cell Harvesting: Gently resuspend the cells in each well. Transfer the cell suspension to flow cytometry tubes.
-
Surface Staining (Optional): To analyze specific T cell subsets, cells can be stained with fluorescently-labeled antibodies against surface markers such as CD4 and CD8.
-
Flow Cytometry: Acquire data on a flow cytometer, ensuring to collect a sufficient number of events for each sample. Use the CFSE channel (typically FITC or equivalent) to measure proliferation.
-
Data Analysis: Gate on the live, single-cell lymphocyte population. Analyze the CFSE histogram of the stimulated T cells. Unstimulated, CFSE-labeled cells will serve as the undivided population (Generation 0). Each subsequent peak of halved fluorescence intensity represents a successive cell division. Quantify the percentage of divided cells or the proliferation index.
Data Presentation
The effect of this compound on T cell proliferation can be summarized in a table. The data should include the percentage of divided cells and the proliferation index at various concentrations of the inhibitor.
| Treatment Group | This compound Conc. (nM) | % Divided Cells (Mean ± SD) | Proliferation Index (Mean ± SD) |
| Unstimulated Control | 0 | 2.5 ± 0.8 | 1.1 ± 0.2 |
| Stimulated (Vehicle) | 0 (0.1% DMSO) | 45.2 ± 3.5 | 2.8 ± 0.4 |
| This compound | 1 | 55.8 ± 4.1 | 3.5 ± 0.5 |
| This compound | 10 | 68.3 ± 5.2 | 4.2 ± 0.6 |
| This compound | 100 | 75.1 ± 4.8 | 4.9 ± 0.7 |
| This compound | 1000 | 78.6 ± 5.5 | 5.3 ± 0.8 |
Note: The data presented above is hypothetical and for illustrative purposes only. Actual results may vary.
Conclusion
This protocol provides a robust framework for evaluating the efficacy of HPK1 inhibitors, such as this compound, in promoting in vitro T cell proliferation. Pharmacological inhibition of HPK1 is expected to enhance T cell proliferation in response to TCR stimulation.[2][8] This assay is a critical tool for the preclinical assessment of novel immuno-oncology agents targeting the HPK1 pathway.
References
- 1. researchgate.net [researchgate.net]
- 2. aacrjournals.org [aacrjournals.org]
- 3. aacrjournals.org [aacrjournals.org]
- 4. Novel hematopoietic progenitor kinase 1 inhibitor KHK-6 enhances T-cell activation | PLOS One [journals.plos.org]
- 5. academic.oup.com [academic.oup.com]
- 6. researchgate.net [researchgate.net]
- 7. The HPK1 Inhibitor A-745 Verifies the Potential of Modulating T Cell Kinase Signaling for Immunotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Pharmacological inhibition of hematopoietic progenitor kinase 1 positively regulates T-cell function - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Hematopoietic Progenitor Kinase1 (HPK1) Mediates T Cell Dysfunction and Is a Druggable Target for T Cell-Based Immunotherapies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. agilent.com [agilent.com]
- 11. A sensitive and less cytotoxic assay for identification of proliferating T cells based on bioorthogonally-functionalized uridine analogue - PMC [pmc.ncbi.nlm.nih.gov]
- 12. CFSE dilution to study human T and NK cell proliferation in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Frontiers | Optimization of a Method to Detect Autoantigen-Specific T-Cell Responses in Type 1 Diabetes [frontiersin.org]
- 14. tools.thermofisher.com [tools.thermofisher.com]
Application Notes & Protocols for Hpk1-IN-28 in Syngeneeneic Mouse Tumor Models
For Research Use Only
Introduction
Hematopoietic Progenitor Kinase 1 (HPK1), also known as MAP4K1, is a crucial negative regulator of T-cell receptor (TCR) signaling.[1][2] In the tumor microenvironment, HPK1's function can suppress the anti-tumor immune response, making it a compelling target for cancer immunotherapy.[1][3] Inhibition of HPK1 has been shown to enhance T-cell activation, proliferation, and cytokine production, thereby boosting the immune system's ability to recognize and eliminate cancer cells.[1][2][4] Hpk1-IN-28 is a potent and selective small molecule inhibitor of HPK1 kinase activity designed for in vivo studies to investigate the therapeutic potential of targeting this intracellular immune checkpoint.
These notes provide a comprehensive guide for the utilization of this compound in preclinical syngeneic mouse tumor models, which are essential for evaluating immuno-oncology agents due to their intact immune systems.[5]
Mechanism of Action
Upon T-cell receptor (TCR) engagement with an antigen, HPK1 is activated and phosphorylates downstream targets, notably the adapter protein SLP-76 at serine 376.[2][3] This phosphorylation leads to the degradation of SLP-76, which dampens the TCR signal and attenuates T-cell activation.[3][4] this compound works by competitively binding to the ATP pocket of HPK1, blocking its kinase activity.[1] This inhibition prevents the phosphorylation and subsequent degradation of SLP-76, resulting in sustained downstream signaling, enhanced T-cell activation, and a more robust anti-tumor immune response.[1][3]
Hpk1 Signaling Pathway and Inhibition by this compound
Caption: this compound blocks HPK1 kinase activity, preventing the inhibition of SLP-76 and enhancing T-cell activation.
Application Notes
-
Animal Model Selection: Syngeneic models are critical. The choice of cell line and mouse strain must be genetically matched (e.g., MC38 colon adenocarcinoma in C57BL/6 mice or CT26 colon carcinoma in BALB/c mice).[5][6] The immunogenicity of the tumor model can influence the efficacy of this compound. Models with moderate immunogenicity are often good starting points.
-
Combination Therapy: Preclinical studies suggest that HPK1 inhibitors can act synergistically with immune checkpoint inhibitors, such as anti-PD-1 or anti-CTLA-4 antibodies.[7][8][9] Consider study arms that combine this compound with these agents to assess enhanced anti-tumor activity.
-
Pharmacodynamic (PD) Markers: To confirm target engagement in vivo, monitor the phosphorylation of SLP-76 (pSLP-76 S376) in peripheral blood mononuclear cells (PBMCs) or tumor-infiltrating lymphocytes (TILs) via flow cytometry or Western blot.[9] A reduction in pSLP-76 levels post-treatment indicates successful HPK1 inhibition.
-
Immune Monitoring: The primary mechanism of this compound is the enhancement of anti-tumor immunity. It is essential to perform immunophenotyping of the tumor microenvironment (TME) and secondary lymphoid organs (e.g., spleen, draining lymph nodes). Key populations to analyze by flow cytometry include CD8+ cytotoxic T-cells, CD4+ helper T-cells, regulatory T-cells (Tregs), and dendritic cells (DCs).[6][8]
Experimental Protocol: In Vivo Efficacy Study
This protocol describes a general workflow for evaluating the anti-tumor efficacy of this compound in a subcutaneous syngeneic mouse tumor model.
1. Materials and Reagents
-
Compound: this compound
-
Vehicle: To be determined based on the compound's solubility (e.g., 0.5% methylcellulose in water, 10% DMSO/90% corn oil).
-
Animals: 6-8 week old female C57BL/6 or BALB/c mice (or other appropriate strain).
-
Tumor Cells: Murine tumor cell line (e.g., MC38, CT26) cultured in appropriate media. Ensure cells are used at a low passage number.[6]
-
Reagents: Matrigel (optional, can improve tumor take rate), sterile PBS, cell counting solution, anesthesia.
2. Experimental Workflow
Syngeneic Tumor Model Experimental Workflow
References
- 1. What are HPK1 inhibitors and how do they work? [synapse.patsnap.com]
- 2. A perspective on HPK1 as a novel immuno-oncology drug target - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | HPK1 kinase inhibitor: a sufficient approach to target HPK1 to modulate T cell activation in cancer immunotherapy compared with degraders [frontiersin.org]
- 4. researchgate.net [researchgate.net]
- 5. criver.com [criver.com]
- 6. Protocol to study the immune profile of syngeneic mouse tumor models - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Enhanced antitumor immunity by a novel small molecule HPK1 inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. onclive.com [onclive.com]
- 9. researchgate.net [researchgate.net]
Application Notes and Protocols: Hpk1-IN-28 Combination Therapy with Anti-PD-1 Antibodies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Hematopoietic Progenitor Kinase 1 (HPK1), also known as MAP4K1, is a critical negative regulator of T-cell activation, making it a compelling target for cancer immunotherapy.[1][2][3] HPK1 functions downstream of the T-cell receptor (TCR) and negatively modulates signaling pathways that are essential for T-cell proliferation, cytokine production, and cytotoxic function.[1][3][4][5] Inhibition of HPK1 has been shown to enhance T-cell-mediated anti-tumor immunity.[3][4] Hpk1-IN-28 is a potent inhibitor of HPK1, designed to enhance the body's anti-tumor immune response.[6]
Programmed cell death protein 1 (PD-1) is a key immune checkpoint receptor expressed on activated T cells that, upon engagement with its ligand PD-L1 on tumor cells, suppresses T-cell activity.[7] Antibodies that block the PD-1/PD-L1 axis have revolutionized cancer treatment, but many patients do not respond to these therapies.[7][8] Preclinical evidence suggests that combining HPK1 inhibitors with anti-PD-1/PD-L1 antibodies can lead to synergistic anti-tumor effects, particularly in tumors with low antigenicity or those resistant to checkpoint blockade alone.[8][9][10] This combination therapy aims to enhance T-cell activation by blocking a key intracellular negative regulator (HPK1) while simultaneously releasing the brakes on T-cell function in the tumor microenvironment by blocking the PD-1 pathway.
These application notes provide an overview of the preclinical data and detailed protocols for researchers interested in exploring the combination of this compound, or other potent HPK1 inhibitors, with anti-PD-1 antibodies.
Data Presentation
The following tables summarize the quantitative data from preclinical studies evaluating the combination of HPK1 inhibitors with anti-PD-1/PD-L1 antibodies in various cancer models. While specific data for this compound is emerging, the data presented from other potent and selective HPK1 inhibitors serve as a strong rationale for its investigation in similar combination settings.
Table 1: In Vivo Efficacy of HPK1 Inhibitor and Anti-PD-1/PD-L1 Combination Therapy in Syngeneic Mouse Models
| HPK1 Inhibitor | Cancer Model | Treatment Groups | Dosing and Schedule | Key Outcomes | Reference |
| Compound K (CompK) | MC38 (colorectal carcinoma) | 1. Vehicle 2. CompK 3. Anti-PD-1 4. CompK + Anti-PD-1 | CompK: 100 mg/kg, twice daily (oral) Anti-PD-1: Dosed on days 7, 10, and 13 post-tumor implantation | Significant tumor growth inhibition in the combination group compared to single agents. | [11] |
| HMC-B17 | CT26 (colorectal carcinoma) | 1. Vehicle 2. HMC-B17 3. Anti-PD-L1 4. HMC-B17 + Anti-PD-L1 | Not specified | Synergistic antitumor efficacy with a Tumor Growth Inhibition (TGI) of 71.24% in the combination group. | [12] |
| Unnamed HPK1 Inhibitor | Tumor model with low-affinity ovalbumin | 1. Vehicle 2. Anti-PD-L1 3. HPK1 inhibitor + Anti-PD-L1 | Not specified | Combination therapy significantly suppressed tumor growth, while anti-PD-L1 monotherapy was ineffective. | [8] |
| BGB-15025 | Advanced Solid Tumors (Human Phase 1 Trial) | 1. BGB-15025 monotherapy 2. BGB-15025 + Tislelizumab (anti-PD-1) | Not specified | Objective Response Rate (ORR): 0% for monotherapy (n=60), 18.4% for combination (n=49). Disease Control Rate (DCR): 35.0% for monotherapy, 57.1% for combination. | [13] |
Table 2: In Vitro Effects of HPK1 Inhibitors on T-Cell Function
| HPK1 Inhibitor | Cell Type | Assay | Key Outcomes | Reference |
| HMC-B17 | Jurkat cells | IL-2 Secretion | EC50 = 11.56 nM for enhanced IL-2 secretion. | [12] |
| Unnamed HPK1i | Activated Human T-cells | Proliferation and Cytokine Production | Induced cellular proliferation and expression of TNF-α and IFN-γ. Increased effector memory T-cell population. | [14] |
| Compound 1 | Human Peripheral Blood Mononuclear Cells (PBMCs) | IL-2 Production | EC50 = 226 nM for IL-2 production. | [15] |
| Compound 17 | Human Peripheral Blood Mononuclear Cells (PBMCs) | IL-2 Production | EC50 = 12 nM for IL-2 production. | [15] |
Signaling Pathways and Experimental Workflows
HPK1 Negative Regulatory Signaling Pathway in T-Cells
Caption: HPK1 negatively regulates TCR signaling by phosphorylating SLP-76, leading to its degradation.
Experimental Workflow for In Vivo Evaluation
Caption: Workflow for preclinical evaluation of this compound and anti-PD-1 combination therapy in a syngeneic mouse model.
Experimental Protocols
Protocol 1: In Vivo Syngeneic Mouse Tumor Model
This protocol outlines a general procedure for evaluating the anti-tumor efficacy of this compound in combination with an anti-PD-1 antibody in a syngeneic mouse model.
Materials:
-
6-8 week old immunocompetent mice (e.g., C57BL/6)
-
Syngeneic tumor cell line (e.g., MC38 colorectal adenocarcinoma)
-
This compound (or other HPK1 inhibitor)
-
Anti-mouse PD-1 antibody (e.g., clone RMP1-14 or 29F.1A12)
-
Isotype control antibody
-
Vehicle for this compound
-
Sterile PBS
-
Syringes and needles (25-27G)
-
Calipers
-
Anesthetic agent (e.g., isoflurane)
Procedure:
-
Cell Culture and Preparation: Culture MC38 cells according to standard protocols. On the day of inoculation, harvest cells and resuspend in sterile PBS at a concentration of 5 x 10^6 cells/mL.
-
Tumor Inoculation: Subcutaneously inject 100 µL of the cell suspension (5 x 10^5 cells) into the right flank of each mouse.[16]
-
Tumor Growth Monitoring: Allow tumors to grow until they reach a palpable size of approximately 50-100 mm³.[16] This typically takes 7-10 days.
-
Randomization: Randomize mice into four treatment groups (n=8-10 mice per group):
-
Group 1: Vehicle + Isotype Control
-
Group 2: this compound + Isotype Control
-
Group 3: Vehicle + Anti-PD-1 Antibody
-
Group 4: this compound + Anti-PD-1 Antibody
-
-
Treatment Administration:
-
Tumor Measurement: Measure tumor dimensions with a caliper every 2-3 days and calculate tumor volume using the formula: Volume = (length × width²)/2.[11][16]
-
Endpoint: Continue the experiment until tumors in the control group reach a predetermined endpoint (e.g., 1500 mm³) or for a set duration (e.g., 21-28 days).[16]
-
Tissue Collection: At the end of the study, euthanize mice and collect tumors, spleens, and tumor-draining lymph nodes for further ex vivo analysis (e.g., flow cytometry to analyze immune cell infiltration).
Protocol 2: In Vitro Human T-Cell Activation Assay
This protocol is designed to assess the effect of this compound on T-cell activation and cytokine production.
Materials:
-
Human Peripheral Blood Mononuclear Cells (PBMCs)
-
This compound
-
Anti-human CD3 antibody (plate-bound)
-
Anti-human CD28 antibody (soluble)
-
RPMI-1640 medium supplemented with 10% FBS and 1% Penicillin-Streptomycin
-
96-well flat-bottom culture plates
-
Human IL-2 and IFN-γ ELISA kits
-
DMSO (vehicle control)
Procedure:
-
Plate Coating: Coat a 96-well plate with anti-human CD3 antibody (e.g., clone OKT3) at 1-5 µg/mL in PBS overnight at 4°C. Wash the plate three times with sterile PBS before use.
-
PBMC Isolation: Isolate PBMCs from healthy donor blood using Ficoll-Paque density gradient centrifugation.
-
Cell Plating: Resuspend PBMCs in complete RPMI medium and plate them in the anti-CD3 coated plate at a density of 2 x 10^5 cells per well.
-
Compound Treatment: Prepare serial dilutions of this compound in complete RPMI medium. Add the diluted compound and a vehicle control (DMSO) to the respective wells. Ensure the final DMSO concentration is ≤ 0.1%.
-
T-Cell Stimulation: Add soluble anti-human CD28 antibody (e.g., 1-2 µg/mL) to all wells to provide co-stimulation.
-
Incubation: Incubate the plate at 37°C in a 5% CO2 incubator for 48-72 hours.
-
Supernatant Collection: After incubation, centrifuge the plate and carefully collect the supernatant from each well.
-
Cytokine Analysis: Quantify the concentration of IL-2 and IFN-γ in the supernatants using commercial ELISA kits, following the manufacturer's instructions.
-
Data Analysis: Plot the cytokine concentration against the log of the this compound concentration and determine the EC50 value for the enhancement of cytokine production.
Conclusion
The combination of this compound with anti-PD-1 antibodies represents a promising strategy to enhance anti-tumor immunity and overcome resistance to checkpoint blockade. The provided protocols and data serve as a foundation for researchers to further investigate this therapeutic approach. By targeting both intracellular and extracellular immune checkpoints, this combination has the potential to broaden the applicability and efficacy of cancer immunotherapy. Further preclinical and clinical studies are warranted to fully elucidate the therapeutic potential of this compound in combination with anti-PD-1 therapy.
References
- 1. A perspective on HPK1 as a novel immuno-oncology drug target - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The HPK1 Inhibitor A-745 Verifies the Potential of Modulating T Cell Kinase Signaling for Immunotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. What are HPK1 inhibitors and how do they work? [synapse.patsnap.com]
- 4. Frontiers | HPK1 kinase inhibitor: a sufficient approach to target HPK1 to modulate T cell activation in cancer immunotherapy compared with degraders [frontiersin.org]
- 5. researchgate.net [researchgate.net]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Combination Approaches to Target PD-1 Signaling in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Pharmacological inhibition of HPK1 synergizes with PD-L1 blockade to provoke antitumor immunity against tumors with low antigenicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. An HPK1 inhibitor enhanced the tumour response to anti-PD-1 immunotherapy in non-Hodgkin's lymphoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Enhanced antitumor immunity by a novel small molecule HPK1 inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Discovery of novel, potent, selective and orally bioavailable HPK1 inhibitor for enhancing the efficacy of anti-PD-L1 antibody - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. onclive.com [onclive.com]
- 14. ashpublications.org [ashpublications.org]
- 15. Discovery of Diaminopyrimidine Carboxamide HPK1 Inhibitors as Preclinical Immunotherapy Tool Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 16. ichor.bio [ichor.bio]
- 17. inmuno-oncologia.ciberonc.es [inmuno-oncologia.ciberonc.es]
Application Notes and Protocols for Studying T Cell Exhaustion In Vitro with an HPK1 Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Introduction
T cell exhaustion is a state of T cell dysfunction that arises during chronic infections and cancer, characterized by the progressive loss of effector functions, sustained expression of inhibitory receptors, and a distinct transcriptional state. Hematopoietic Progenitor Kinase 1 (HPK1), a member of the MAP4K family of serine/threonine kinases, has emerged as a critical negative regulator of T cell activation.[1][2] Upon T cell receptor (TCR) engagement, HPK1 is activated and phosphorylates SLP-76, leading to its degradation and the attenuation of downstream signaling, thereby dampening T cell responses.[3][4][5] Consequently, inhibition of HPK1 has been shown to enhance T cell activation, cytokine production, and anti-tumor immunity.[2][6][7]
These application notes provide a framework for utilizing a selective HPK1 inhibitor to investigate its potential to prevent or reverse T cell exhaustion in an in vitro setting. While the specific compound "Hpk1-IN-28" is not extensively documented in publicly available literature, the following protocols and data are based on the well-characterized effects of potent and selective small molecule HPK1 inhibitors.
Data Presentation
The following tables summarize the expected quantitative outcomes of HPK1 inhibition on both healthy and exhausted T cells based on published literature.
Table 1: Effect of HPK1 Inhibition on T Cell Activation Markers and Cytokine Production
| Parameter | Condition | Expected Outcome with HPK1 Inhibitor | Reference |
| pSLP-76 (S376) | Activated CD8+ T cells | Dose-dependent decrease | [7][8] |
| IL-2 Secretion | Activated CD8+ T cells | Dose-dependent increase | [7][8] |
| IFN-γ Secretion | Activated CD8+ T cells | Significant increase | [4][9] |
| TNF-α Secretion | Activated CD8+ T cells | Significant increase | [9] |
| CD69 Expression | Activated CD8+ T cells | Dose-dependent increase | |
| CD25 Expression | Activated CD8+ T cells | Dose-dependent increase |
Table 2: Potential Effects of HPK1 Inhibition on In Vitro Exhausted T Cells
| Parameter | Condition | Expected Outcome with HPK1 Inhibitor Treatment |
| Proliferation | Restimulated Exhausted T cells | Increased proliferation compared to vehicle control |
| IFN-γ Production | Restimulated Exhausted T cells | Partial or full restoration of cytokine secretion |
| IL-2 Production | Restimulated Exhausted T cells | Partial or full restoration of cytokine secretion |
| Expression of PD-1 | Exhausted T cells | Potential decrease in expression |
| Expression of TIM-3 | Exhausted T cells | Potential decrease in expression |
| Expression of LAG-3 | Exhausted T cells | Potential decrease in expression |
Signaling Pathways and Experimental Workflows
HPK1 Signaling Pathway in T Cell Activation
Caption: HPK1 signaling cascade in T cells and the point of intervention for this compound.
Experimental Workflow for Studying T Cell Exhaustion In Vitro
Caption: Workflow for in vitro T cell exhaustion and subsequent analysis of HPK1 inhibitor effects.
Experimental Protocols
Protocol 1: In Vitro Induction of Human T Cell Exhaustion
This protocol describes a method for generating exhausted human T cells by repeated stimulation.
Materials:
-
Human Peripheral Blood Mononuclear Cells (PBMCs)
-
RosetteSep™ Human CD8+ T Cell Enrichment Cocktail or equivalent
-
RPMI-1640 medium
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin
-
2-Mercaptoethanol
-
Human IL-2
-
Dynabeads™ Human T-Activator CD3/CD28
-
This compound (or other selective HPK1 inhibitor)
-
DMSO (vehicle control)
Procedure:
-
Isolate CD8+ T cells:
-
Isolate PBMCs from healthy donor blood using Ficoll-Paque density gradient centrifugation.
-
Enrich for CD8+ T cells using a negative selection kit according to the manufacturer's instructions. Purity should be >95% as assessed by flow cytometry.
-
-
Initial Activation (Day 0):
-
Resuspend purified CD8+ T cells at 1 x 10^6 cells/mL in complete RPMI medium (RPMI-1640 supplemented with 10% FBS, 1% Penicillin-Streptomycin, 50 µM 2-Mercaptoethanol, and 100 U/mL human IL-2).
-
Add anti-CD3/CD28 beads at a 1:1 bead-to-cell ratio.
-
Culture in a humidified incubator at 37°C and 5% CO2.
-
-
Repeated Stimulation (Days 2, 4, 6):
-
Every 48 hours, gently resuspend the cells.
-
Remove the magnetic beads using a dynamagnet.
-
Count viable cells and adjust the cell density to 1 x 10^6 cells/mL in fresh complete RPMI medium with IL-2.
-
Add fresh anti-CD3/CD28 beads at a 1:1 ratio.
-
-
Generation of Exhausted T cells (Day 8):
-
After 8 days of repeated stimulation, remove the beads. The resulting T cells will exhibit a phenotype consistent with exhaustion (e.g., high expression of PD-1, TIM-3, and reduced cytokine production upon restimulation).
-
Protocol 2: Assessing the Effect of this compound on Exhausted T Cells
This protocol details the treatment of in vitro-generated exhausted T cells with an HPK1 inhibitor to evaluate the reversal of the exhausted phenotype.
Materials:
-
In vitro-generated exhausted CD8+ T cells (from Protocol 1)
-
This compound (dissolved in DMSO)
-
Complete RPMI medium with IL-2
-
96-well U-bottom plates
-
Anti-CD3/CD28 beads or plate-bound anti-CD3 and soluble anti-CD28 antibodies for restimulation
-
CFSE (Carboxyfluorescein succinimidyl ester) for proliferation assays
-
Flow cytometry antibodies (e.g., anti-CD8, anti-PD-1, anti-TIM-3, anti-IFN-γ, anti-IL-2)
-
Brefeldin A
-
ELISA kits for human IFN-γ and IL-2
Procedure:
-
Treatment with this compound:
-
Resuspend the exhausted T cells at 1 x 10^6 cells/mL in complete RPMI medium with IL-2.
-
Plate 100 µL of the cell suspension into wells of a 96-well plate.
-
Prepare serial dilutions of this compound in complete RPMI medium. Add 100 µL of the diluted inhibitor to the cells to achieve the final desired concentrations (e.g., 1 nM to 10 µM). Include a vehicle control (DMSO) at the same final concentration as the highest inhibitor dose.
-
Incubate for 24-48 hours.
-
-
Restimulation and Analysis:
-
After the treatment period, restimulate the T cells with anti-CD3/CD28 beads (1:1 ratio) or plate-bound anti-CD3 (1-5 µg/mL) and soluble anti-CD28 (1 µg/mL).
-
-
Proliferation Assay (CFSE):
-
Prior to treatment, label the exhausted T cells with CFSE according to the manufacturer's protocol.
-
After 72-96 hours of restimulation, harvest the cells and analyze CFSE dilution by flow cytometry as a measure of proliferation.
-
-
Intracellular Cytokine Staining:
-
After 4-6 hours of restimulation, add Brefeldin A to block cytokine secretion.
-
Incubate for an additional 4-6 hours.
-
Harvest the cells and perform surface staining for CD8, PD-1, and TIM-3, followed by fixation, permeabilization, and intracellular staining for IFN-γ and IL-2.
-
Analyze by flow cytometry.
-
-
Cytokine Secretion Analysis (ELISA):
-
After 24-48 hours of restimulation, collect the culture supernatants.
-
Quantify the concentration of secreted IFN-γ and IL-2 using ELISA kits according to the manufacturer's instructions.
-
Conclusion
The protocols and data presented provide a comprehensive guide for researchers to investigate the role of HPK1 in T cell exhaustion using a selective inhibitor like this compound. By inhibiting HPK1, it is hypothesized that the negative regulatory signals that contribute to the exhausted phenotype can be overcome, leading to a restoration of T cell effector functions. These in vitro models are invaluable tools for the preclinical evaluation of HPK1 inhibitors as potential immunotherapeutic agents for cancer and chronic infections.
References
- 1. Hematopoietic Progenitor Kinase1 (HPK1) Mediates T Cell Dysfunction and Is a Druggable Target for T Cell-Based Immunotherapies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. What are HPK1 inhibitors and how do they work? [synapse.patsnap.com]
- 3. Multiple conformational states of the HPK1 kinase domain in complex with sunitinib reveal the structural changes accompanying HPK1 trans-regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | HPK1 kinase inhibitor: a sufficient approach to target HPK1 to modulate T cell activation in cancer immunotherapy compared with degraders [frontiersin.org]
- 5. researchgate.net [researchgate.net]
- 6. Enhanced antitumor immunity by a novel small molecule HPK1 inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 7. arcusbio.com [arcusbio.com]
- 8. aacrjournals.org [aacrjournals.org]
- 9. researchgate.net [researchgate.net]
Application Notes and Protocols for In Vivo Administration of Hpk1-IN-28 in Mice
Audience: Researchers, scientists, and drug development professionals.
Introduction
Hematopoietic Progenitor Kinase 1 (HPK1), also known as Mitogen-Activated Protein Kinase Kinase Kinase Kinase 1 (MAP4K1), is a critical negative regulator of T-cell receptor (TCR) signaling.[1][2][3] Its predominant expression in hematopoietic cells, including T cells, B cells, and dendritic cells, makes it a promising target for cancer immunotherapy.[4][5] Inhibition of HPK1 has been shown to enhance anti-tumor immunity in preclinical models. Hpk1-IN-28 is a novel, potent, and selective small molecule inhibitor of HPK1 developed by Insilico Medicine, demonstrating significant anti-tumor activity.[4] These application notes provide detailed protocols for the in vivo dosing and administration of this compound in mice based on available preclinical data.
Quantitative Data Summary
The following tables summarize the key quantitative data for this compound from in vivo mouse studies.
Table 1: Pharmacokinetic Parameters of this compound in Mice
| Parameter | Administration Route | Dose | Value | Animal Strain |
| Half-life (t½) | Intravenous (IV) | 1 mg/kg | 0.6 h | Not Specified |
| Cmax | Oral (PO) | 10 mg/kg | 1801 ng/mL | Not Specified |
| Bioavailability (F) | Oral (PO) | 10 mg/kg | 116% | Not Specified |
Table 2: In Vivo Efficacy of this compound in CT26 Syngeneic Tumor Model
| Treatment Group | Dose | Administration Route | Dosing Schedule | Tumor Growth Inhibition (TGI) |
| This compound | 30 mg/kg | Oral (PO) | Twice Daily | 42% |
| Anti-PD-1 | 3 mg/kg | Intraperitoneal (IP) | Not Specified | 36% |
| This compound + Anti-PD-1 | 30 mg/kg (this compound) | Oral (PO) | Twice Daily | 95% |
Table 3: Target Engagement of this compound in BALB/c Mice
| Assay | Dose | Administration Route | Time Point | Result |
| pSLP76 Inhibition | 100 mg/kg | Oral (PO) | 3 hours post-dosing | Inhibition of SLP76 phosphorylation initiated |
| pSLP76 Inhibition | 100 mg/kg | Oral (PO) | 24 hours post-dosing | 50% inhibition of pSLP76 maintained |
Table 4: Acute Toxicity of this compound in CD-1 Mice
| Dose | Observation |
| 300 mg/kg | Well tolerated, minor changes in body weight |
| 1000 mg/kg | Well tolerated, minor changes in body weight |
Experimental Protocols
Pharmacokinetic Analysis in Mice
Objective: To determine the pharmacokinetic profile of this compound following intravenous and oral administration.
Materials:
-
This compound
-
Vehicle for IV and PO administration (e.g., 0.5% methylcellulose)
-
Male or female mice (strain not specified in the source, but C57BL/6 or BALB/c are commonly used)
-
Standard laboratory equipment for dosing and blood collection
Protocol:
-
Animal Acclimatization: Acclimatize mice to laboratory conditions for at least one week prior to the experiment.
-
Dosing:
-
Intravenous (IV) Administration: Administer a single dose of 1 mg/kg this compound formulated in a suitable vehicle via the tail vein.
-
Oral (PO) Administration: Administer a single dose of 10 mg/kg this compound formulated in a suitable vehicle by oral gavage.
-
-
Blood Sampling: Collect blood samples at various time points post-administration (e.g., 0.083, 0.25, 0.5, 1, 2, 4, 8, and 24 hours).
-
Plasma Preparation: Process blood samples to obtain plasma and store at -80°C until analysis.
-
Bioanalysis: Analyze the concentration of this compound in plasma samples using a validated LC-MS/MS method.
-
Data Analysis: Calculate pharmacokinetic parameters such as half-life, Cmax, and oral bioavailability using appropriate software.
In Vivo Efficacy Study in a Syngeneic Tumor Model
Objective: To evaluate the anti-tumor efficacy of this compound alone and in combination with an anti-PD-1 antibody in a CT26 tumor model.
Materials:
-
This compound
-
Anti-PD-1 antibody
-
CT26 colon carcinoma cells
-
BALB/c mice
-
Vehicle for oral administration
-
Phosphate-buffered saline (PBS) for IP injection
-
Calipers for tumor measurement
Protocol:
-
Tumor Cell Implantation: Subcutaneously implant CT26 cells into the flank of BALB/c mice.
-
Tumor Growth and Randomization: Monitor tumor growth. When tumors reach a predetermined size (e.g., 100-200 mm³), randomize mice into treatment groups.
-
Treatment Administration:
-
Vehicle Control: Administer the vehicle orally according to the same schedule as the this compound group.
-
This compound Monotherapy: Administer 30 mg/kg this compound orally twice daily.[4]
-
Anti-PD-1 Monotherapy: Administer 3 mg/kg anti-PD-1 antibody via intraperitoneal injection (schedule to be optimized based on the specific antibody clone).
-
Combination Therapy: Administer 30 mg/kg this compound orally twice daily and 3 mg/kg anti-PD-1 intraperitoneally.[4]
-
-
Tumor Measurement: Measure tumor volume with calipers every 2-3 days.
-
Efficacy Endpoint: At the end of the study, calculate the Tumor Growth Inhibition (TGI) for each treatment group compared to the vehicle control.
Target Engagement Assay (Ex Vivo)
Objective: To assess the inhibition of HPK1's direct substrate, SLP76, in mice treated with this compound.
Materials:
-
This compound
-
BALB/c mice
-
Anti-CD3 antibody
-
Flow cytometry reagents for pSLP76 staining
-
Spleen harvesting and processing reagents
Protocol:
-
Dosing: Administer a single oral dose of 100 mg/kg this compound to BALB/c mice.[4]
-
T-cell Activation: At 3 hours and 24 hours post-dosing, intraperitoneally inject an anti-CD3 antibody to stimulate T-cell activation.[4]
-
Spleen Harvesting: At a specified time after anti-CD3 injection, euthanize the mice and harvest their spleens.
-
Splenocyte Preparation: Prepare a single-cell suspension of splenocytes.
-
Flow Cytometry Staining: Stain the splenocytes for T-cell markers (e.g., CD3, CD4, CD8) and intracellularly for phosphorylated SLP76 (pSLP76).
-
Data Analysis: Analyze the level of pSLP76 in T cells by flow cytometry to determine the extent of HPK1 inhibition.
Visualizations
Signaling Pathway
Caption: HPK1 Signaling Pathway and Inhibition by this compound.
Experimental Workflow
Caption: In Vivo Experimental Workflow for this compound.
References
- 1. Enhanced antitumor immunity by a novel small molecule HPK1 inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Discovery of Diaminopyrimidine Carboxamide HPK1 Inhibitors as Preclinical Immunotherapy Tool Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Insilico Medicine divulges novel HPK1 inhibitor with robust antitumor activity | BioWorld [bioworld.com]
- 5. Enhanced antitumor immunity by a novel small molecule HPK1 inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
Flow cytometry analysis of T cell activation markers with Hpk1-IN-28
Application Notes: Unlocking T Cell Potential with Hpk1-IN-28
Harnessing the Power of T Cell Activation for Immunotherapy
Hematopoietic Progenitor Kinase 1 (HPK1), also known as Mitogen-Activated Protein Kinase Kinase Kinase Kinase 1 (MAP4K1), is a critical negative regulator of T cell activation.[1][2] In the context of cancer, HPK1 acts as a brake on the immune system, limiting the ability of T cells to recognize and eliminate tumor cells.[2] this compound is a small molecule inhibitor designed to release this brake, thereby enhancing T cell-mediated anti-tumor immunity.
Mechanism of Action: Releasing the Brakes on T Cell Signaling
Upon T cell receptor (TCR) engagement with an antigen, HPK1 is activated and phosphorylates the adaptor protein SLP-76 at Serine 376.[3][4] This phosphorylation event leads to the recruitment of 14-3-3 proteins, ultimately resulting in the ubiquitination and degradation of SLP-76 and the disassembly of the TCR signaling complex.[4] This cascade of events dampens the T cell activation signal.
This compound and similar HPK1 inhibitors function by blocking the kinase activity of HPK1.[2] This inhibition prevents the phosphorylation of SLP-76, thereby stabilizing the TCR signaling complex and leading to a more robust and sustained T cell activation.[3][4] The downstream consequences of HPK1 inhibition include increased T cell proliferation, enhanced production of effector cytokines such as Interleukin-2 (IL-2), Interferon-gamma (IFN-γ), and Tumor Necrosis Factor-alpha (TNF-α), and upregulation of T cell activation markers.[5][6]
Applications in Research and Drug Development
The pharmacological inhibition of HPK1 with compounds like this compound holds significant promise for cancer immunotherapy.[1] By augmenting T cell function, these inhibitors can potentially:
-
Enhance the efficacy of existing immunotherapies, such as checkpoint inhibitors (e.g., anti-PD-1 antibodies).[5][7]
-
Overcome the immunosuppressive tumor microenvironment.[6]
-
Increase the recognition and killing of tumor cells by T cells.[7]
Flow cytometry is an indispensable tool for characterizing the effects of this compound on T cell activation. This technology allows for the precise quantification of various cell surface and intracellular markers of activation on different T cell subsets.
HPK1 Signaling Pathway in T Cell Activation
Caption: HPK1 negatively regulates TCR signaling.
Quantitative Data Summary
Table 1: Effect of HPK1 Inhibition on T Cell Cytokine Production
| Cell Type | Treatment | Fold Increase in IL-2 | Fold Increase in IFN-γ | Fold Increase in TNF-α | Reference |
| Human CD8+ T Cells | HPK1 Inhibitor (1 µM) | ~2-5 | ~2-4 | Not specified | [3] |
| Human CD4+ T Cells | HPK1 Inhibitor | Significant increase | Significant increase | Significant increase | [5] |
| Human PBMCs | HPK1 Inhibitor | Significant increase | Significant increase | Significant increase | [4] |
Table 2: Effect of HPK1 Inhibition on T Cell Activation Markers
| Cell Type | Marker | Treatment | Observation | Reference |
| Human CD8+ T Cells | CD69 | HPK1 Inhibitor | Dose-dependent increase | [8] |
| Human CD8+ T Cells | CD25 | HPK1 Inhibitor | Dose-dependent increase | [8] |
| Human CD4+ T Cells | CD69 | HPK1 Inhibitor | No significant increase | [8] |
| Human CD4+ T Cells | CD25 | HPK1 Inhibitor | No significant increase | [8] |
Protocols: Flow Cytometry Analysis of T Cell Activation Markers
Experimental Workflow for T Cell Activation and Analysis
Caption: Workflow for analyzing T cell activation.
Detailed Protocol
1. Isolation of Peripheral Blood Mononuclear Cells (PBMCs) and T Cells
1.1. Dilute whole blood from healthy donors 1:1 with phosphate-buffered saline (PBS). 1.2. Carefully layer the diluted blood over Ficoll-Paque in a conical tube. 1.3. Centrifuge at 400 x g for 30 minutes at room temperature with the brake off. 1.4. Carefully collect the buffy coat layer containing PBMCs. 1.5. Wash the PBMCs twice with PBS. 1.6. (Optional) To isolate specific T cell subsets (CD4+ or CD8+), use magnetic-activated cell sorting (MACS) or fluorescence-activated cell sorting (FACS) according to the manufacturer's instructions.
2. T Cell Culture and Treatment with this compound
2.1. Resuspend the isolated PBMCs or T cells in complete RPMI-1640 medium (supplemented with 10% fetal bovine serum, 1% penicillin-streptomycin, and 2 mM L-glutamine). 2.2. Seed the cells in a 96-well round-bottom plate at a density of 1 x 10^6 cells/well. 2.3. Prepare a stock solution of this compound in dimethyl sulfoxide (DMSO). 2.4. Add this compound to the appropriate wells to achieve the desired final concentration (e.g., a titration from 0.1 µM to 10 µM). Include a DMSO-only control. 2.5. Pre-incubate the cells with the inhibitor for 2 hours at 37°C in a 5% CO2 incubator.[8]
3. T Cell Activation
3.1. For polyclonal T cell activation, add soluble or plate-bound anti-CD3 and anti-CD28 antibodies to the cell cultures. A common concentration is 1 µg/mL for each antibody.[9] 3.2. Incubate the cells for 24 to 72 hours at 37°C in a 5% CO2 incubator.[5] The optimal incubation time may vary depending on the specific activation markers being analyzed.
4. Staining for Flow Cytometry
4.1. Harvest the cells from the 96-well plate and transfer them to FACS tubes. 4.2. Wash the cells with FACS buffer (PBS containing 2% FBS and 0.1% sodium azide). 4.3. Prepare a cocktail of fluorescently labeled antibodies against T cell surface markers. A recommended panel includes:
- Lineage markers: Anti-CD3, Anti-CD4, Anti-CD8
- Activation markers: Anti-CD69, Anti-CD25 4.4. Resuspend the cell pellet in the antibody cocktail and incubate for 30 minutes at 4°C in the dark. 4.5. Wash the cells twice with FACS buffer to remove unbound antibodies. 4.6. (Optional) For intracellular cytokine staining, after surface staining, fix and permeabilize the cells using a commercially available kit. Then, stain with antibodies against intracellular cytokines like IFN-γ and IL-2. A protein transport inhibitor (e.g., Brefeldin A) should be added during the last 4-6 hours of the cell culture incubation period.[9] 4.7. Resuspend the final cell pellet in FACS buffer.
5. Data Acquisition and Analysis
5.1. Acquire the stained samples on a flow cytometer. 5.2. Gate on the lymphocyte population based on forward and side scatter properties. 5.3. Further gate on CD3+ T cells, and then on CD4+ and CD8+ T cell subsets. 5.4. Analyze the expression of activation markers (CD69, CD25) within the gated T cell populations. 5.5. Quantify the percentage of positive cells and the mean fluorescence intensity (MFI) for each activation marker.
Logical Relationship of HPK1 Inhibition and T Cell Activation Markers
Caption: this compound enhances T cell activation.
References
- 1. A perspective on HPK1 as a novel immuno-oncology drug target - PMC [pmc.ncbi.nlm.nih.gov]
- 2. What are HPK1 inhibitors and how do they work? [synapse.patsnap.com]
- 3. arcusbio.com [arcusbio.com]
- 4. Frontiers | HPK1 kinase inhibitor: a sufficient approach to target HPK1 to modulate T cell activation in cancer immunotherapy compared with degraders [frontiersin.org]
- 5. Pharmacological inhibition of hematopoietic progenitor kinase 1 positively regulates T-cell function - PMC [pmc.ncbi.nlm.nih.gov]
- 6. aacrjournals.org [aacrjournals.org]
- 7. jitc.bmj.com [jitc.bmj.com]
- 8. researchgate.net [researchgate.net]
- 9. An optimized flow cytometry protocol for simultaneous detection of T cell activation induced markers and intracellular cytokines: Application to SARS-CoV-2 immune individuals - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: A Comparative Analysis of HPK1 Inactivation by CRISPR-Cas9 Knockout and Pharmacological Inhibition
For Researchers, Scientists, and Drug Development Professionals
Introduction
Hematopoietic Progenitor Kinase 1 (HPK1), also known as MAP4K1, has emerged as a critical negative regulator of immune cell function, making it a promising target in immuno-oncology.[1][2] Predominantly expressed in hematopoietic cells, HPK1 acts as an intracellular checkpoint that attenuates T-cell receptor (TCR) and B-cell receptor (BCR) signaling, thereby dampening anti-tumor immune responses.[2][3] Consequently, strategies to inhibit HPK1 function are being actively pursued to enhance the efficacy of cancer immunotherapies.
Two primary methodologies are employed to abrogate HPK1 function: genetic knockout using CRISPR-Cas9 technology and pharmacological inhibition with small molecule inhibitors. Both approaches have been shown to enhance T-cell activation, proliferation, and cytokine production.[4][5] This document provides a detailed comparative analysis of these two techniques, complete with experimental protocols and quantitative data, to guide researchers in selecting the appropriate method for their experimental needs.
Mechanism of Action: The HPK1 Signaling Pathway
HPK1 is a serine/threonine kinase that integrates into the signalosome downstream of the T-cell receptor.[6] Upon TCR engagement, HPK1 is recruited to a complex involving LAT, Gads, and SLP-76.[6] Activated HPK1 then phosphorylates the adaptor protein SLP-76 at Serine 376.[7][8] This phosphorylation event leads to the recruitment of the 14-3-3 protein, ultimately resulting in the ubiquitination and proteasomal degradation of SLP-76, which attenuates the TCR signal.[7] By inhibiting HPK1, either through genetic removal or kinase inhibition, SLP-76 is not phosphorylated, leading to sustained TCR signaling, enhanced T-cell activation, and a more robust anti-tumor response.[1][9]
Furthermore, HPK1 is implicated in pathways activated by immunosuppressive agonists found in the tumor microenvironment (TME), such as prostaglandin E₂ (PGE₂) and adenosine.[3][10] Inactivation of HPK1 renders T-cells resistant to these suppressive signals.[10][11]
Caption: HPK1 signaling pathway downstream of T-cell receptor (TCR) activation.
Comparative Data Presentation
The functional consequences of HPK1 knockout and inhibition are remarkably similar, with both methods leading to a "phenocopy" effect in many in vitro assays.[4] Both strategies effectively block the phosphorylation of SLP-76, enhance cytokine production, and can reverse immunosuppression.
Table 1: Quantitative Comparison of HPK1 Knockout vs. Inhibition
| Parameter | CRISPR-Cas9 Knockout (HPK1 KO) | Pharmacological Inhibition (e.g., Hpk1-IN-28) | Reference(s) |
| pSLP-76 (S376) | Near complete ablation upon TCR stimulation. | Dose-dependent decrease; potent inhibitors achieve near-ablation at effective concentrations. | [4][12][13][14] |
| IL-2 Secretion | Significantly increased production in Jurkat cells and primary T-cells upon stimulation. | Dose-dependent increase in stimulated primary T-cells and PBMCs. | [4][12][13][15] |
| IFN-γ Secretion | Enhanced secretion in stimulated primary T-cells. | Dose-dependent increase, with synergistic effects observed in combination with anti-PD-1 antibodies. | [4][10][15][16] |
| T-Cell Activation Markers (CD25, CD69) | Increased expression upon stimulation. | Dose-dependent increase in expression, particularly in CD8+ T-cells. | [16][17][18] |
| Resistance to PGE₂/Adenosine Suppression | HPK1 KO T-cells are resistant to the suppressive effects of PGE₂ and adenosine analogs (NECA). | Fully restores T-cell activity (e.g., IFN-γ production) in the presence of PGE₂ and NECA. | [3][10][11][15] |
Experimental Protocols
Protocol 1: CRISPR-Cas9 Mediated Knockout of HPK1 in Primary Human T-Cells
This protocol details the generation of HPK1 knockout primary T-cells using Cas9 ribonucleoprotein (RNP) delivery, which is favored for its high efficiency and reduced off-target effects compared to plasmid-based methods.[19][20]
Materials:
-
Leukopak or peripheral blood mononuclear cells (PBMCs)
-
T-Cell Isolation Kit (e.g., RosetteSep™ or magnetic beads)
-
T-Cell Activation Reagent (e.g., ImmunoCult™ Human CD3/CD28/CD2 T Cell Activator)
-
T-Cell Expansion Medium (e.g., ImmunoCult™-XF T Cell Expansion Medium)
-
Recombinant Cas9 Nuclease
-
Synthetic sgRNA or crRNA:tracrRNA duplex targeting HPK1 (MAP4K1)
-
Electroporation system (e.g., Lonza 4D-Nucleofector™) and corresponding buffers
-
Flow cytometer and antibodies for validation (anti-TCRαβ, anti-HPK1)
Methodology:
-
T-Cell Isolation: Isolate primary human T-cells from PBMCs according to the manufacturer's instructions for your chosen kit.
-
T-Cell Activation: Activate T-cells for 48-72 hours using anti-CD3/CD28/CD2 activator in expansion medium. Activation is crucial for efficient electroporation and gene editing.[20]
-
RNP Complex Formation:
-
Resuspend lyophilized synthetic guide RNA in nuclease-free buffer.
-
In a sterile PCR tube, mix the guide RNA and Cas9 nuclease (typically at a ~1.5:1 molar ratio).
-
Incubate at room temperature for 15-20 minutes to allow the RNP complex to form.
-
-
Electroporation:
-
Harvest activated T-cells and wash them.
-
Resuspend 1-2 million T-cells in 20 µL of the appropriate electroporation buffer.
-
Gently mix the cell suspension with the pre-formed RNP complex.
-
Transfer the mixture to an electroporation cuvette and apply the optimized electrical pulse using your electroporation device.
-
-
Cell Recovery and Expansion:
-
Immediately after electroporation, add pre-warmed expansion medium to the cuvette and transfer the cells to a culture plate.
-
Culture the cells for at least 7 days to allow for protein turnover and expansion of the edited population.[12]
-
-
Validation of Knockout:
-
Genomic Level: Isolate genomic DNA and perform PCR amplifying the target region. Analyze for insertions/deletions (indels) using methods like Tracking of Indels by Decomposition (TIDE).
-
Protein Level: Use intracellular flow cytometry or Western blot to confirm the absence of HPK1 protein expression in the edited cell population compared to a non-targeted control.[12]
-
Caption: Experimental workflow for HPK1 knockout in primary T-cells.
Protocol 2: Pharmacological Inhibition of HPK1 in an In Vitro T-Cell Activation Assay
This protocol describes how to assess the effect of a small molecule HPK1 inhibitor (referred to generically as this compound) on T-cell function.
Materials:
-
Isolated primary human T-cells (CD8+ or CD4+) or PBMCs
-
HPK1 inhibitor (e.g., this compound, Compound 1) dissolved in DMSO
-
Complete RPMI medium
-
Plates pre-coated with anti-CD3 and anti-CD28 antibodies
-
Optional: Immunosuppressive agents (PGE₂, NECA)
-
Assay reagents:
-
ELISA kits for IL-2 and IFN-γ
-
Flow cytometry antibodies for pSLP-76 (S376), CD69, CD25
-
Cell viability dye
-
Methodology:
-
Cell Preparation: Isolate primary T-cells or use PBMCs. Resuspend cells in complete RPMI medium at a density of 1-2 million cells/mL.
-
Inhibitor Treatment:
-
Prepare serial dilutions of the HPK1 inhibitor. Ensure the final DMSO concentration is consistent across all wells and does not exceed 0.1%.
-
Add the inhibitor to the cells and pre-incubate for 1-2 hours at 37°C.[16]
-
(Optional) For suppression assays, add PGE₂ or NECA during the pre-incubation period.[10]
-
-
T-Cell Stimulation:
-
Transfer the inhibitor-treated cells to plates pre-coated with stimulating anti-CD3/CD28 antibodies.
-
Culture for the desired time points:
-
pSLP-76 analysis: 5-15 minutes (short stimulation).
-
Activation markers (CD69/CD25): 24 hours.
-
Cytokine analysis (IL-2, IFN-γ): 24-72 hours.[10]
-
-
-
Endpoint Analysis:
-
pSLP-76 by Flow Cytometry: After short stimulation, immediately fix and permeabilize cells according to a phospho-flow protocol, then stain with an antibody specific for pSLP-76 (S376).
-
Activation Markers by Flow Cytometry: Harvest cells, stain with fluorescently-conjugated antibodies against CD69 and CD25, and analyze.
-
Cytokine Secretion by ELISA: Collect the culture supernatant and measure the concentration of IL-2 and IFN-γ using commercially available ELISA kits according to the manufacturer's instructions.[11]
-
Caption: Experimental workflow for in vitro HPK1 inhibitor treatment.
Conclusion: Choosing the Right Approach
Both CRISPR-Cas9 knockout and pharmacological inhibition are powerful tools for studying and targeting HPK1. The choice between them depends on the specific research question and experimental context.
-
CRISPR-Cas9 Knockout provides a "gold standard" for target validation by completely ablating the protein. It is ideal for definitively establishing the role of HPK1 in a specific biological process without concerns of off-target kinase effects. However, it is technically more demanding and time-consuming.
-
Pharmacological Inhibition offers a more direct path to therapeutic development. Small molecule inhibitors are versatile, allowing for dose-response studies and investigation of temporal effects.[13] They are also more readily applicable to in vivo models and clinical translation. The primary consideration is ensuring the inhibitor has high potency and selectivity to minimize off-target effects.
References
- 1. What are HPK1 modulators and how do they work? [synapse.patsnap.com]
- 2. HPK1 Inhibitors: Revolutionizing Immuno-Oncology Approaches [delveinsight.com]
- 3. jitc.bmj.com [jitc.bmj.com]
- 4. aacrjournals.org [aacrjournals.org]
- 5. researchgate.net [researchgate.net]
- 6. A perspective on HPK1 as a novel immuno-oncology drug target - PMC [pmc.ncbi.nlm.nih.gov]
- 7. academic.oup.com [academic.oup.com]
- 8. Frontiers | Discovery of Novel HPK1 Inhibitors Through Structure-Based Virtual Screening [frontiersin.org]
- 9. researchgate.net [researchgate.net]
- 10. Pharmacological inhibition of hematopoietic progenitor kinase 1 positively regulates T-cell function - PMC [pmc.ncbi.nlm.nih.gov]
- 11. aacrjournals.org [aacrjournals.org]
- 12. arcusbio.com [arcusbio.com]
- 13. Frontiers | HPK1 kinase inhibitor: a sufficient approach to target HPK1 to modulate T cell activation in cancer immunotherapy compared with degraders [frontiersin.org]
- 14. HPK1 kinase inhibitor: a sufficient approach to target HPK1 to modulate T cell activation in cancer immunotherapy compared with degraders - PMC [pmc.ncbi.nlm.nih.gov]
- 15. aacrjournals.org [aacrjournals.org]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. Novel hematopoietic progenitor kinase 1 inhibitor KHK-6 enhances T-cell activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Challenges of CRISPR-Based Gene Editing in Primary T Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 20. stemcell.com [stemcell.com]
Application Notes: Hpk1-IN-28 in Non-Hodgkin's Lymphoma Research
Disclaimer: To date, publicly available research specifically detailing the application of "Hpk1-IN-28" in non-Hodgkin's lymphoma (NHL) is limited. The following application notes and protocols are based on a representative study that utilized an unspecified small molecule HPK1 inhibitor in the context of NHL research. These notes are intended to provide a comprehensive framework for researchers investigating the therapeutic potential of HPK1 inhibition in this malignancy.
Introduction
Hematopoietic Progenitor Kinase 1 (HPK1), a member of the MAP4K family of serine/threonine kinases, has emerged as a critical negative regulator of T-cell and B-cell receptor signaling pathways.[1][2] Its expression is predominantly restricted to the hematopoietic lineage.[3] In the context of oncology, HPK1 acts as an intracellular immune checkpoint, suppressing anti-tumor immunity.[3][4] Inhibition of HPK1 is therefore a promising therapeutic strategy to enhance the immune response against cancers, including hematological malignancies like non-Hodgkin's lymphoma.[4][5]
Studies have shown that elevated HPK1 expression is observed in diffuse large B-cell lymphoma (DLBCL), a common type of NHL.[5][6] The use of HPK1 inhibitors has been demonstrated to enhance anti-tumor responses, particularly in combination with immune checkpoint inhibitors such as anti-PD-1 antibodies.[4][5] The mechanism of action involves the promotion of apoptosis in lymphoma cells and the modulation of the tumor microenvironment.[4][5]
These application notes provide an overview of the utility of HPK1 inhibitors in NHL research, with detailed protocols for in vitro and in vivo studies based on current literature.
Data Presentation
In Vitro Efficacy of a Representative HPK1 Inhibitor
| Cell Line | Treatment | Outcome | Key Findings | Reference |
| BJAB (Burkitt's Lymphoma) | HPK1 Inhibitor + anti-PD-1 | Increased T-cell mediated cytotoxicity | Enhanced apoptosis and blocked NLRP3 inflammasome pathway. | [5] |
| WSU-DLCL2 (Diffuse Large B-cell Lymphoma) | HPK1 Inhibitor + anti-PD-1 | Increased T-cell mediated cytotoxicity | Upregulation of PD-1, PD-L1, Bax, p53, and NF-kB expression; downregulation of NLRP3. | [5] |
In Vivo Efficacy of a Representative HPK1 Inhibitor
| Animal Model | Tumor Type | Treatment | Outcome | Key Findings | Reference |
| Zebrafish Xenograft | Non-Hodgkin's Lymphoma | HPK1 Inhibitor + anti-PD-1 | Enhanced anti-tumor efficacy | Increased apoptosis and blockade of the NLRP3 pathway. | [4][5] |
Signaling Pathways and Experimental Workflows
HPK1 Signaling in B-Cell Lymphoma and Mechanism of Inhibition
Caption: HPK1 signaling in B-cell lymphoma and the mechanism of action of an HPK1 inhibitor.
Experimental Workflow for In Vitro Co-culture Assay
Caption: Workflow for assessing the in vitro efficacy of an HPK1 inhibitor in NHL.
Experimental Protocols
Protocol 1: In Vitro T-cell Mediated Cytotoxicity Assay
Objective: To evaluate the effect of an HPK1 inhibitor on T-cell mediated cytotoxicity against non-Hodgkin's lymphoma cells.
Materials:
-
Non-Hodgkin's lymphoma cell lines (e.g., BJAB, WSU-DLCL2)
-
Peripheral blood mononuclear cells (PBMCs) from healthy donors
-
HPK1 inhibitor (e.g., this compound)
-
Anti-PD-1 antibody
-
RPMI-1640 medium supplemented with 10% FBS
-
Ficoll-Paque
-
Cytotoxicity detection kit (e.g., LDH assay)
-
96-well plates
Procedure:
-
Isolation of PBMCs:
-
Dilute peripheral blood from healthy donors with an equal volume of PBS.
-
Carefully layer the diluted blood over Ficoll-Paque.
-
Centrifuge at 400 x g for 30 minutes at room temperature with the brake off.
-
Collect the buffy coat containing PBMCs.
-
Wash the PBMCs twice with PBS and resuspend in RPMI-1640 medium.
-
-
Co-culture:
-
Seed the NHL target cells (BJAB or WSU-DLCL2) in a 96-well plate at a density of 1 x 10^4 cells/well.
-
Add PBMCs to the wells at an effector-to-target (E:T) ratio of 10:1.
-
-
Treatment:
-
Prepare treatment groups in triplicate:
-
Vehicle control (DMSO)
-
HPK1 inhibitor (at desired concentrations)
-
Anti-PD-1 antibody (at a standard concentration)
-
HPK1 inhibitor + anti-PD-1 antibody
-
-
Add the respective treatments to the co-culture wells.
-
-
Incubation:
-
Incubate the plate at 37°C in a 5% CO2 incubator for 24-48 hours.
-
-
Cytotoxicity Measurement:
-
Measure cytotoxicity using an LDH assay kit according to the manufacturer's instructions.
-
Calculate the percentage of specific lysis using the following formula:
-
% Cytotoxicity = [(Experimental Release - Spontaneous Release) / (Maximum Release - Spontaneous Release)] x 100
-
-
Protocol 2: Western Blot Analysis
Objective: To determine the effect of an HPK1 inhibitor on the expression of key signaling proteins in NHL cells.
Materials:
-
Treated NHL cells from the co-culture experiment
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF membranes
-
Primary antibodies (anti-PD-1, anti-PD-L1, anti-Bax, anti-p53, anti-NF-kB, anti-NLRP3, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
Procedure:
-
Protein Extraction:
-
Harvest the treated cells and lyse them in RIPA buffer.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Collect the supernatant containing the protein lysate.
-
-
Protein Quantification:
-
Determine the protein concentration using a BCA assay.
-
-
SDS-PAGE and Western Blotting:
-
Load equal amounts of protein (20-30 µg) onto an SDS-PAGE gel.
-
Separate the proteins by electrophoresis.
-
Transfer the separated proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
-
Detection:
-
Wash the membrane with TBST and add ECL substrate.
-
Visualize the protein bands using a chemiluminescence imaging system.
-
Quantify band intensities and normalize to the loading control (β-actin).
-
Protocol 3: In Vivo Zebrafish Xenograft Model
Objective: To evaluate the in vivo anti-tumor efficacy of an HPK1 inhibitor in a non-Hodgkin's lymphoma model.
Materials:
-
Transgenic zebrafish line (e.g., with fluorescently labeled vasculature)
-
NHL cells (BJAB or WSU-DLCL2) labeled with a fluorescent dye (e.g., DiI)
-
HPK1 inhibitor
-
Anti-PD-1 antibody
-
Microinjection system
-
Fluorescence microscope
Procedure:
-
Cell Preparation:
-
Label the NHL cells with a fluorescent dye according to the manufacturer's protocol.
-
-
Xenotransplantation:
-
At 48 hours post-fertilization, anesthetize the zebrafish larvae.
-
Microinject the fluorescently labeled NHL cells into the perivitelline space of the larvae.
-
-
Treatment:
-
Following injection, transfer the larvae to fresh embryo medium containing the respective treatments:
-
Vehicle control
-
HPK1 inhibitor
-
Anti-PD-1 antibody
-
HPK1 inhibitor + anti-PD-1 antibody
-
-
-
Tumor Growth Monitoring:
-
At 24, 48, and 72 hours post-injection, anesthetize the larvae and image them using a fluorescence microscope.
-
Quantify the tumor size and metastasis by measuring the fluorescent area.
-
-
Data Analysis:
-
Compare the tumor growth and metastatic dissemination between the different treatment groups.
-
Conclusion
The inhibition of HPK1 represents a viable and promising strategy for the treatment of non-Hodgkin's lymphoma. The provided application notes and protocols, derived from representative studies on a small molecule HPK1 inhibitor, offer a foundational guide for researchers to explore the therapeutic potential of compounds like this compound. These experimental frameworks will enable the elucidation of the precise mechanisms of action and the evaluation of the anti-tumor efficacy of novel HPK1 inhibitors in the context of NHL. Further research is warranted to specifically characterize the activity of this compound and its potential for clinical translation.
References
- 1. What are HPK1 modulators and how do they work? [synapse.patsnap.com]
- 2. mdpi.com [mdpi.com]
- 3. jitc.bmj.com [jitc.bmj.com]
- 4. researchgate.net [researchgate.net]
- 5. An HPK1 inhibitor enhanced the tumour response to anti-PD-1 immunotherapy in non-Hodgkin's lymphoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Identification of Novel HPK1 Hit Inhibitors: From In Silico Design to In Vitro Validation - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Hpk1-IN-28 solubility and stability in DMSO and culture media
This technical support center provides guidance on the solubility and stability of Hpk1 inhibitors in DMSO and culture media, along with troubleshooting tips and frequently asked questions for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: How should I prepare a stock solution of my Hpk1 inhibitor?
A1: It is recommended to first prepare a stock solution in a non-aqueous solvent like DMSO. For instance, HPK1-IN-2 has a high solubility in DMSO, reaching 76 mg/mL (199.75 mM).[1] Always use fresh, anhydrous DMSO as moisture can reduce the solubility of the compound.[1]
Q2: My Hpk1 inhibitor precipitated when I diluted the DMSO stock in my aqueous culture medium. What should I do?
A2: Precipitation upon dilution in aqueous solutions is a common issue for hydrophobic small molecules. To avoid this, it is crucial not to exceed the recommended final DMSO concentration in your culture medium, which is typically below 0.5%. If precipitation still occurs, you can try using a formulation with co-solvents like PEG300 and Tween-80, which can help maintain solubility in aqueous environments.[2][3][4] Gentle warming and sonication can also aid in dissolution.[2][3][5]
Q3: What are the recommended storage conditions for Hpk1 inhibitor stock solutions?
A3: Stock solutions of Hpk1 inhibitors in DMSO should be aliquoted to avoid repeated freeze-thaw cycles and stored at -20°C for short-term storage (up to 1 month) or -80°C for long-term storage (up to 6 months or longer).[1][3][5][6]
Q4: How stable are Hpk1 inhibitors in culture media at 37°C?
A4: The stability of small molecules in culture media can vary. It is recommended to prepare fresh working solutions from your stock solution for each experiment. For in vivo experiments, it is best to use the prepared formulation on the same day.[2][3][5] If you need to assess the stability in your specific culture medium over a longer period, a time-course experiment measuring the compound's concentration by a suitable analytical method (e.g., HPLC) is recommended.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Compound precipitates out of solution. | The compound's solubility limit has been exceeded in the chosen solvent or medium. | - Prepare a higher concentration stock solution in DMSO and use a smaller volume for dilution.- Use a formulation with solubilizing agents like PEG300, Tween-80, or SBE-β-CD.[2][3][4]- Gently warm the solution or use sonication to aid dissolution.[2][3][5] |
| Inconsistent experimental results. | - Degradation of the compound due to improper storage.- Inaccurate concentration of the working solution due to precipitation. | - Aliquot stock solutions to minimize freeze-thaw cycles.[1]- Store stock solutions at -80°C for long-term stability.[3][5][6]- Ensure the compound is fully dissolved in the working solution before use. Visually inspect for any precipitate. |
| Low cellular activity of the inhibitor. | - The compound may have poor cell permeability.- The inhibitor might be unstable in the culture medium at 37°C. | - Review the literature for the specific inhibitor's cell permeability data.- Prepare fresh working solutions for each experiment and minimize incubation times if stability is a concern. |
Solubility and Storage Data for Hpk1 Inhibitors
The following tables summarize solubility and storage information for various Hpk1 inhibitors based on available data.
Table 1: Solubility of Hpk1 Inhibitors in DMSO
| Inhibitor | Solubility in DMSO |
| HPK1-IN-2 | 76 mg/mL (199.75 mM)[1] |
| HPK1-IN-19 | 100 mg/mL (193.21 mM) (requires sonication)[7] |
Table 2: Formulations for In Vivo and In Vitro Use
| Inhibitor | Formulation | Solubility |
| HPK1-IN-2 | 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | ≥ 2.5 mg/mL (5.51 mM)[2] |
| HPK1-IN-2 | 10% DMSO, 90% (20% SBE-β-CD in Saline) | ≥ 2.5 mg/mL (5.51 mM)[2] |
| HPK1-IN-19 | 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | 2.5 mg/mL (4.83 mM) (requires sonication)[3] |
| HPK1-IN-19 | 10% DMSO, 90% (20% SBE-β-CD in Saline) | 2.5 mg/mL (4.83 mM) (requires sonication)[3] |
| HPK1-IN-32 | 10% DMSO, 90% (20% SBE-β-CD in Saline) | ≥ 2.5 mg/mL (4.66 mM)[5] |
| HPK1-IN-32 | 10% DMSO, 90% Corn Oil | ≥ 2.5 mg/mL (4.66 mM)[5] |
| HPK1-IN-7 | 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | ≥ 2.08 mg/mL (4.54 mM)[4] |
Table 3: Recommended Storage Conditions for Stock Solutions
| Storage Temperature | Duration |
| -20°C | Up to 1 month[3][5] |
| -80°C | Up to 6 months or longer[1][3][5][6] |
Experimental Protocols
Protocol 1: Preparation of a 10 mM DMSO Stock Solution
-
Weigh the required amount of the Hpk1 inhibitor powder.
-
Add the appropriate volume of fresh, anhydrous DMSO to achieve a 10 mM concentration.
-
Vortex the solution until the compound is completely dissolved. Gentle warming or sonication may be necessary for some compounds.
-
Aliquot the stock solution into smaller volumes in tightly sealed vials.
-
Store the aliquots at -20°C for short-term use or -80°C for long-term storage.
Protocol 2: Preparation of a Working Solution for Cell Culture
-
Thaw a vial of the 10 mM DMSO stock solution at room temperature.
-
Serially dilute the stock solution in your culture medium to the desired final concentration.
-
Ensure the final DMSO concentration in the culture medium is non-toxic to your cells (typically ≤ 0.5%).
-
Mix the working solution thoroughly by gentle pipetting or vortexing before adding it to your cells.
-
Prepare the working solution fresh for each experiment.
Visualized Experimental Workflow and Signaling Pathway
Caption: Experimental workflow for preparing Hpk1 inhibitor solutions.
Caption: Simplified HPK1 signaling pathway in T-cells.
References
- 1. selleckchem.com [selleckchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. HPK1-IN-7 | HPK1 inhibitor | CAS 2320462-65-3 | Buy HPK1-IN-7 from Supplier InvivoChem [invivochem.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. HPK1-IN-48_TargetMol [targetmol.com]
- 7. file.medchemexpress.com [file.medchemexpress.com]
Potential off-target effects of Hpk1-IN-28 in kinase assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers using Hpk1-IN-28 in kinase assays. Given the limited publicly available off-target data for this compound, this guide also addresses potential off-target effects observed with other HPK1 inhibitors and provides general strategies for identifying and mitigating them.
Frequently Asked Questions (FAQs)
Q1: What is the primary target of this compound and its mechanism of action?
This compound is a small molecule inhibitor targeting Hematopoietic Progenitor Kinase 1 (HPK1), also known as Mitogen-Activated Protein Kinase Kinase Kinase Kinase 1 (MAP4K1).[1] HPK1 is a serine/threonine kinase predominantly expressed in hematopoietic cells.[2] It functions as a negative regulator of T-cell receptor (TCR) and B-cell receptor (BCR) signaling pathways.[1][2] Upon TCR activation, HPK1 is recruited to the signaling complex and, once activated, phosphorylates key adapter proteins like SLP-76.[1] This phosphorylation leads to the attenuation of the immune response. This compound, as an ATP-competitive inhibitor, is designed to block the kinase activity of HPK1, thereby preventing the phosphorylation of its downstream targets and enhancing T-cell activation. This makes HPK1 inhibitors like this compound promising agents for cancer immunotherapy.[2][3]
Q2: Are there known off-target effects for this compound?
Q3: What are common off-targets for other HPK1 inhibitors?
Researchers should be aware of potential off-target effects when interpreting their data. While specific data for this compound is lacking, studies of other HPK1 inhibitors have identified several common off-target kinases, including:
-
Other MAP4K family members: Due to high sequence homology, other members of the MAP4K family (MAP4K2, MAP4K3, MAP4K5) are potential off-targets.
-
Janus Kinases (JAKs): Off-target effects on members of the JAK family, such as JAK1, have been observed with some HPK1 inhibitors.[4]
-
Leucine-Rich Repeat Kinase 2 (LRRK2) .
It is crucial for researchers to experimentally determine the selectivity profile of this compound in their specific assay system.
Troubleshooting Guide
This guide provides a structured approach to troubleshooting common issues encountered during kinase assays with this compound, with a focus on identifying potential off-target effects.
Issue 1: Inconsistent IC50 values for this compound.
| Possible Cause | Troubleshooting Step |
| Assay Conditions | Ensure consistent concentrations of ATP, substrate, and enzyme across all experiments. IC50 values of ATP-competitive inhibitors are highly sensitive to ATP concentration. |
| Reagent Stability | Prepare fresh inhibitor dilutions for each experiment from a DMSO stock. Avoid repeated freeze-thaw cycles. |
| Assay Technology | Different assay formats (e.g., biochemical vs. cell-based) can yield different IC50 values. Report the assay format used when presenting data. |
Issue 2: Unexpected cellular phenotype not consistent with HPK1 inhibition.
| Possible Cause | Troubleshooting Step |
| Off-target Kinase Inhibition | The observed phenotype may be due to the inhibition of a kinase other than HPK1. Perform a kinase selectivity screen to identify potential off-targets. |
| Compound Cytotoxicity | At higher concentrations, the compound may induce cytotoxicity, leading to misleading results. Determine the cytotoxicity profile of this compound in your cell line using an appropriate assay (e.g., MTS, CellTiter-Glo). |
Issue 3: Discrepancy between biochemical and cell-based assay results.
| Possible Cause | Troubleshooting Step |
| Cellular Permeability | The inhibitor may have poor cell permeability, leading to lower potency in cellular assays compared to biochemical assays. |
| Cellular ATP Concentration | The intracellular ATP concentration (mM range) is much higher than that used in many biochemical assays (µM range), which can lead to a rightward shift in the IC50 value for ATP-competitive inhibitors. |
| Presence of Cellular Efflux Pumps | The compound may be a substrate for cellular efflux pumps, reducing its intracellular concentration. |
Data on Potential Off-Target Effects of HPK1 Inhibitors
While specific quantitative data for this compound is not available, the following table summarizes selectivity data for other representative HPK1 inhibitors to provide context on potential off-target families.
| Inhibitor | Primary Target IC50 (nM) | Known Off-Targets | Off-Target IC50 (nM) | Selectivity (Fold) |
| XHS | HPK1: 2.6 | JAK1 | 1952.6 | ~751 |
| XHV | HPK1: 89 | JAK1 | 9968 | ~112 |
Data from a study on indazole-based HPK1 inhibitors.[4]
Experimental Protocols
Protocol 1: In Vitro Kinase Assay (ADP-Glo™ Format)
The ADP-Glo™ Kinase Assay is a luminescence-based assay that measures the amount of ADP produced during a kinase reaction.
Materials:
-
Recombinant HPK1 enzyme
-
This compound
-
Substrate (e.g., Myelin Basic Protein)
-
ATP
-
Kinase Reaction Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)
-
ADP-Glo™ Reagent
-
Kinase Detection Reagent
Procedure:
-
Prepare serial dilutions of this compound in the kinase reaction buffer.
-
In a 384-well plate, add the inhibitor dilutions.
-
Add the HPK1 enzyme and substrate mixture to each well.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the plate at the optimal temperature for the desired reaction time.
-
Stop the kinase reaction and deplete the remaining ATP by adding ADP-Glo™ Reagent.
-
Incubate for 40 minutes at room temperature.
-
Add Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.
-
Incubate for 30 minutes at room temperature.
-
Measure luminescence using a plate reader.
-
Plot the luminescent signal against the inhibitor concentration to determine the IC50 value.
Protocol 2: Cell-Based Target Engagement Assay (NanoBRET™ Format)
The NanoBRET™ Target Engagement Assay measures the binding of an inhibitor to a target kinase in live cells.
Materials:
-
Cells expressing an HPK1-NanoLuc® fusion protein
-
NanoBRET™ tracer
-
This compound
-
Opti-MEM® I Reduced Serum Medium
-
NanoBRET™ Nano-Glo® Substrate and Extracellular NanoLuc® Inhibitor
Procedure:
-
Harvest and resuspend cells expressing the HPK1-NanoLuc® fusion protein in Opti-MEM®.
-
Add the NanoBRET™ tracer to the cell suspension.
-
Dispense the cell-tracer mix into a 96-well plate.
-
Add serial dilutions of this compound to the wells.
-
Incubate the plate for 2 hours at 37°C in a CO2 incubator.
-
Prepare the NanoBRET™ Nano-Glo® Substrate detection reagent.
-
Add the detection reagent to the wells.
-
Read the donor (460 nm) and acceptor (610 nm) emission signals on a BRET-enabled plate reader.
-
Calculate the BRET ratio and plot it against the inhibitor concentration to determine the IC50 value.
Visualizations
References
- 1. A perspective on HPK1 as a novel immuno-oncology drug target - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A perspective on HPK1 as a novel immuno-oncology drug target | eLife [elifesciences.org]
- 3. promegaconnections.com [promegaconnections.com]
- 4. Theoretical Studies on Selectivity of HPK1/JAK1 Inhibitors by Molecular Dynamics Simulations and Free Energy Calculations - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Hpk1-IN-28 Concentration for In Vitro T Cell Assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers utilizing Hpk1-IN-28 in in vitro T cell assays.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
This compound is a potent inhibitor of Hematopoietic Progenitor Kinase 1 (HPK1), a serine/threonine kinase that acts as a negative regulator of T cell receptor (TCR) signaling.[1][2] Upon TCR engagement, HPK1 phosphorylates the SH2 domain-containing leukocyte protein of 76 kDa (SLP-76) at serine 376. This phosphorylation event leads to the recruitment of 14-3-3 proteins, which ultimately results in the disassembly of the TCR signaling complex and attenuation of T cell activation.[3][4][5] By inhibiting HPK1, this compound prevents the phosphorylation of SLP-76, thereby sustaining TCR signaling and enhancing T cell activation, proliferation, and cytokine production.
Q2: What is the recommended starting concentration range for this compound in in vitro T cell assays?
Based on available data for potent HPK1 inhibitors, a starting concentration range of 10 nM to 1 µM is recommended for in vitro T cell assays. The optimal concentration will depend on the specific assay, cell type (e.g., primary T cells vs. cell lines), and the desired level of HPK1 inhibition. It is crucial to perform a dose-response experiment to determine the optimal concentration for your specific experimental conditions. For instance, inhibition of SLP-76 phosphorylation has been observed with IC50 values in the low nanomolar range for some potent HPK1 inhibitors.[6][7]
Q3: How can I assess the activity of this compound in my T cell culture?
The most direct method to assess the activity of this compound is to measure the phosphorylation of its direct downstream target, SLP-76, at serine 376 (pSLP-76 S376) using intracellular flow cytometry (phospho-flow) or Western blot.[3][4][5] A dose-dependent decrease in pSLP-76 S376 levels upon T cell stimulation in the presence of this compound indicates target engagement. Downstream functional consequences, such as increased expression of T cell activation markers (e.g., CD69, CD25), enhanced proliferation (e.g., using CFSE dilution assays), and increased cytokine production (e.g., IL-2, IFN-γ measured by ELISA or CBA), can also be used to evaluate the compound's efficacy.[8]
Q4: Are there known off-target effects of this compound?
While this compound is designed to be a potent HPK1 inhibitor, some related compounds have shown inhibitory activity against other kinases at higher concentrations. For example, HPK1-IN-2 has been reported to also inhibit Lck and Flt3.[7] It is advisable to consult the manufacturer's datasheet for the selectivity profile of this compound and to use the lowest effective concentration to minimize potential off-target effects. If unexpected results are observed, consider performing counter-screening against a panel of related kinases.
Q5: Does the effect of this compound differ between CD4+ and CD8+ T cells?
Some studies with HPK1 inhibitors have shown a more pronounced effect on the activation of CD8+ T cells compared to CD4+ T cells.[9][10] However, the magnitude of this difference can be donor-dependent and may vary with the specific activation stimulus and assay readout. It is recommended to analyze CD4+ and CD8+ T cell populations separately in your experiments to determine the specific effects of this compound on each subset.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| No or low enhancement of T cell activation/proliferation | Suboptimal this compound Concentration: The concentration of the inhibitor may be too low to achieve significant HPK1 inhibition. | Perform a dose-response experiment with a wider concentration range (e.g., 1 nM to 10 µM) to determine the optimal effective concentration. |
| Poor Compound Solubility: The inhibitor may have precipitated out of the culture medium. | Ensure proper dissolution of the compound in a suitable solvent (e.g., DMSO) before adding it to the culture medium. Visually inspect for any precipitation. The final DMSO concentration in the culture should typically be kept below 0.1%. | |
| Weak T Cell Stimulation: The primary T cell activation signal (e.g., anti-CD3/CD28) may be too weak to induce a robust response that can be further enhanced by HPK1 inhibition. | Optimize the concentration of the stimulating antibodies or antigen. Ensure proper coating of plates if using plate-bound antibodies. | |
| Cell Viability Issues: High concentrations of the inhibitor or the solvent may be toxic to the T cells. | Perform a cell viability assay (e.g., using trypan blue or a viability dye) in parallel with your functional assays to ensure that the observed effects are not due to cytotoxicity. | |
| High background activation in unstimulated controls | Contamination: Mycoplasma or endotoxin contamination in cell cultures or reagents can lead to non-specific T cell activation. | Regularly test cell lines for mycoplasma. Use endotoxin-free reagents and sterile techniques. |
| Pre-activated T cells: The isolated T cells may have been activated in vivo or during the isolation process. | Use freshly isolated T cells and handle them gently during processing. Include a resting period for the cells before stimulation. | |
| Inconsistent results between experiments | Donor Variability: Primary human T cells can exhibit significant donor-to-donor variability in their response to stimuli and inhibitors. | Whenever possible, use T cells from multiple donors to confirm the observed effects. Normalize data to the vehicle control for each donor to facilitate comparison. |
| Reagent Variability: Inconsistent batches of antibodies, cytokines, or serum can affect assay outcomes. | Use the same lot of critical reagents throughout a series of experiments. Qualify new lots of reagents before use. | |
| Assay Timing: The kinetics of T cell activation and the effect of the inhibitor can be time-dependent. | Perform a time-course experiment to determine the optimal time point for assessing your readout of interest (e.g., activation marker expression at 24 hours, proliferation at 72-96 hours). | |
| Unexpected decrease in T cell activation at high concentrations | Off-target Effects: At high concentrations, this compound may inhibit other kinases that are important for T cell activation. | Refer to the selectivity profile of the inhibitor. Use the lowest effective concentration determined from your dose-response studies. Consider using a structurally unrelated HPK1 inhibitor as a control. |
| Cell Toxicity: As mentioned above, high concentrations of the compound can be toxic. | Confirm cell viability at all tested concentrations. |
Experimental Protocols and Data
Data Presentation
Table 1: Effect of HPK1 Inhibitors on T Cell Function (Representative Data)
| Assay | Cell Type | Inhibitor (Concentration) | Readout | Fold Change (vs. Vehicle) | Reference |
| pSLP-76 (S376) Inhibition | Human CD8+ T cells | HPK1 inhibitor (1 µM) | MFI of pSLP-76 | ↓ (Significant Decrease) | [5] |
| Human CD4+/CD8+ T cells | Compound 1 (1 µM) | % Inhibition of pSLP-76 | ~90% | [4] | |
| T Cell Activation | Human CD8+ T cells | HPK1 inhibitor (1 µM) | % CD69+ cells | ↑ (Significant Increase) | [5] |
| Human CD8+ T cells | HY-138568 (300-600 nM) | % CD25+ cells | Dose-dependent ↑ | [9] | |
| Cytokine Production | Human CD8+ T cells | HPK1 inhibitor (1 µM) | IL-2 (pg/mL) | ~2-3 fold ↑ | [5] |
| Human CD8+ T cells | HPK1 inhibitor (1 µM) | IFN-γ (pg/mL) | ~1.5-2 fold ↑ | [5] | |
| Human PBMCs | Compound 1 (1 µM) | IL-2 Production | Significant ↑ | [4] | |
| Human PBMCs | Compound 1 (1 µM) | IFN-γ Production | Significant ↑ | [4] | |
| T Cell Proliferation | Human T cells | Compound 1 (various) | % Proliferation (CFSE) | Modest Increase | [10] |
Note: The data presented are representative examples from studies using various potent HPK1 inhibitors and may not be specific to this compound. Researchers should generate their own dose-response curves for this compound.
Key Experimental Methodologies
This protocol describes the assessment of T cell activation by measuring the expression of surface activation markers using flow cytometry.
Materials:
-
Human Peripheral Blood Mononuclear Cells (PBMCs) or isolated T cells
-
Complete RPMI-1640 medium (supplemented with 10% FBS, L-glutamine, penicillin/streptomycin)
-
96-well flat-bottom culture plates
-
Anti-human CD3 antibody (plate-bound or soluble)
-
Anti-human CD28 antibody (soluble)
-
This compound (dissolved in DMSO)
-
FACS buffer (PBS + 2% FBS + 0.05% sodium azide)
-
Fluorochrome-conjugated antibodies against CD3, CD4, CD8, CD69, and CD25
-
Fixable viability dye
Procedure:
-
Plate Coating (for plate-bound stimulation):
-
Dilute anti-human CD3 antibody to the desired concentration (e.g., 1-5 µg/mL) in sterile PBS.
-
Add 50 µL of the antibody solution to each well of a 96-well plate.
-
Incubate for at least 2 hours at 37°C or overnight at 4°C.
-
Before use, wash the wells twice with sterile PBS to remove unbound antibody.
-
-
Cell Preparation:
-
Isolate PBMCs or T cells from healthy donor blood.
-
Resuspend cells in complete RPMI medium at a concentration of 1-2 x 10^6 cells/mL.
-
-
Assay Setup:
-
Prepare serial dilutions of this compound in complete RPMI medium.
-
Add 100 µL of the cell suspension to each well of the antibody-coated plate (or a non-coated plate for soluble stimulation).
-
Add 50 µL of the this compound dilutions or vehicle control (DMSO) to the respective wells.
-
Add 50 µL of soluble anti-human CD28 antibody (final concentration e.g., 1-2 µg/mL) to all stimulated wells.
-
For soluble stimulation, add a pre-determined optimal concentration of anti-human CD3 antibody.
-
Include unstimulated and vehicle-treated stimulated controls.
-
-
Incubation:
-
Incubate the plate at 37°C in a humidified 5% CO2 incubator for 24-48 hours.
-
-
Staining and Flow Cytometry:
-
Harvest the cells and wash with FACS buffer.
-
Stain with a fixable viability dye according to the manufacturer's instructions.
-
Stain with the surface marker antibody cocktail (anti-CD3, CD4, CD8, CD69, CD25) for 30 minutes on ice.
-
Wash the cells twice with FACS buffer.
-
Resuspend the cells in FACS buffer and acquire data on a flow cytometer.
-
-
Data Analysis:
-
Gate on live, single cells, and then on CD4+ and CD8+ T cell populations.
-
Determine the percentage of CD69+ and CD25+ cells within each T cell subset for each condition.
-
This protocol allows for the direct measurement of HPK1 activity in T cells.
Materials:
-
All materials from the T Cell Activation Assay
-
Fixation Buffer (e.g., 1.5-4% paraformaldehyde in PBS)
-
Permeabilization Buffer (e.g., ice-cold 90% methanol or a commercial permeabilization buffer)
-
Fluorochrome-conjugated antibody against phospho-SLP-76 (S376)
Procedure:
-
Cell Stimulation:
-
Prepare and stimulate T cells with anti-CD3/CD28 in the presence of this compound or vehicle control as described above. A shorter stimulation time (e.g., 15-30 minutes) is typically used for assessing early signaling events.
-
-
Fixation:
-
Immediately after stimulation, add fixation buffer to the cells and incubate for 10-15 minutes at room temperature.
-
-
Permeabilization:
-
Pellet the cells and resuspend in ice-cold methanol. Incubate on ice for at least 30 minutes.
-
-
Staining:
-
Wash the cells twice with FACS buffer to remove the methanol.
-
Stain with the phospho-SLP-76 (S376) antibody and surface marker antibodies for 30-60 minutes at room temperature.
-
-
Data Acquisition and Analysis:
-
Wash the cells and acquire data on a flow cytometer.
-
Analyze the Median Fluorescence Intensity (MFI) of pSLP-76 in the gated T cell populations.
-
Visualizations
Caption: HPK1 Signaling Pathway and Inhibition by this compound.
Caption: General Experimental Workflow for T Cell Assays.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Current strategies for targeting HPK1 in cancer and the barriers to preclinical progress - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. HPK1 kinase inhibitor: a sufficient approach to target HPK1 to modulate T cell activation in cancer immunotherapy compared with degraders - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | HPK1 kinase inhibitor: a sufficient approach to target HPK1 to modulate T cell activation in cancer immunotherapy compared with degraders [frontiersin.org]
- 5. arcusbio.com [arcusbio.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. jitc.bmj.com [jitc.bmj.com]
- 9. researchgate.net [researchgate.net]
- 10. Pharmacological inhibition of hematopoietic progenitor kinase 1 positively regulates T-cell function - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting In Vivo Efficacy of Hpk1-IN-28
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering low in vivo efficacy with the Hematopoietic Progenitor Kinase 1 (HPK1) inhibitor, Hpk1-IN-28.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a small molecule inhibitor of Hematopoietic Progenitor Kinase 1 (HPK1). HPK1, also known as MAP4K1, is a serine/threonine kinase predominantly expressed in hematopoietic cells.[1][2] It functions as a negative regulator of T-cell receptor (TCR) and B-cell receptor (BCR) signaling.[3][4] Upon TCR engagement, HPK1 is activated and subsequently phosphorylates key adaptor proteins, such as SLP-76.[2][5] This phosphorylation leads to the degradation of SLP-76, which dampens T-cell activation and cytokine production.[5] By inhibiting the kinase activity of HPK1, this compound is designed to block this negative feedback loop, thereby enhancing T-cell activation, cytokine release (e.g., IL-2 and IFN-γ), and promoting an anti-tumor immune response.[2][6]
Q2: What are the common reasons for low in vivo efficacy of a small molecule kinase inhibitor like this compound?
A2: Low in vivo efficacy of small molecule inhibitors can stem from a variety of factors. These can be broadly categorized into issues related to the compound itself, its formulation and administration, or the experimental model. Key considerations include:
-
Pharmacokinetics (PK): Poor absorption, rapid metabolism, and/or fast excretion can lead to insufficient drug exposure at the target site.[7][8]
-
Pharmacodynamics (PD): Inadequate target engagement in the tumor microenvironment or relevant immune cells.
-
Formulation and Solubility: Poor solubility of the compound can lead to low bioavailability.[8]
-
Dosing Regimen: The dose and frequency of administration may not be optimal to maintain therapeutic concentrations.
-
Animal Model: The chosen tumor model may not be immunologically "hot" enough for an immune-stimulating agent to show a significant effect.
-
Off-target Effects: At higher concentrations, off-target activities could lead to unexpected toxicities or counteract the desired therapeutic effect.[9]
Troubleshooting Guides
Problem 1: Sub-optimal Pharmacokinetics (PK) Profile
Symptoms:
-
Low or undetectable levels of this compound in plasma or tumor tissue.
-
Rapid clearance of the compound from circulation.
-
Low oral bioavailability.
Possible Causes & Solutions:
| Possible Cause | Recommended Action |
| Poor Solubility | Review the physicochemical properties of this compound. Test different formulations to improve solubility. Common vehicles for in vivo studies with kinase inhibitors include solutions with PEG400, TPGS, and ethanol.[10] |
| Rapid Metabolism | Conduct in vitro metabolism studies using liver microsomes to assess metabolic stability. If metabolism is high, consider co-administration with a metabolic inhibitor (use with caution and appropriate controls) or redesigning the compound to block metabolic hotspots. |
| Inefficient Absorption | If oral administration is used, consider alternative routes such as intraperitoneal (IP) or intravenous (IV) injection to bypass first-pass metabolism and increase systemic exposure. |
| Efflux Transporter Activity | Investigate if this compound is a substrate for efflux transporters like P-glycoprotein (P-gp), which can limit absorption and tissue penetration. |
Pharmacokinetic Parameters of Exemplary HPK1 Inhibitors:
| Compound | Animal Model | Route | Bioavailability (%) | T1/2 (h) | Cmax (ng/mL) |
| Compound 1 | Mouse | Oral | 17 | 1.2 (MRT) | - |
| Unnamed Inhibitor [I] | Mouse | Oral (10 mg/kg) | 116 | 0.6 (IV) | 1801 |
| Unnamed Inhibitor [I] | Rat | Oral (10 mg/kg) | 80 | 0.8 (IV) | 518 |
Data compiled from multiple sources.[3][7]
Problem 2: Lack of In Vivo Pharmacodynamic (PD) Effect / Insufficient Target Engagement
Symptoms:
-
No significant difference in tumor growth between vehicle and this compound treated groups.
-
No observed increase in immune cell activation markers in the tumor or peripheral blood.
Possible Causes & Solutions:
| Possible Cause | Recommended Action |
| Insufficient Dose | Perform a dose-escalation study to determine the maximum tolerated dose (MTD). Collect plasma and tumor samples at different time points after dosing to correlate exposure with target engagement. |
| Inadequate Target Inhibition | Measure the phosphorylation of HPK1's direct substrate, SLP-76 (at Ser376), in immune cells isolated from the tumor or spleen of treated animals. A reduction in pSLP-76 levels indicates target engagement.[2] |
| Timing of Assessment | The timing of PD marker analysis is critical. Assess target engagement at peak plasma concentrations and at later time points to understand the duration of action. |
| Tumor Model Selection | Use a syngeneic tumor model known to be responsive to immunotherapy. Models with a higher mutational burden and pre-existing T-cell infiltration are often more suitable. |
Experimental Protocol: Assessing In Vivo Target Engagement by Western Blot
-
Sample Collection: At a predetermined time point after the final dose of this compound or vehicle, euthanize mice and harvest tumors and spleens.
-
Cell Isolation: Prepare single-cell suspensions from the tumors and spleens. Isolate T-cells using magnetic-activated cell sorting (MACS) or fluorescence-activated cell sorting (FACS).
-
Protein Extraction: Lyse the isolated T-cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Western Blotting:
-
Separate protein lysates by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST.
-
Incubate with primary antibodies against pSLP-76 (Ser376) and total SLP-76 overnight at 4°C.
-
Wash and incubate with HRP-conjugated secondary antibodies.
-
Detect chemiluminescence and quantify band intensities. A decrease in the pSLP-76/total SLP-76 ratio in the this compound treated group compared to the vehicle group indicates target engagement.
-
Problem 3: Poor Formulation and In vivo Administration
Symptoms:
-
Precipitation of the compound upon injection.
-
High variability in efficacy between animals.
-
Local irritation or toxicity at the injection site.
Possible Causes & Solutions:
| Possible Cause | Recommended Action |
| Low Aqueous Solubility | Determine the solubility of this compound in various pharmaceutically acceptable vehicles. A common formulation for preclinical in vivo studies is a solution of the compound in a mixture such as 80% polyethylene glycol 400, 10% tocopheryl polyethylene glycol succinate, and 10% ethanol.[10] |
| Unstable Formulation | Prepare fresh formulations for each experiment. Assess the stability of the formulation over the duration of the experiment. |
| Incorrect Administration Technique | Ensure proper training in the chosen administration route (e.g., oral gavage, IP injection). For oral gavage, ensure the compound is delivered directly to the stomach. |
Visualizations
Caption: Simplified HPK1 signaling pathway in T-cells.
Caption: Troubleshooting workflow for low in vivo efficacy.
References
- 1. HPK1 Inhibitors: Revolutionizing Immuno-Oncology Approaches [delveinsight.com]
- 2. wp.ryvu.com [wp.ryvu.com]
- 3. Discovery of Diaminopyrimidine Carboxamide HPK1 Inhibitors as Preclinical Immunotherapy Tool Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Enhanced antitumor immunity by a novel small molecule HPK1 inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A perspective on HPK1 as a novel immuno-oncology drug target | eLife [elifesciences.org]
- 6. promegaconnections.com [promegaconnections.com]
- 7. Insilico Medicine divulges novel HPK1 inhibitor with robust antitumor activity | BioWorld [bioworld.com]
- 8. caymanchem.com [caymanchem.com]
- 9. Identification of Novel HPK1 Hit Inhibitors: From In Silico Design to In Vitro Validation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Methods for the Discovery and Identification of Small Molecules Targeting Oxidative Stress-Related Protein–Protein Interactions: An Update - PMC [pmc.ncbi.nlm.nih.gov]
Navigating Preclinical Safety of HPK1 Inhibitors: A Technical Support Guide
Disclaimer: The following information is for research and informational purposes only. No specific toxicity or tolerability data for a compound designated "Hpk1-IN-28" is publicly available. The information provided herein is a synthesis of publicly accessible preclinical and early clinical data for various Hematopoietic Progenitor Kinase 1 (HPK1) inhibitors and is intended to serve as a general guide for researchers in this field.
Frequently Asked Questions (FAQs)
Q1: What is the general tolerability of HPK1 inhibitors observed in animal studies?
A1: Based on available preclinical data for compounds such as DD205-291 and SWA1211, HPK1 inhibitors have been described as having a "favorable safety profile". For instance, the PROTAC-based HPK1 degrader DD205-291 is reported to have a wide safety window in the MC38 mouse model[1][2][3]. Similarly, GLP (Good Laboratory Practice) toxicology studies for the HPK1 inhibitor SWA1211 suggested an "ideal therapeutic index". However, as with any kinase inhibitor, the potential for off-target effects and on-target toxicities exists and requires careful evaluation.
Q2: What are the most common adverse events observed with HPK1 inhibitors in early clinical trials?
A2: Early clinical trial data for HPK1 inhibitors like NDI-101150 and CFI-402411 have provided insights into potential treatment-related adverse events in humans. The most commonly reported adverse events for NDI-101150 include nausea, diarrhea, and fatigue[4][5]. For CFI-402411, common treatment-emergent toxicities of any grade observed in a Phase 1/2 study included diarrhea, fatigue, nausea, decreased appetite, and vomiting[6]. It is important to note that these are from human trials but can inform preclinical monitoring.
Q3: What are the potential on-target toxicities of HPK1 inhibition?
A3: HPK1 is a negative regulator of T-cell, B-cell, and dendritic cell-mediated immune responses. Therefore, on-target effects of HPK1 inhibitors are expected to be immune-related. While enhancing anti-tumor immunity is the therapeutic goal, excessive immune stimulation could theoretically lead to autoimmune-like toxicities. Close monitoring of hematological parameters, cytokine levels, and signs of immune-related adverse events (irAEs) in animal models is crucial.
Q4: What are the potential off-target toxicities to consider?
A4: Off-target toxicities are dependent on the specific kinase selectivity profile of the inhibitor. For example, NDI-101150 was specifically designed for high selectivity against other kinases to minimize off-target effects[7]. Preclinical assessments should include broad kinase screening panels to identify potential off-target kinases. Cardiotoxicity is a known risk for some kinase inhibitors, and for DD205-291, a low risk of cardiotoxicity was specifically noted[1][2][3]. Evaluation of cardiovascular parameters in toxicology studies is a standard and important practice.
Q5: How should I design a study to assess the tolerability of a novel HPK1 inhibitor in animals?
A5: A typical preclinical toxicology program for a small molecule inhibitor involves a dose range-finding study in one rodent and one non-rodent species, followed by definitive GLP-compliant toxicology studies. These studies aim to determine the No-Observed-Adverse-Effect Level (NOAEL) and the Maximum Tolerated Dose (MTD). Key parameters to assess include clinical observations, body weight, food consumption, hematology, clinical chemistry, urinalysis, and full histopathological examination of all major organs.
Troubleshooting Guides
Problem: Unexpected mortality in animals at predicted therapeutic doses.
Possible Causes:
-
Formulation issues: Poor solubility or stability of the compound leading to inconsistent exposure or precipitation.
-
Acute on-target toxicity: Rapid and excessive immune activation leading to a cytokine storm-like syndrome.
-
Severe off-target toxicity: Inhibition of a critical kinase for survival.
Troubleshooting Steps:
-
Verify formulation: Conduct analytical chemistry to confirm the concentration, stability, and homogeneity of the dosing solution.
-
Staggered dosing: Initiate studies with a single animal at a low dose and escalate gradually.
-
Pharmacokinetic/Pharmacodynamic (PK/PD) analysis: Correlate drug exposure levels with the onset of toxicity and the degree of target engagement.
-
Cytokine profiling: Measure a panel of inflammatory cytokines in plasma at early time points after dosing.
-
Broad kinase panel screening: Assess the inhibitor's activity against a wide range of kinases to identify potential off-targets.
Problem: Significant weight loss and gastrointestinal issues (diarrhea, poor appetite) in treated animals.
Possible Causes:
-
Direct gastrointestinal toxicity: The compound may have a direct irritant effect on the GI mucosa.
-
Immune-mediated colitis: On-target immune activation leading to inflammation of the gut.
-
Off-target effects on gut homeostasis: Inhibition of kinases important for intestinal epithelial cell health.
Troubleshooting Steps:
-
Histopathology of the GI tract: Carefully examine sections of the stomach, small intestine, and large intestine for signs of inflammation, ulceration, or changes in epithelial cell morphology.
-
Dose reduction or fractionation: Evaluate if a lower dose or splitting the daily dose is better tolerated.
-
Supportive care: Provide supportive care such as hydration and nutritional supplements to affected animals as per institutional guidelines.
-
Immune cell profiling of gut tissue: Analyze the immune cell infiltrate in the lamina propria of the gut to assess for an immune-mediated mechanism.
Quantitative Data Summary
As specific preclinical toxicology data for a compound named "this compound" is not available, the following table summarizes the qualitative safety and tolerability findings for several publicly disclosed HPK1 inhibitors from preclinical and early clinical studies.
| Compound Name | Animal Model(s) | Key Safety/Tolerability Findings | Citation(s) |
| DD205-291 | MC38 mouse model | Favorable safety profile, wide safety window, low risk of cardiotoxicity. | [1][2][3] |
| SWA1211 | Not specified | GLP toxicology studies indicated an ideal therapeutic index. | |
| NDI-101150 | Not applicable (Human data) | Most common treatment-related adverse events were nausea, diarrhea, and fatigue. | [4][5] |
| CFI-402411 | Not applicable (Human data) | Most common treatment-emergent toxicities included diarrhea, fatigue, nausea, decreased appetite, and vomiting. | [6] |
Experimental Protocols
General Protocol for a 14-Day Dose Range-Finding Toxicology Study in Rodents
Objective: To determine the Maximum Tolerated Dose (MTD) and identify potential target organs of toxicity for a novel HPK1 inhibitor to inform dose selection for longer-term GLP studies.
Animal Model:
-
Species: Sprague-Dawley rats
-
Sex: Equal numbers of males and females
-
Age: 6-8 weeks at the start of dosing
Groups:
-
Group 1: Vehicle control (e.g., 0.5% methylcellulose in water), administered orally (PO) once daily (QD).
-
Group 2: Low dose of HPK1 inhibitor, PO, QD.
-
Group 3: Mid dose of HPK1 inhibitor, PO, QD.
-
Group 4: High dose of HPK1 inhibitor, PO, QD.
-
(Optional) Group 5: High dose with a 7-day recovery period.
Methodology:
-
Acclimatization: Animals are acclimated for at least 5 days before the start of the study.
-
Dosing: Animals are dosed daily for 14 consecutive days via oral gavage. The volume is based on the most recent body weight.
-
Clinical Observations: Animals are observed twice daily for any clinical signs of toxicity, including changes in posture, activity, breathing, and the presence of any abnormal clinical signs.
-
Body Weight and Food Consumption: Individual body weights are recorded prior to dosing and at least twice weekly thereafter. Food consumption is measured weekly.
-
Terminal Procedures: On Day 15 (or end of recovery period), animals are euthanized.
-
Blood Collection: Blood is collected for complete blood count (hematology) and clinical chemistry analysis.
-
Organ Weights: Key organs (e.g., liver, kidneys, spleen, thymus, heart, lungs, brain, adrenal glands, gonads) are weighed.
-
Histopathology: A full set of tissues from all animals in the control and high-dose groups are preserved, processed, and examined microscopically by a board-certified veterinary pathologist. Any gross lesions observed in the lower dose groups are also examined.
Visualizations
Caption: HPK1 negative feedback loop in T-cell activation.
Caption: General workflow for a preclinical toxicology study.
References
- 1. medkoo.com [medkoo.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Discovery of Novel PROTAC-Based HPK1 Degraders with High Potency and Selectivity for Cancer Immunotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. HPK1 inhibitor NDI-101150 shows safety and antitumour activity in ccRCC - ecancer [ecancer.org]
- 5. onclive.com [onclive.com]
- 6. Treadwell Therapeutics Announces A Presentation at the 2022 SITC Annual Meeting Featuring a Clinical Trial Update on CFI-402411, a First-in-Class HPK1 inhibitor [prnewswire.com]
- 7. Preclinical characterization of NDI-101150 presented | BioWorld [bioworld.com]
Technical Support Center: HPK1 Inhibition in Cancer Research
This guide provides researchers, scientists, and drug development professionals with troubleshooting strategies and frequently asked questions related to Hematopoietic Progenitor Kinase 1 (HPK1) inhibition in cancer cells.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of HPK1 in suppressing anti-tumor immunity?
A1: HPK1, or MAP4K1, is a serine/threonine kinase that acts as a negative regulator of T-cell receptor (TCR) signaling.[1][2][3] Upon TCR activation, HPK1 phosphorylates the adaptor protein SLP-76 at Serine 376.[3][4] This phosphorylation event leads to the subsequent degradation of SLP-76, which dampens the signal transduction cascade required for T-cell activation, proliferation, and cytokine production (e.g., IL-2), thereby limiting the anti-tumor immune response.[1][3][5][4]
Q2: My HPK1 inhibitor shows a high potency in biochemical assays but has a weak effect on T-cell activation in cell-based assays. What could be the reason?
A2: Several factors could contribute to this discrepancy:
-
Cell Permeability: The inhibitor may have poor cell membrane permeability, preventing it from reaching its intracellular target.
-
Off-Target Effects: The compound might have off-target effects that counteract the intended potentiation of T-cell activation.
-
Assay Conditions: The concentration of ATP used in the biochemical assay might be lower than intracellular ATP levels, leading to an overestimation of potency.
-
Presence of Suppressive Factors: The cell culture medium or co-cultured tumor cells may contain immunosuppressive factors (e.g., PGE₂, adenosine) that can override the effects of HPK1 inhibition.[6] Genetic studies have shown that T cells lacking HPK1 are resistant to suppression by factors like PGE₂.[6]
Q3: We observe initial tumor growth inhibition with an HPK1 inhibitor, but resistance develops over time. What are the potential mechanisms?
A3: Acquired resistance to HPK1 inhibition, while still an emerging area of study, could arise from several mechanisms within the tumor microenvironment (TME):
-
Upregulation of Alternative Immune Checkpoints: Tumors may upregulate other negative regulators (e.g., PD-L1) to compensate for the loss of HPK1-mediated suppression. This suggests a strong rationale for combination therapies, for instance, with anti-PD-1 antibodies.[2][5]
-
T-Cell Exhaustion: Chronic T-cell activation in the TME can lead to an exhausted phenotype, characterized by reduced effector function, which may not be fully reversible by HPK1 inhibition alone.[7]
-
Alterations in Downstream Signaling: Mutations or adaptations in signaling molecules downstream of HPK1 and SLP-76 could bypass the need for HPK1's regulatory function.
-
Increased Production of Immunosuppressive Molecules: The tumor may increase its production of soluble factors like PGE₂ or adenosine, creating a highly suppressive microenvironment that requires more than HPK1 inhibition to overcome.[6]
Troubleshooting Guides
Guide 1: Inconsistent Western Blot Results for Phospho-SLP-76 (Ser376)
Problem: You are unable to detect a consistent decrease in phosphorylated SLP-76 (pSLP-76) at Ser376 in T-cells treated with your HPK1 inhibitor following TCR stimulation.
| Possible Cause | Troubleshooting Step | Expected Outcome |
| 1. Suboptimal TCR Stimulation | Titrate the concentration of stimulating antibodies (e.g., anti-CD3/anti-CD28). Check the stimulation time; pSLP-76 signal is often transient. | A clear and robust pSLP-76 signal in the positive control (stimulated, no inhibitor) at the optimal time point. |
| 2. Phosphatase Activity | Ensure that lysis and sample buffers contain a cocktail of phosphatase inhibitors to preserve the phosphorylation state of proteins during sample preparation.[8] | Reduced signal degradation, leading to more consistent and reliable detection of pSLP-76. |
| 3. Insufficient Inhibitor Potency/Exposure | Confirm the inhibitor's IC50. Increase the concentration and/or pre-incubation time to ensure adequate target engagement before TCR stimulation. | A dose-dependent decrease in the pSLP-76 signal with increasing inhibitor concentration.[7] |
| 4. Antibody Issues | Use a phospho-specific antibody validated for Western blotting. Run a control where the lysate is treated with a phosphatase (e.g., lambda phosphatase) to confirm phospho-specificity.[9] | The pSLP-76 signal should be absent in the phosphatase-treated lane, confirming antibody specificity. |
Guide 2: No Increase in IL-2 Production Despite Effective pSLP-76 Inhibition
Problem: Western blot confirms your inhibitor blocks HPK1 activity (reduced pSLP-76), but you do not observe the expected increase in IL-2 secretion from activated T-cells.
| Possible Cause | Troubleshooting Step | Expected Outcome |
| 1. T-Cell Viability Issues | Perform a cell viability assay (e.g., using MTS or ATP-based methods) to check for inhibitor-induced cytotoxicity.[10][11] | Cell viability should remain high (>90%) at the effective inhibitor concentration. If not, the inhibitor has toxic effects. |
| 2. Suppressive Factors in Co-culture | If co-culturing with tumor cells, they may be secreting immunosuppressive molecules (e.g., PGE₂, TGF-β). Assay IL-2 production from T-cells stimulated in isolation. | T-cells stimulated alone should show a robust, inhibitor-dependent increase in IL-2 production. |
| 3. T-Cell Subset or State | The specific T-cell subset (e.g., effector vs. regulatory T-cells) or their activation state can influence outcomes. HPK1 knockout can impair the suppressive function of regulatory T-cells (Tregs).[2] | Characterize the T-cell population being used. Consider that HPK1 inhibition may have different effects on different T-cell subsets. |
| 4. Assay Sensitivity | The IL-2 ELISA or CBA may not be sensitive enough. Ensure the standard curve is accurate and that samples are not overly diluted. | A clean standard curve and detectable IL-2 in positive controls. |
Visualized Workflows and Pathways
Here are diagrams illustrating key pathways and experimental workflows relevant to studying HPK1 inhibition.
References
- 1. researchgate.net [researchgate.net]
- 2. HPK1 Influences Regulatory T Cell Functions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. academic.oup.com [academic.oup.com]
- 4. researchgate.net [researchgate.net]
- 5. What are HPK1 inhibitors and how do they work? [synapse.patsnap.com]
- 6. A perspective on HPK1 as a novel immuno-oncology drug target - PMC [pmc.ncbi.nlm.nih.gov]
- 7. jitc.bmj.com [jitc.bmj.com]
- 8. Western blot for phosphorylated proteins | Abcam [abcam.com]
- 9. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 10. Overview of Cell Viability and Survival | Cell Signaling Technology [cellsignal.com]
- 11. Cell-Based Methods for Determination of Efficacy for Candidate Therapeutics in the Clinical Management of Cancer - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Measuring Hpk1-IN-28 Target Engagement in Cells
This technical support center provides researchers, scientists, and drug development professionals with detailed guides and answers to frequently asked questions for measuring Hpk1-IN-28 target engagement in cellular assays.
Frequently Asked Questions (FAQs)
Q1: What are the primary methods to confirm this compound is engaging Hpk1 in cells?
A1: The three main approaches to measure target engagement are:
-
Direct Engagement Assays: These assays, such as the Cellular Thermal Shift Assay (CETSA), directly measure the physical interaction between this compound and the Hpk1 protein within the cell.
-
Target Occupancy Assays: Methods like NanoBRET™ quantitatively determine the extent to which this compound occupies the ATP-binding pocket of Hpk1 in live cells.
-
Pharmacodynamic (PD) Biomarker Assays: These assays measure the downstream consequences of Hpk1 inhibition, such as the reduction in the phosphorylation of its direct substrate, SLP-76, at serine 376 (pSLP-76 S376).[1][2][3]
Q2: Which cell lines are suitable for Hpk1 target engagement studies?
A2: Hematopoietic cell lines are ideal as they endogenously express Hpk1. Jurkat T cells are commonly used for their robust response to T-cell receptor (TCR) stimulation.[4][5] Human peripheral blood mononuclear cells (PBMCs) are also an excellent choice for a more physiologically relevant system.[2][3] For assays requiring transfection, such as NanoBRET, HEK293 cells are often used due to their high transfection efficiency.[6]
Q3: How do I choose between a direct binding assay like CETSA and a downstream assay like pSLP-76 inhibition?
A3: The choice depends on your experimental goals. CETSA provides strong evidence of direct physical binding to Hpk1 in a physiological context.[7][8] A pSLP-76 assay, on the other hand, confirms that the binding of this compound leads to a functional inhibition of the kinase's activity.[5][9] For a comprehensive understanding, it is recommended to use both a direct engagement and a functional downstream assay.
Q4: Can I use this compound in animal models?
A4: Yes, Hpk1 inhibitors have been used in murine models to evaluate in vivo target engagement and efficacy.[2] Pharmacodynamic biomarkers, such as pSLP-76 levels in splenocytes, can be monitored to confirm the compound is hitting its target in the animal.[3][10]
Hpk1 Signaling Pathway
Hematopoietic Progenitor Kinase 1 (HPK1), also known as MAP4K1, is a negative regulator of T-cell signaling.[2][11] Upon T-cell receptor (TCR) engagement, HPK1 is activated and subsequently phosphorylates SLP-76 at Serine 376.[3][12][13] This phosphorylation event creates a binding site for 14-3-3 proteins, leading to the downregulation of T-cell activation.[12][14] this compound is an inhibitor that blocks this kinase activity.
Caption: Hpk1 signaling cascade and the inhibitory action of this compound.
Experimental Protocols & Troubleshooting Guides
Cellular Thermal Shift Assay (CETSA)
CETSA is a powerful method to verify target engagement by measuring the change in thermal stability of a protein upon ligand binding.[7][8]
Experimental Workflow
Caption: A simplified workflow for a Western Blot-based CETSA experiment.
Detailed Protocol:
-
Cell Culture and Treatment:
-
Culture Jurkat cells to a density of 1-2 x 10^6 cells/mL.
-
Harvest cells and resuspend in fresh media.
-
Treat cells with varying concentrations of this compound or a vehicle control (e.g., DMSO) for 1 hour at 37°C.
-
-
Thermal Challenge:
-
Aliquot the cell suspensions into PCR tubes.
-
Heat the tubes at a range of temperatures (e.g., 42°C to 68°C) for 3 minutes using a thermocycler. Include a non-heated control at room temperature.[15]
-
-
Cell Lysis and Fractionation:
-
Immediately after heating, lyse the cells by freeze-thaw cycles or by adding a lysis buffer.
-
Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the aggregated proteins.[16]
-
-
Protein Quantification and Western Blotting:
-
Carefully collect the supernatant (soluble fraction).
-
Determine the protein concentration of the soluble fraction.
-
Normalize the protein concentrations for all samples.
-
Perform SDS-PAGE and Western blotting using a specific antibody against Hpk1. A reliable loading control that is not temperature-sensitive, such as APP-αCTF, is recommended.[17]
-
-
Data Analysis:
-
Quantify the band intensities from the Western blot.
-
Plot the relative band intensity against the temperature for both this compound treated and vehicle-treated samples to generate melting curves.
-
A shift in the melting curve to a higher temperature in the presence of this compound indicates target stabilization and therefore, engagement.
-
Troubleshooting Guide: CETSA
| Issue | Potential Cause | Solution |
| High variability between replicates | Inconsistent cell lysis or sample handling. | Ensure thorough mixing during lysis and careful collection of the supernatant. Use a master mix for reagents where possible.[7] |
| No clear melting curve for Hpk1 | The temperature range is not appropriate, or the antibody is not specific. | Optimize the temperature gradient. Validate the Hpk1 antibody for specificity using techniques like siRNA-mediated knockdown. |
| No thermal shift observed with this compound | The compound does not sufficiently stabilize Hpk1, or the concentration is too low. The compound may not be cell-permeable. | Increase the concentration of this compound. Confirm cell permeability using an orthogonal assay. |
| Loading control intensity varies with temperature | Standard loading controls like GAPDH or β-actin can be temperature-sensitive. | Use a temperature-stable loading control like APP-αCTF.[17] |
NanoBRET™ Target Engagement Assay
The NanoBRET™ assay measures the binding of a compound to a target protein in live cells using bioluminescence resonance energy transfer (BRET).[18]
Experimental Workflow
Caption: Key steps in the NanoBRET™ target engagement assay workflow.
Detailed Protocol:
-
Cell Transfection:
-
Cell Plating:
-
On the day of the assay, harvest the transfected cells and seed them into a white, 96-well or 384-well assay plate.[20]
-
-
Compound and Tracer Addition:
-
Prepare serial dilutions of this compound.
-
Add the this compound dilutions and the NanoBRET™ tracer to the cells. The tracer is a fluorescently labeled molecule that also binds to the Hpk1 active site. Incubate for 2 hours at 37°C.[6]
-
-
Substrate Addition and Signal Detection:
-
Add the NanoBRET™ Nano-Glo® Substrate and an extracellular NanoLuc® inhibitor to the wells.[6]
-
Measure the luminescence signal at both the donor (460 nm) and acceptor (610 nm) wavelengths using a luminometer equipped with the appropriate filters.
-
-
Data Analysis:
-
Calculate the BRET ratio (acceptor emission / donor emission).
-
Plot the BRET ratio against the concentration of this compound to generate a dose-response curve and determine the IC50 value, which reflects the compound's affinity for Hpk1 in live cells.
-
Troubleshooting Guide: NanoBRET™
| Issue | Potential Cause | Solution |
| Low BRET signal | Poor transfection efficiency or low expression of the NanoLuc-Hpk1 fusion protein. | Optimize transfection conditions (e.g., DNA to transfection reagent ratio, cell confluency). Ensure the integrity of the plasmid DNA.[19] |
| High background signal | The NanoBRET tracer concentration may be too high, leading to non-specific binding. | Titrate the tracer to determine the optimal concentration that gives a good signal-to-background ratio. |
| Inconsistent IC50 values | Variability in cell seeding, compound dilutions, or incubation times. | Ensure accurate cell counting and even seeding. Use freshly prepared compound dilutions. Standardize all incubation times. |
| No competition observed | This compound may have low affinity or may not be cell-permeable. The tracer may be binding too tightly. | Verify the activity of this compound in a biochemical assay. Use a tracer with a lower affinity if available. |
pSLP-76 Phosphorylation Assay (Western Blot)
This assay provides a functional readout of Hpk1 inhibition by measuring the phosphorylation of its direct substrate, SLP-76.[2][14]
Experimental Workflow
Caption: Workflow for assessing Hpk1 activity via pSLP-76 Western Blot.
Detailed Protocol:
-
Cell Treatment:
-
Culture Jurkat cells and pre-incubate them with various concentrations of this compound for 1-2 hours.
-
-
Cell Stimulation:
-
Stimulate the T-cell receptor pathway by adding anti-CD3/CD28 antibodies for a short period (e.g., 5-15 minutes).[21]
-
-
Cell Lysis:
-
Immediately lyse the cells in a buffer containing phosphatase and protease inhibitors to preserve the phosphorylation state of the proteins.
-
-
Western Blotting:
-
Separate the protein lysates by SDS-PAGE and transfer to a membrane.
-
Probe the membrane with primary antibodies specific for phosphorylated SLP-76 (Ser376) and total SLP-76.
-
Use an appropriate secondary antibody and detect the signal using chemiluminescence.
-
-
Data Analysis:
-
Quantify the band intensities for both pSLP-76 and total SLP-76.
-
Normalize the pSLP-76 signal to the total SLP-76 signal for each sample.
-
Plot the normalized pSLP-76 levels against the concentration of this compound to determine the IC50 for functional Hpk1 inhibition.
-
Troubleshooting Guide: pSLP-76 Western Blot
| Issue | Potential Cause | Solution |
| Weak or no pSLP-76 signal | Suboptimal stimulation, insufficient antibody concentration, or phosphatase activity during lysis. | Optimize the duration and concentration of anti-CD3/CD28 stimulation. Ensure lysis buffer contains fresh phosphatase inhibitors. Titrate the primary antibody. |
| High background on the blot | The primary or secondary antibody concentration is too high, or blocking is insufficient. | Optimize antibody concentrations. Increase the blocking time or try a different blocking agent. |
| Inconsistent results | Variability in cell stimulation or timing of cell lysis. | Ensure precise timing for both stimulation and lysis steps across all samples. |
Quantitative Data Summary
The following table summarizes the reported cellular potencies of various Hpk1 inhibitors. This data can serve as a reference for expected outcomes with this compound.
| Inhibitor | Assay Type | Cell Line | Potency (IC50/EC50) | Reference |
| Compound [I] | pSLP-76 (S376) | Jurkat | IC50 = 3 nM | [4] |
| Compound [I] | IL-2 Production | Primary T-cells | EC50 = 1.5 nM | [4] |
| GNE-1858 | Biochemical | Recombinant Hpk1 | IC50 = 1.9 nM | [22] |
| Compound 22 | Biochemical | Recombinant Hpk1 | IC50 = 0.061 nM | [22] |
| Compound K | Biochemical | Recombinant Hpk1 | IC50 = 2.6 nM | [22] |
| Compound 9h | Biochemical | Recombinant Hpk1 | IC50 = 2.7 nM | [21] |
| Compound 9h | pSLP-76 (S376) | Jurkat | IC50 < 3.3 nM | [21] |
| Compound 1 | pSLP-76 (S376) | Human pSLP-76 ELISA | IC50 < 0.02 µM | [9] |
| Compound M074-2865 | Biochemical | Recombinant Hpk1 | IC50 = 2.93 µM | [22] |
| Novel Inhibitor | Biochemical | Recombinant Hpk1 | IC50 = 10.4 nM | [10] |
References
- 1. researchgate.net [researchgate.net]
- 2. aacrjournals.org [aacrjournals.org]
- 3. Development of High-Throughput Assays for Evaluation of Hematopoietic Progenitor Kinase 1 Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Potent HPK1 inhibitor achieves sustained elevation of IL-2 cytokine in vitro | BioWorld [bioworld.com]
- 5. reactionbiology.com [reactionbiology.com]
- 6. carnabio.com [carnabio.com]
- 7. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Insilico Medicine divulges novel HPK1 inhibitor with robust antitumor activity | BioWorld [bioworld.com]
- 11. A perspective on HPK1 as a novel immuno-oncology drug target | eLife [elifesciences.org]
- 12. A novel pathway down-modulating T cell activation involves HPK-1–dependent recruitment of 14-3-3 proteins on SLP-76 - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Pharmacological inhibition of hematopoietic progenitor kinase 1 positively regulates T-cell function - PMC [pmc.ncbi.nlm.nih.gov]
- 14. wp.ryvu.com [wp.ryvu.com]
- 15. High-Throughput Cellular Thermal Shift Assay (CETSA) using Acoustic Transfer of Protein Lysates - PMC [pmc.ncbi.nlm.nih.gov]
- 16. CETSA quantitatively verifies in vivo target engagement of novel RIPK1 inhibitors in various biospecimens - PMC [pmc.ncbi.nlm.nih.gov]
- 17. A superior loading control for the cellular thermal shift assay - PMC [pmc.ncbi.nlm.nih.gov]
- 18. NanoBRET® Target Engagement | Live-Cell Compound Binding Assay [promega.com]
- 19. Single tracer-based protocol for broad-spectrum kinase profiling in live cells with NanoBRET - PMC [pmc.ncbi.nlm.nih.gov]
- 20. promega.com [promega.com]
- 21. chemrxiv.org [chemrxiv.org]
- 22. Discovery of Novel HPK1 Inhibitors Through Structure-Based Virtual Screening - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: In Vitro Kinase Assays with ATP-Competitive Inhibitors
This guide provides troubleshooting advice and answers to frequently asked questions for researchers encountering issues with in vitro kinase assays, particularly when working with ATP-competitive inhibitors.
Troubleshooting Guide
This section addresses specific problems you might encounter during your experiments, offering potential causes and solutions in a question-and-answer format.
Question 1: Why is the background signal in my kinase assay unusually high?
High background signal can mask the true kinase activity and interfere with inhibitor screening.
Potential Causes and Solutions:
-
Autophosphorylation of the Kinase: Many kinases can phosphorylate themselves, which contributes to the overall signal.[1][2] This is especially problematic in assays that measure ATP consumption or ADP production without distinguishing between substrate and autophosphorylation.[1]
-
Solution: Optimize the kinase concentration. Higher enzyme concentrations can lead to increased autophosphorylation.[1] If possible, use an assay format that specifically measures substrate phosphorylation, such as those involving a labeled substrate.[1] For some kinases, pre-incubation with ATP can help to achieve a consistent level of autophosphorylation before starting the assay with your substrate.[1]
-
-
Contaminating Kinase Activity: The recombinant kinase preparation may contain other kinases from the expression system.
-
Solution: Ensure the purity of your recombinant kinase. Use highly purified kinase preparations and consider different purification methods if contamination is suspected.
-
-
Reagent Impurity: Impurities in ATP, substrates, or buffers can affect reaction kinetics and lead to high background.[3]
-
Solution: Use high-quality, certified reagents from a reputable supplier.
-
-
Assay-Specific Artifacts: Certain assay formats are prone to specific types of background noise. For example, luciferase-based assays can be affected by compounds that inhibit luciferase itself.[4]
-
Solution: If you suspect your inhibitor is interfering with the detection system, run a counterscreen without the kinase to test for direct effects on the assay reagents.[4]
-
Question 2: My ATP-competitive inhibitor shows little to no inhibition, or the IC50 value is much higher than expected. What's going wrong?
This is a common issue that can arise from several factors related to the assay conditions.
Potential Causes and Solutions:
-
High ATP Concentration: In an ATP-competitive inhibition assay, the inhibitor and ATP are competing for the same binding site on the kinase.[5][6] If the ATP concentration is too high, it can outcompete the inhibitor, leading to a weaker inhibitory effect and a higher apparent IC50 value.[2][5]
-
Incorrect Inhibitor Concentration Range: The range of inhibitor concentrations tested may not be appropriate to determine the IC50.
-
Solution: Perform a wide dose-response curve, typically spanning several orders of magnitude (e.g., from nanomolar to micromolar), to ensure you capture the full inhibitory range.
-
-
Inhibitor Instability or Precipitation: The inhibitor may be unstable in the assay buffer or may have precipitated out of solution, reducing its effective concentration.
-
Solution: Check the solubility of your inhibitor in the assay buffer. Ensure the final concentration of any solvent (like DMSO) is consistent across all wells and does not affect kinase activity.[3]
-
-
Slow Binding of the Inhibitor: Some inhibitors bind slowly to the kinase.[4]
-
Solution: Including a pre-incubation step where the kinase and inhibitor are mixed together before adding ATP can allow for the binding to reach equilibrium and can favor the identification of slow, tight-binding inhibitors.[4]
-
Question 3: I'm observing a "hook effect" in my assay, where the signal decreases at very high inhibitor or substrate concentrations. Why is this happening?
The hook effect, also known as the prozone effect, can lead to misinterpretation of results, particularly in immunoassays and other sandwich-based detection methods.[7][8][9]
Potential Causes and Solutions:
-
Antigen or Antibody Excess: In sandwich assays (like some ELISAs or TR-FRET assays), very high concentrations of the analyte can saturate both the capture and detection antibodies, preventing the formation of the "sandwich" complex required for signal generation.[7]
-
Solution: Dilute the sample to bring the analyte concentration into the linear range of the assay.[7] If you suspect a hook effect, running a serial dilution of your sample can help confirm it.
-
-
Saturation of Detection Reagents: At very high product concentrations, the detection reagents themselves can become saturated, leading to a plateau and then a decrease in signal.[10]
-
Solution: Optimize the concentrations of your detection reagents and ensure that the reaction is stopped within the linear range of product formation.
-
Frequently Asked Questions (FAQs)
Q1: What is the difference between IC50 and Ki, and which one should I report?
-
IC50 (half-maximal inhibitory concentration) is the concentration of an inhibitor required to reduce the rate of an enzymatic reaction by 50% under specific experimental conditions.[1] It is an empirical value that is highly dependent on the assay conditions, particularly the ATP concentration for ATP-competitive inhibitors.[1]
-
Ki (inhibition constant) is the dissociation constant of the enzyme-inhibitor complex. It represents the intrinsic binding affinity of the inhibitor for the kinase and is independent of the substrate concentration.[1][11]
-
Recommendation: While IC50 values are useful for comparing the potency of inhibitors within the same experiment, Ki values are more universally comparable across different studies and assay formats.[1] Whenever possible, it is recommended to determine the Ki value. The Cheng-Prusoff equation can be used to calculate Ki from the IC50 value if the Km of ATP is known.[5]
IC50=Ki+(Ki[ATP]/KM[ATP])*[5]
Q2: How does the choice of assay technology affect my results with ATP-competitive inhibitors?
Different assay technologies have distinct advantages and disadvantages that can influence the outcome of your inhibitor studies.
| Assay Technology | Principle | Advantages | Disadvantages |
| Radiometric Assays | Measures the transfer of radioactive phosphate ([γ-32P] or [γ-33P]) from ATP to a substrate.[1][12] | Considered the "gold standard" for its directness, high sensitivity, and low background.[13][14] | Requires handling of radioactive materials and specialized disposal.[1][12] |
| Fluorescence Polarization (FP) | Measures the change in the rotational speed of a fluorescently labeled substrate upon phosphorylation.[3][13] | Homogeneous (no-wash) format, suitable for high-throughput screening. | Can be susceptible to interference from fluorescent compounds. |
| Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) | Measures the transfer of energy between a donor and an acceptor fluorophore brought into proximity by a binding event (e.g., antibody binding to a phosphorylated substrate).[15][16] | High sensitivity, low background, and a robust format.[17] | Can be complex to set up and may be affected by the hook effect.[10] |
| Luminescence-Based Assays (e.g., Kinase-Glo®, ADP-Glo™) | Measures the amount of ATP remaining or ADP produced in a kinase reaction by coupling it to a luciferase reaction.[16] | Simple "add-incubate-read" format, applicable to any kinase.[4][16] | Does not distinguish between substrate and autophosphorylation; susceptible to interference from compounds that inhibit luciferase.[1][4] |
Q3: Why are my results not reproducible between different labs or even different experiments?
Variability in in vitro kinase assay results is a common challenge.
-
Differences in Assay Protocols: Even minor variations in buffer composition, pH, temperature, incubation times, and reagent concentrations can significantly impact results.[11]
-
Reagent Variability: Differences in the source and purity of kinases, substrates, and ATP can lead to discrepancies.[3][11] The specific isoform and any tags on the recombinant kinase can also influence its activity.[1]
-
Data Analysis: The method used to fit the dose-response curve and calculate the IC50 can introduce variability.
To improve reproducibility, it is crucial to standardize protocols and use consistent sources of high-quality reagents.[12]
Experimental Protocols
Generalized Protocol for an In Vitro Kinase Assay with an ATP-Competitive Inhibitor
This protocol provides a general framework. Specific concentrations and incubation times will need to be optimized for each kinase-substrate pair.
-
Reagent Preparation:
-
Prepare a kinase buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl2, 1 mM DTT, and 0.1 mg/mL BSA). The optimal buffer composition may vary.
-
Prepare stock solutions of the kinase, substrate, and ATP in the kinase buffer.
-
Prepare a serial dilution of the ATP-competitive inhibitor in the appropriate solvent (e.g., DMSO) and then dilute further in kinase buffer. Ensure the final solvent concentration is the same in all wells and does not exceed a level that affects kinase activity (typically <1%).
-
-
Assay Procedure:
-
Add the kinase to the wells of a microplate.
-
Add the serially diluted inhibitor or vehicle control to the wells containing the kinase.
-
(Optional but recommended) Pre-incubate the kinase and inhibitor for a set period (e.g., 15-30 minutes) at the reaction temperature (e.g., 30°C) to allow for inhibitor binding.[4]
-
Initiate the kinase reaction by adding a mixture of the substrate and ATP. The final ATP concentration should ideally be at or below the Km for the specific kinase.
-
Incubate the reaction for a predetermined time at the reaction temperature. The reaction time should be within the linear range of product formation.
-
Stop the reaction using an appropriate method (e.g., adding EDTA, SDS-PAGE loading buffer, or a specific stop reagent provided with a commercial kit).[18]
-
-
Signal Detection:
-
Detect the signal according to the chosen assay format (e.g., measure radioactivity, fluorescence, or luminescence).
-
-
Data Analysis:
-
Subtract the background signal (no enzyme control) from all data points.
-
Normalize the data to the positive control (enzyme with no inhibitor).
-
Plot the normalized data against the logarithm of the inhibitor concentration and fit the data to a suitable dose-response curve (e.g., a four-parameter logistic model) to determine the IC50 value.
-
Visualizations
// Nodes Kinase [label="Kinase", fillcolor="#4285F4", fontcolor="#FFFFFF"]; ATP [label="ATP", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; Inhibitor [label="ATP-Competitive\nInhibitor", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; Substrate [label="Substrate", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; Phospho_Substrate [label="Phosphorylated\nSubstrate", shape=ellipse, fillcolor="#34A853", style="filled,dashed", fontcolor="#FFFFFF"]; Kinase_ATP [label="Kinase-ATP\nComplex", fillcolor="#4285F4", style=filled, fontcolor="#FFFFFF"]; Kinase_Inhibitor [label="Kinase-Inhibitor\nComplex (Inactive)", fillcolor="#5F6368", fontcolor="#FFFFFF"];
// Edges ATP -> Kinase [label="Binds to\nActive Site"]; Inhibitor -> Kinase [label="Competes for\nActive Site", style=dashed]; Kinase -> Kinase_ATP [dir=none]; Kinase -> Kinase_Inhibitor [dir=none]; Kinase_ATP -> Substrate [label="Phosphorylates"]; Substrate -> Phospho_Substrate [style=invis]; Kinase_ATP -> Phospho_Substrate;
{rank=same; ATP; Inhibitor} } .enddot Caption: Mechanism of action for an ATP-competitive kinase inhibitor.
References
- 1. Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Measuring and interpreting the selectivity of protein kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Biochemical assays for kinase activity detection - Celtarys [celtarys.com]
- 4. Assay Development for Protein Kinase Enzymes - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. aacrjournals.org [aacrjournals.org]
- 6. Downfalls of Chemical Probes Acting at the Kinase ATP-Site: CK2 as a Case Study - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Hook effect - Wikipedia [en.wikipedia.org]
- 8. hook effect - CANDOR Bioscience [candor-bioscience.de]
- 9. Understanding the Hook Effect in a One-Step Sandwich ELISA | Chondrex, [chondrex.com]
- 10. researchgate.net [researchgate.net]
- 11. pubs.acs.org [pubs.acs.org]
- 12. reactionbiology.com [reactionbiology.com]
- 13. researchgate.net [researchgate.net]
- 14. A Radioactive in vitro ERK3 Kinase Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 15. assets.fishersci.com [assets.fishersci.com]
- 16. bmglabtech.com [bmglabtech.com]
- 17. caymanchem.com [caymanchem.com]
- 18. In vitro kinase assay [protocols.io]
Technical Support Center: Managing Off-Target Kinase Inhibition of Hpk1-IN-28
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on managing and interpreting the off-target effects of the Hematopoietic Progenitor Kinase 1 (HPK1) inhibitor, Hpk1-IN-28. Given that kinase inhibitors often exhibit polypharmacology, understanding and mitigating off-target inhibition is critical for accurate experimental interpretation and successful therapeutic development.[1][2][3]
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of HPK1 inhibitors like this compound?
A1: HPK1, also known as MAP4K1, is a serine/threonine kinase predominantly expressed in hematopoietic cells.[1][4] It functions as a negative regulator of T-cell, B-cell, and dendritic cell (DC) signaling.[1][5] Upon T-cell receptor (TCR) engagement, HPK1 is activated and subsequently phosphorylates key adaptor proteins like SLP-76.[6] This phosphorylation leads to the dampening of the T-cell response. This compound and other similar inhibitors are designed to block the kinase activity of HPK1, thereby preventing this negative regulation and enhancing the anti-tumor immune response.[7][8]
Q2: Why is kinase selectivity a concern when using this compound?
A2: The ATP-binding sites of kinases are highly conserved across the kinome.[2] This structural similarity makes it challenging to design inhibitors that are exclusively specific to a single kinase.[1][2] Off-target inhibition can lead to misleading experimental results, unexpected phenotypes, and potential toxicities. Therefore, characterizing the selectivity profile of any kinase inhibitor, including this compound, is a critical step in its preclinical validation.[3]
Q3: What are some of the known off-target kinases for HPK1 inhibitors?
A3: While the specific off-target profile for every HPK1 inhibitor is unique, broader screening of various chemical series has identified several kinases that are frequently inhibited. These often include other members of the MAP4K family due to high homology. For some series of HPK1 inhibitors, off-target activity has been noted for kinases such as JAK1.[2] Without a specific selectivity panel for this compound, it is prudent to consider kinases with high structural similarity to HPK1 as potential off-targets.
Troubleshooting Guide
This guide addresses common issues that may arise from off-target inhibition of this compound.
Issue 1: Observed cellular phenotype is stronger or different than expected from HPK1 inhibition alone.
-
Possible Cause: this compound may be inhibiting other kinases that contribute to the observed phenotype. For instance, if the inhibitor also targets other kinases in the T-cell signaling pathway, the effect on T-cell activation could be amplified or altered.
-
Troubleshooting Steps:
-
Kinome-wide Selectivity Profiling: The most definitive way to identify off-targets is to screen this compound against a large panel of recombinant kinases.[9] This will provide IC50 or Kd values for a wide range of kinases, revealing the inhibitor's selectivity.
-
Cellular Thermal Shift Assay (CETSA): This method can confirm target engagement in a cellular context.[10] A shift in the thermal stability of a protein upon ligand binding indicates a direct interaction. This can be used to validate both on-target (HPK1) and potential off-target engagement within the cell.
-
Chemoproteomics (Kinobeads): This approach uses affinity chromatography with broad-spectrum kinase inhibitors to pull down and identify kinases that bind to the inhibitor from a cell lysate. This can provide an unbiased view of the inhibitor's targets.
-
Issue 2: Inconsistent results across different cell types.
-
Possible Cause: The expression levels of on-target and off-target kinases can vary significantly between different cell lines or primary cell types. An off-target effect may be prominent in a cell line that expresses high levels of the off-target kinase, while being negligible in a cell line with low expression.
-
Troubleshooting Steps:
-
Characterize Kinase Expression: Perform western blotting or quantitative PCR to determine the relative expression levels of HPK1 and its suspected off-target kinases in the cell types being used.
-
Use HPK1 Knockout/Knockdown Cells: To confirm that the desired effect is due to HPK1 inhibition, use a cell line where HPK1 has been genetically removed or its expression is knocked down. If the inhibitor still produces the same effect in these cells, it is likely due to off-target activity.
-
Issue 3: Discrepancy between biochemical and cellular potency.
-
Possible Cause: The IC50 value determined in a biochemical assay with a purified enzyme may not directly translate to the effective concentration in a cellular environment. Factors such as cell permeability, intracellular ATP concentrations, and the presence of efflux pumps can all influence the apparent potency of the inhibitor.
-
Troubleshooting Steps:
-
Cellular Target Engagement Assays: Use techniques like CETSA to determine the concentration of this compound required to engage HPK1 in your cells of interest.
-
Phospho-protein Analysis: Monitor the phosphorylation of a known HPK1 substrate, such as SLP-76 at Ser376, in response to inhibitor treatment.[6] This provides a functional readout of HPK1 inhibition in a cellular context.
-
Quantitative Data Summary
Without specific public data for this compound, the following table provides a template for how to present kinase selectivity data. Researchers should aim to generate similar data for this compound to understand its off-target profile.
| Kinase Target | IC50 (nM) | Fold Selectivity vs. HPK1 | Potential Biological Implication of Off-Target Inhibition |
| HPK1 (On-Target) | [Insert Data] | 1 | Enhanced T-cell activation, anti-tumor immunity |
| Off-Target Kinase 1 | [Insert Data] | [Calculate] | [Describe potential pathway perturbation] |
| Off-Target Kinase 2 | [Insert Data] | [Calculate] | [Describe potential pathway perturbation] |
| Off-Target Kinase 3 | [Insert Data] | [Calculate] | [Describe potential pathway perturbation] |
Signaling Pathways & Experimental Workflows
HPK1 Signaling Pathway in T-Cells
Caption: HPK1 signaling cascade initiated by TCR engagement, leading to the negative regulation of T-cell signaling.
Troubleshooting Workflow for Unexpected Phenotypes
Caption: A logical workflow for troubleshooting unexpected experimental outcomes with this compound.
Key Experimental Protocols
Protocol 1: Biochemical Kinase Selectivity Assay (Radiometric)
This protocol outlines a general method to determine the IC50 of this compound against a panel of kinases.
-
Prepare Kinase Reaction Buffer: Typically contains a buffer (e.g., Tris-HCl), MgCl₂, DTT, and BSA. The optimal conditions may vary for each kinase.
-
Set up Kinase Reactions: In a 96-well plate, add the kinase, its specific substrate peptide, and a range of concentrations of this compound (usually in DMSO).
-
Initiate Reaction: Add [γ-³²P]ATP to start the kinase reaction. Incubate at the optimal temperature (e.g., 30°C) for a specific time, ensuring the reaction is in the linear range.
-
Stop Reaction: Spot the reaction mixture onto phosphocellulose paper.
-
Wash: Wash the paper extensively with phosphoric acid to remove unincorporated [γ-³²P]ATP.
-
Quantify: Measure the incorporated radioactivity on the substrate using a scintillation counter.
-
Data Analysis: Plot the percentage of kinase inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
Protocol 2: Cellular Thermal Shift Assay (CETSA) with Western Blotting
This protocol is for validating the engagement of this compound with HPK1 and potential off-targets in intact cells.
-
Cell Treatment: Treat cultured cells with either vehicle (DMSO) or a specific concentration of this compound for a predetermined time.
-
Heating: Aliquot the cell suspension into PCR tubes and heat them to a range of different temperatures (e.g., 40-70°C) for 3 minutes, followed by cooling for 3 minutes at room temperature.
-
Cell Lysis: Lyse the cells by freeze-thaw cycles.
-
Separation of Soluble and Precipitated Proteins: Centrifuge the lysates at high speed (e.g., 20,000 x g) to pellet the aggregated, denatured proteins.
-
Sample Preparation: Collect the supernatant (soluble fraction) and determine the protein concentration. Normalize the samples to the same protein concentration.
-
Western Blotting: Separate the proteins by SDS-PAGE, transfer to a membrane, and probe with antibodies specific for HPK1 and any suspected off-target kinases.
-
Data Analysis: Quantify the band intensities at each temperature for both vehicle and inhibitor-treated samples. A shift in the melting curve to a higher temperature in the presence of the inhibitor indicates target engagement.
References
- 1. A perspective on HPK1 as a novel immuno-oncology drug target - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Theoretical Studies on Selectivity of HPK1/JAK1 Inhibitors by Molecular Dynamics Simulations and Free Energy Calculations - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Inhibitors of immuno-oncology target HPK1 - a patent review (2016 to 2020) [pubmed.ncbi.nlm.nih.gov]
- 4. Frontiers | HPK1 kinase inhibitor: a sufficient approach to target HPK1 to modulate T cell activation in cancer immunotherapy compared with degraders [frontiersin.org]
- 5. promegaconnections.com [promegaconnections.com]
- 6. wp.ryvu.com [wp.ryvu.com]
- 7. mdpi.com [mdpi.com]
- 8. chemscene.com [chemscene.com]
- 9. Discovery of Diaminopyrimidine Carboxamide HPK1 Inhibitors as Preclinical Immunotherapy Tool Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Multiple conformational states of the HPK1 kinase domain in complex with sunitinib reveal the structural changes accompanying HPK1 trans-regulation - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to Selective HPK1 Inhibitors for Immunotherapy Research
For Researchers, Scientists, and Drug Development Professionals
Hematopoietic Progenitor Kinase 1 (HPK1), a serine/threonine kinase predominantly expressed in hematopoietic cells, has emerged as a critical negative regulator of T-cell and B-cell receptor signaling. Inhibition of HPK1 is a promising strategy in cancer immunotherapy to enhance anti-tumor immune responses. This guide provides a comparative overview of Hpk1-IN-28 and other selective HPK1 inhibitors, focusing on their biochemical and cellular activities, supported by experimental data. While comprehensive data for this compound is limited in publicly available literature, this guide focuses on a comparison of several other well-characterized selective HPK1 inhibitors.
Quantitative Data Comparison
The following tables summarize the reported biochemical potency and cellular activity of selected HPK1 inhibitors.
Table 1: Biochemical Potency of Selective HPK1 Inhibitors
| Compound Name | HPK1 IC₅₀ (nM) | Notes |
| This compound | Data not publicly available | Limited information in scientific literature. |
| HMC-B17 | 1.39[1] | A selective and orally bioavailable inhibitor. |
| CompK | 2.6[2][3] | Also known as HPK1-IN-7. |
| GNE-6893 | <1 (subnanomolar)[4] | A potent and selective inhibitor identified through fragment-based screening. |
| NDI-101150 | Potent (specific IC₅₀ not disclosed in reviewed sources)[5][6][7][8] | A highly potent and selective inhibitor currently in clinical trials. |
| BGB-15025 | 1.04[9] | A potent and selective inhibitor that has undergone clinical investigation. |
Table 2: Cellular Activity of Selective HPK1 Inhibitors
| Compound Name | Assay | EC₅₀/IC₅₀ (nM) | Cell Type | Notes |
| This compound | Data not publicly available | |||
| HMC-B17 | IL-2 Secretion | 11.56[1] | Jurkat cells | Demonstrates potent enhancement of T-cell activation. |
| CompK | pSLP76 Inhibition | 290 | Primary T-cells | Measures direct target engagement in a cellular context. |
| GNE-6893 | IL-2 Secretion | Not specified, but potent augmentation observed[4] | Primary human T-cells | Strong in vitro augmentation of TCR signaling. |
| NDI-101150 | T-cell activation | Not specified, but robust activation observed[8] | In vitro | Translates to in vivo anti-tumor activity. |
| BGB-15025 | IL-2 Production | Not specified, but induces IL-2 production[9] | T-cells | Correlates with downstream functional response. |
| EMD Serono Compound [I] | Jurkat pSLP76(S376) | 3 | Jurkat cells | Exceptionally potent in a cellular target engagement assay. |
| EMD Serono Compound [I] | Primary T-cell IL-2 | 1.5 | Primary T-cells | Demonstrates potent functional immune activation. |
Signaling Pathways and Experimental Workflows
To visualize the mechanism of action and the methods used to evaluate these inhibitors, the following diagrams are provided.
Caption: HPK1 Signaling Pathway in T-Cells.
Caption: Experimental Workflow for HPK1 Inhibitor Evaluation.
Experimental Protocols
Detailed methodologies are crucial for reproducing and comparing experimental findings. Below are generalized protocols for key assays used in the characterization of HPK1 inhibitors.
HPK1 Biochemical Kinase Assay (IC₅₀ Determination)
Objective: To determine the concentration of an inhibitor required to reduce the enzymatic activity of recombinant HPK1 by 50%.
Materials:
-
Recombinant human HPK1 enzyme
-
ATP
-
HPK1 substrate (e.g., Myelin Basic Protein or a peptide substrate)
-
Kinase assay buffer (e.g., containing HEPES, MgCl₂, DTT, Brij-35)
-
Test inhibitors (serially diluted)
-
Detection reagent (e.g., ADP-Glo™, LanthaScreen™, or radioactive [γ-³²P]ATP)
-
Microplates (e.g., 384-well)
Procedure:
-
Prepare serial dilutions of the test inhibitor in DMSO and then dilute in kinase assay buffer.
-
Add the diluted inhibitor or DMSO (vehicle control) to the wells of a microplate.
-
Add the HPK1 enzyme to the wells and incubate for a pre-determined time (e.g., 10-30 minutes) at room temperature to allow for compound binding.
-
Initiate the kinase reaction by adding a mixture of ATP and the substrate.
-
Allow the reaction to proceed for a specified time (e.g., 60-180 minutes) at a controlled temperature (e.g., 30°C or room temperature).
-
Stop the reaction by adding a stop solution (e.g., EDTA for non-radiometric assays).
-
Add the detection reagent according to the manufacturer's protocol. This typically measures the amount of ADP produced or the amount of phosphorylated substrate.
-
Measure the signal (luminescence, fluorescence, or radioactivity) using a plate reader.
-
Calculate the percent inhibition for each inhibitor concentration relative to the vehicle control and plot the data to determine the IC₅₀ value using a suitable software (e.g., GraphPad Prism).
Cellular Phospho-SLP76 (pSLP76) Assay (Target Engagement)
Objective: To measure the ability of an inhibitor to block the phosphorylation of SLP-76 at Ser376, a direct substrate of HPK1, in a cellular context.
Materials:
-
Human T-cells (e.g., Jurkat cells or primary human peripheral blood mononuclear cells - PBMCs)
-
Cell culture medium
-
T-cell activators (e.g., anti-CD3/anti-CD28 antibodies)
-
Test inhibitors (serially diluted)
-
Lysis buffer
-
Antibodies: primary antibody against pSLP-76 (Ser376) and a corresponding secondary antibody
-
Detection method (e.g., ELISA, Western Blot, or flow cytometry)
Procedure:
-
Culture the T-cells under appropriate conditions.
-
Pre-incubate the cells with serial dilutions of the test inhibitor or DMSO (vehicle control) for a specified time (e.g., 1-2 hours).
-
Stimulate the cells with anti-CD3/anti-CD28 antibodies to activate the T-cell receptor pathway and induce HPK1 activity.
-
After a short incubation period (e.g., 15-30 minutes), lyse the cells to extract proteins.
-
Quantify the level of pSLP-76 (Ser376) in the cell lysates using one of the following methods:
-
ELISA: Use a sandwich ELISA kit with a capture antibody for total SLP-76 and a detection antibody specific for pSLP-76 (Ser376).
-
Western Blot: Separate the protein lysates by SDS-PAGE, transfer to a membrane, and probe with antibodies against pSLP-76 (Ser376) and total SLP-76 (as a loading control).
-
Flow Cytometry (Phospho-flow): Fix and permeabilize the cells, then stain with a fluorescently labeled antibody against pSLP-76 (Ser376) and analyze by flow cytometry.
-
-
Normalize the pSLP-76 signal to total SLP-76 or a housekeeping protein.
-
Calculate the percent inhibition of pSLP-76 phosphorylation for each inhibitor concentration and determine the IC₅₀ value.
IL-2 Secretion Assay (Functional Cellular Assay)
Objective: To assess the functional consequence of HPK1 inhibition by measuring the enhancement of Interleukin-2 (IL-2) secretion from activated T-cells.
Materials:
-
Human T-cells (e.g., Jurkat cells or PBMCs)
-
Cell culture medium
-
T-cell activators (e.g., anti-CD3/anti-CD28 antibodies or PMA/Ionomycin)
-
Test inhibitors (serially diluted)
-
ELISA kit for human IL-2
Procedure:
-
Plate the T-cells in a 96-well plate.
-
Add serial dilutions of the test inhibitor or DMSO (vehicle control) to the wells.
-
Add T-cell activators to the wells to stimulate the cells.
-
Incubate the plate for 24-48 hours to allow for IL-2 production and secretion into the cell culture supernatant.
-
Collect the cell culture supernatant.
-
Quantify the concentration of IL-2 in the supernatant using a human IL-2 ELISA kit according to the manufacturer's instructions.
-
Plot the IL-2 concentration against the inhibitor concentration and determine the EC₅₀ value, which is the concentration of the inhibitor that produces 50% of the maximal increase in IL-2 secretion.
References
- 1. researchgate.net [researchgate.net]
- 2. pubs.acs.org [pubs.acs.org]
- 3. A perspective on HPK1 as a novel immuno-oncology drug target - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. aacrjournals.org [aacrjournals.org]
- 7. A perspective on HPK1 as a novel immuno-oncology drug target | eLife [elifesciences.org]
- 8. researchgate.net [researchgate.net]
- 9. graphviz.org [graphviz.org]
Preclinical Profile of HPK1 Inhibitors: A Comparative Analysis of CFI-402411 and Compound K
A Detailed Examination of Two Prominent Hematopoietic Progenitor Kinase 1 (HPK1) Inhibitors in Preclinical Development for Cancer Immunotherapy.
In the rapidly evolving landscape of immuno-oncology, Hematopoietic Progenitor Kinase 1 (HPK1), a serine/threonine kinase also known as MAP4K1, has emerged as a critical negative regulator of T-cell and B-cell activation. Inhibition of HPK1 is a promising strategy to enhance anti-tumor immunity. This guide provides a detailed preclinical comparison of two small molecule HPK1 inhibitors: CFI-402411, a clinical-stage compound, and Compound K, a well-characterized preclinical tool compound. This analysis is intended for researchers, scientists, and drug development professionals to facilitate a deeper understanding of their respective pharmacological profiles.
Mechanism of Action: Unleashing the Anti-Tumor Immune Response
Both CFI-402411 and Compound K are potent and selective inhibitors of HPK1.[1][2] HPK1 functions as an intracellular checkpoint, dampening T-cell receptor (TCR) signaling. Upon TCR engagement, HPK1 phosphorylates the adaptor protein SLP-76, leading to its degradation and subsequent attenuation of T-cell activation.[2] By inhibiting HPK1, both CFI-402411 and Compound K block this negative feedback loop, thereby promoting sustained T-cell activation, enhancing cytokine production, and ultimately augmenting the immune system's ability to recognize and eliminate cancer cells.[1][2] Preclinical studies have demonstrated that pharmacological inhibition of HPK1 can lead to robust anti-tumor immunity, both as a monotherapy and in combination with other immunotherapies like checkpoint inhibitors.[1][3]
Comparative Preclinical Data
The following tables summarize the available preclinical data for CFI-402411 and Compound K, providing a quantitative comparison of their in vitro and in vivo activities.
Table 1: In Vitro Activity
| Parameter | CFI-402411 | Compound K | Reference(s) |
| Biochemical IC50 | 4.0 ± 1.3 nM | 2.6 nM | [1][4] |
| Cellular pSLP-76 Inhibition (IC50) | Not explicitly reported | ~6 µM (mouse whole blood) | [3] |
| T-Cell Activation (Cytokine Release) | Enhances cytokine production | Markedly enhances human T-cell immune responses | [3][5] |
| Effect on Dendritic Cells (DCs) | Alters tumor immunosuppressive environment | Promotes maturation of human DCs | [3][5] |
Table 2: In Vivo Anti-Tumor Activity in Syngeneic Mouse Models
| Cancer Model | Treatment | CFI-402411 | Compound K | Reference(s) |
| MC38 (Colon Carcinoma) | Monotherapy | Preclinical activity in various syngeneic models | Improved immune responses | [1][3] |
| Combination with anti-PD-1 | Enhanced anti-tumor immune response | Superb antitumor efficacy | [1][3] | |
| 1956 (Sarcoma) | Combination with anti-PD-1 | Not reported | Improved immune responses | [3] |
Signaling Pathways and Experimental Workflows
To visually represent the mechanism of action and experimental procedures, the following diagrams have been generated using the DOT language.
Detailed Experimental Protocols
HPK1 Kinase Assay (Biochemical IC50 Determination)
This assay is designed to measure the direct inhibitory activity of a compound against the HPK1 enzyme.
-
Principle: A luminescent kinase assay, such as ADP-Glo™, measures the amount of ADP produced from a kinase reaction. The luminescent signal is proportional to kinase activity.[6]
-
Procedure:
-
Prepare a reaction mixture containing recombinant HPK1 enzyme, a suitable substrate (e.g., Myelin Basic Protein), and ATP in a kinase assay buffer.[6][7]
-
Add serial dilutions of the test inhibitor (CFI-402411 or Compound K) to the reaction mixture in a 96- or 384-well plate.[6]
-
Incubate the plate at room temperature to allow the kinase reaction to proceed.[6]
-
Add a reagent to stop the kinase reaction and deplete the remaining ATP.[6]
-
Add a detection reagent that converts the generated ADP to ATP, which then drives a luciferase-luciferin reaction, producing light.[6]
-
Measure the luminescence using a plate reader.
-
Calculate the IC50 value, which is the concentration of the inhibitor required to reduce the kinase activity by 50%.
-
Cellular Phospho-SLP-76 (pSLP-76) Assay
This assay measures the ability of an inhibitor to block the phosphorylation of SLP-76, a direct substrate of HPK1, in a cellular context.
-
Principle: Flow cytometry or TR-FRET-based assays can be used to quantify the levels of phosphorylated SLP-76 within cells.[8][9]
-
Procedure (Flow Cytometry):
-
Culture immune cells (e.g., Jurkat T-cells or primary human PBMCs) and stimulate them with TCR agonists (e.g., anti-CD3 and anti-CD28 antibodies) in the presence of varying concentrations of the HPK1 inhibitor.[8]
-
Fix and permeabilize the cells to allow intracellular staining.[8]
-
Stain the cells with a fluorescently labeled antibody specific for phospho-SLP-76 (Ser376).[8]
-
Analyze the cells using a flow cytometer to measure the fluorescence intensity, which corresponds to the level of pSLP-76.[8]
-
Determine the IC50 value for the inhibition of SLP-76 phosphorylation.
-
T-Cell Proliferation Assay
This assay assesses the effect of HPK1 inhibition on the proliferative capacity of T-cells.
-
Principle: T-cell proliferation can be measured by the dilution of a fluorescent dye like CFSE or by quantifying ATP levels, which correlate with the number of viable, metabolically active cells.[10][11]
-
Procedure (CFSE-based):
-
Label isolated T-cells or PBMCs with Carboxyfluorescein succinimidyl ester (CFSE).[12]
-
Culture the labeled cells in the presence of TCR stimuli and different concentrations of the HPK1 inhibitor.[12]
-
After a few days of culture, analyze the cells by flow cytometry.[12]
-
As the cells divide, the CFSE dye is distributed equally between daughter cells, resulting in a stepwise reduction in fluorescence intensity. The percentage of proliferating cells can be quantified.[12]
-
Cytokine Release Assay
This assay measures the production of cytokines by immune cells following stimulation, which is a key indicator of T-cell activation.
-
Principle: The concentration of cytokines (e.g., IL-2, IFN-γ, TNF-α) in the cell culture supernatant is quantified using methods like ELISA or multiplex bead-based assays.[13][14]
-
Procedure (ELISA):
-
Culture immune cells (e.g., PBMCs) with TCR stimuli and the HPK1 inhibitor for a specified period.[13]
-
Collect the cell culture supernatant.[13]
-
Use a cytokine-specific ELISA kit to measure the concentration of the cytokine of interest according to the manufacturer's instructions.[13] This typically involves capturing the cytokine with a specific antibody, detecting it with a labeled secondary antibody, and measuring a colorimetric or fluorescent signal.
-
In Vivo Syngeneic Mouse Models
These models are used to evaluate the anti-tumor efficacy of HPK1 inhibitors in an immunocompetent setting.
-
Principle: Tumor cells derived from a specific mouse strain are implanted into mice of the same genetic background, ensuring a functional immune system that can interact with the tumor.[15][16]
-
Procedure:
-
Implant murine tumor cells (e.g., MC38 colon adenocarcinoma, B16-F10 melanoma) subcutaneously or orthotopically into syngeneic mice (e.g., C57BL/6).[15]
-
Once tumors are established, treat the mice with the HPK1 inhibitor (administered orally), a vehicle control, and potentially in combination with an anti-PD-1 antibody.[3]
-
Monitor tumor growth by measuring tumor volume at regular intervals.[3]
-
At the end of the study, tumors and immune organs can be harvested for pharmacodynamic analysis, such as assessing immune cell infiltration and cytokine levels within the tumor microenvironment.[3]
-
Conclusion
Both CFI-402411 and Compound K demonstrate potent inhibition of HPK1 and promising preclinical activity, supporting the continued development of HPK1 inhibitors as a novel class of cancer immunotherapies. CFI-402411 has advanced into clinical trials, and its performance in patients will be crucial in validating the therapeutic potential of targeting HPK1. The preclinical data for Compound K provides a valuable benchmark for the field and highlights the key in vitro and in vivo assays used to characterize these inhibitors. Further research and clinical investigation will ultimately determine the role of HPK1 inhibitors in the armamentarium of cancer treatments.
References
- 1. researchgate.net [researchgate.net]
- 2. Enhanced antitumor immunity by a novel small molecule HPK1 inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Enhanced antitumor immunity by a novel small molecule HPK1 inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Discovery of Novel HPK1 Inhibitors Through Structure-Based Virtual Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 5. treadwelltx.com [treadwelltx.com]
- 6. biofeng.com [biofeng.com]
- 7. bpsbioscience.com [bpsbioscience.com]
- 8. creative-diagnostics.com [creative-diagnostics.com]
- 9. THUNDER™ Phospho-SLP-76 (S376) TR-FRET Cell Signaling Assay Kit | Bioauxilium [bioauxilium.com]
- 10. Protocol-In vitro T Cell Proliferation and Treg Suppression Assay with Celltrace Violet [en.bio-protocol.org]
- 11. azupcriversitestorage01.blob.core.windows.net [azupcriversitestorage01.blob.core.windows.net]
- 12. mucosalimmunology.ch [mucosalimmunology.ch]
- 13. Cytokine release assay [bio-protocol.org]
- 14. Comprehensive Guide to Cytokine Release Assays in Immunology and Biomedical Research - Creative Proteomics [cytokine.creative-proteomics.com]
- 15. criver.com [criver.com]
- 16. noblelifesci.com [noblelifesci.com]
Validating the Mechanism of Hpk1-IN-28 through SLP-76 Phosphorylation Assay: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of Hematopoietic Progenitor Kinase 1 (Hpk1) inhibitors, with a focus on validating their mechanism of action using the SLP-76 phosphorylation assay. Hpk1 is a critical negative regulator of T-cell receptor (TCR) signaling, making it a promising target for enhancing anti-tumor immunity.[1][2] Inhibition of Hpk1 kinase activity has been shown to augment T-cell activation and cytokine production, offering a potential therapeutic strategy in immuno-oncology.
The primary mechanism of Hpk1-mediated immunosuppression involves the phosphorylation of the SH2 domain-containing leukocyte protein of 76 kDa (SLP-76) at the Serine 376 residue.[3][4][5] This phosphorylation event leads to the recruitment of 14-3-3 proteins, which disrupts the formation of the TCR signalosome, ultimately leading to the ubiquitination and degradation of SLP-76.[4][6] Consequently, a key validation strategy for any Hpk1 inhibitor is to demonstrate a reduction in SLP-76 Ser376 phosphorylation in a dose-dependent manner.
This guide will compare the potency of various Hpk1 inhibitors, provide detailed protocols for assessing SLP-76 phosphorylation, and illustrate the underlying signaling pathway and experimental workflows.
Comparative Efficacy of Hpk1 Inhibitors
The development of potent and selective Hpk1 inhibitors is a key focus in cancer immunotherapy. The table below summarizes the in vitro potencies (IC50 values) of several published Hpk1 inhibitors, providing a benchmark for evaluating novel compounds like Hpk1-IN-28.
| Compound Name | Hpk1 Enzymatic IC50 (nM) | Cellular pSLP-76 IC50 (nM) | Additional Kinase Targets (IC50 < 0.5 µM) | Reference |
| PF-07265028 | - | 17 | - | [7] |
| HPK1-IN-2 | < 50 | - | Lck (< 500 nM), Flt3 (< 50 nM) | [8] |
| HPK1-IN-7 | 2.6 | - | IRAK4 (59 nM), GLK (140 nM) | [9] |
| HPK1-IN-25 | 129 | - | - | [10] |
| Compound 1 (Merck) | 3.1 | - | - | [11] |
| ZYF0033 | - | - | - | [11] |
| Sutent | 15 | - | Multi-kinase inhibitor | [12] |
Note: Data for this compound is not publicly available in the format of specific IC50 values. However, the compound, referenced as compound 1 in patent WO2021175270A1, is described as a potent Hpk1 inhibitor.[1] Experimental data from Arcus Biosciences on a proprietary Hpk1 inhibitor demonstrates a clear dose-dependent inhibition of SLP-76 phosphorylation in primary human CD8+ T cells, which correlates with increased IL-2 secretion, a marker of T-cell activation.[3]
Visualizing the Impact of Hpk1 Inhibition
The following diagram illustrates the dose-dependent effect of a potent Hpk1 inhibitor on the phosphorylation of SLP-76 at Serine 376 and its direct correlation with the enhancement of T-cell effector function, as measured by IL-2 secretion.
Experimental Protocols
Validation of Hpk1 inhibitors relies on robust and reproducible assays. Below are detailed protocols for assessing SLP-76 phosphorylation via Western Blot and Flow Cytometry.
Western Blot Protocol for Phospho-SLP-76 (Ser376)
This method allows for the semi-quantitative analysis of SLP-76 phosphorylation in cell lysates.
1. Cell Culture and Treatment:
-
Culture Jurkat T-cells or primary human T-cells in RPMI-1640 medium supplemented with 10% FBS and 1% penicillin-streptomycin.
-
Pre-incubate cells with varying concentrations of this compound or other Hpk1 inhibitors for 1-2 hours.
-
Stimulate the cells with anti-CD3/CD28 antibodies (e.g., Dynabeads) for 30 minutes to induce TCR signaling and Hpk1 activation.
2. Cell Lysis:
-
Pellet the cells by centrifugation and wash once with ice-cold PBS.
-
Lyse the cells in ice-cold RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Incubate on ice for 30 minutes with intermittent vortexing.
-
Clarify the lysates by centrifugation at 14,000 x g for 15 minutes at 4°C.
-
Determine the protein concentration of the supernatant using a BCA assay.
3. SDS-PAGE and Western Blotting:
-
Denature 20-30 µg of protein per sample by boiling in Laemmli sample buffer.
-
Separate the proteins on a 10% SDS-polyacrylamide gel.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody specific for phospho-SLP-76 (Ser376) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again three times with TBST.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
To normalize for protein loading, strip the membrane and re-probe with an antibody for total SLP-76 or a housekeeping protein like GAPDH or β-actin.
Flow Cytometry Protocol for Phospho-SLP-76 (Ser376)
This method allows for the quantitative analysis of SLP-76 phosphorylation at a single-cell level.
1. Cell Culture and Treatment:
-
Follow the same procedure for cell culture, inhibitor treatment, and stimulation as described in the Western Blot protocol.
2. Fixation and Permeabilization:
-
After stimulation, immediately fix the cells by adding formaldehyde to a final concentration of 1.5-2% and incubate for 10 minutes at room temperature.
-
Pellet the cells by centrifugation and wash with PBS.
-
Permeabilize the cells by resuspending the pellet in ice-cold methanol and incubating on ice for 30 minutes.
3. Intracellular Staining:
-
Wash the permeabilized cells twice with FACS buffer (PBS with 2% FBS).
-
Resuspend the cells in FACS buffer containing a fluorochrome-conjugated antibody specific for phospho-SLP-76 (Ser376).
-
Incubate for 30-60 minutes at room temperature in the dark.
-
Wash the cells twice with FACS buffer.
-
(Optional) Perform surface staining for T-cell markers like CD3, CD4, or CD8 prior to fixation to gate on specific T-cell populations.
4. Data Acquisition and Analysis:
-
Resuspend the cells in FACS buffer and acquire data on a flow cytometer.
-
Analyze the median fluorescence intensity (MFI) of the phospho-SLP-76 signal in the appropriate cell population.
-
Compare the MFI of inhibitor-treated samples to the stimulated control to determine the extent of inhibition.
Hpk1 Signaling Pathway and Experimental Workflow
To provide a clearer understanding of the biological context and the experimental process, the following diagrams illustrate the Hpk1 signaling pathway and a typical workflow for validating an Hpk1 inhibitor.
By following these protocols and understanding the underlying mechanism, researchers can effectively validate the efficacy of this compound and other Hpk1 inhibitors, contributing to the development of novel cancer immunotherapies.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Frontiers | HPK1 kinase inhibitor: a sufficient approach to target HPK1 to modulate T cell activation in cancer immunotherapy compared with degraders [frontiersin.org]
- 3. arcusbio.com [arcusbio.com]
- 4. A novel pathway down-modulating T cell activation involves HPK-1–dependent recruitment of 14-3-3 proteins on SLP-76 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. HPK1 citron homology domain regulates phosphorylation of SLP76 and modulates kinase domain interaction dynamics - PMC [pmc.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. selleckchem.com [selleckchem.com]
- 9. HPK1-IN-7 | HPK1 inhibitor | CAS 2320462-65-3 | Buy HPK1-IN-7 from Supplier InvivoChem [invivochem.com]
- 10. medchemexpress.com [medchemexpress.com]
- 11. chemrxiv.org [chemrxiv.org]
- 12. A perspective on HPK1 as a novel immuno-oncology drug target | eLife [elifesciences.org]
Synergistic Power Unleashed: Hpk1 Inhibition Augments Checkpoint Blockade in Cancer Immunotherapy
A Comparative Guide for Researchers, Scientists, and Drug Development Professionals
In the rapidly evolving landscape of immuno-oncology, the quest for novel therapeutic strategies to overcome resistance to checkpoint inhibitors is paramount. One promising avenue is the targeting of Hematopoietic Progenitor Kinase 1 (HPK1), a key negative regulator of T-cell activation. This guide provides a comprehensive comparison of the synergistic effects of HPK1 inhibitors, with a focus on Hpk1-IN-28 and other notable alternatives, when combined with checkpoint blockade therapies. Experimental data, detailed protocols, and signaling pathway visualizations are presented to inform preclinical and clinical research endeavors.
The Rationale for Targeting HPK1 in Combination with Checkpoint Blockade
HPK1, also known as Mitogen-Activated Protein Kinase Kinase Kinase Kinase 1 (MAP4K1), is a serine/threonine kinase predominantly expressed in hematopoietic cells.[1][2] It functions as a crucial intracellular checkpoint, dampening T-cell receptor (TCR) signaling and thereby limiting anti-tumor immunity.[1][2] Upon TCR engagement, HPK1 is activated and subsequently phosphorylates key adaptor proteins, such as SLP-76, leading to their degradation and the attenuation of downstream signaling cascades required for T-cell proliferation and cytokine production.[1][2]
By inhibiting HPK1, the "brakes" on T-cell activation are released, leading to enhanced effector T-cell function and a more robust anti-tumor immune response. This mechanism is particularly synergistic with checkpoint inhibitors like anti-PD-1/PD-L1 antibodies. While checkpoint inhibitors work to remove the "don't eat me" signal from tumor cells, HPK1 inhibitors intrinsically boost the T-cells' ability to recognize and kill these cancer cells. Preclinical studies have consistently demonstrated that the combination of an HPK1 inhibitor with a PD-1/PD-L1 blockade leads to superior anti-tumor efficacy compared to either agent alone, particularly in tumors with low antigenicity.[3]
Comparative Analysis of HPK1 Inhibitors
Table 1: In Vitro Potency of Selected HPK1 Inhibitors
| Compound Name | Biochemical IC50 (nM) | Cellular pSLP-76 IC50 (nM) | T-Cell IL-2 Production EC50 (nM) | Reference(s) |
| NDI-101150 | 0.7 | 41 | - | [4] |
| BGB-15025 | 1.04 | Potent (concentration-dependent) | Induces IL-2 production | [5][6] |
| CFI-402411 | 4.0 ± 1.3 | - | - | [7][8] |
| Compound K | 2.6 | ~6000 (in mouse whole blood) | - | [9][10] |
| HPK1-IN-25 * | 129 | - | - | [11] |
*Data for HPK1-IN-25 is provided as a potential structural and functional analog to this compound.
Table 2: Preclinical In Vivo Efficacy of HPK1 Inhibitors in Combination with Anti-PD-1/PD-L1
| Compound Name | Tumor Model | Monotherapy Efficacy (Tumor Growth Inhibition %) | Combination Efficacy (Tumor Growth Inhibition %) | Key Findings | Reference(s) |
| NDI-101150 | CT26 | Significant | Complete regressions in several mice | Combination induced complete tumor regressions and established immune memory. | [4] |
| BGB-15025 | CT26, EMT-6 | - | Demonstrated combination effect | Currently in Phase 1 clinical trials. | [6][12] |
| Compound K | MC38 | Not sufficient for complete responses | Superb antitumor efficacy | Combination therapy was essential for complete tumor-free responses in the MC38 model. | [13][14] |
| Unnamed HPK1 Inhibitor | CT26 | 42% | 95% | The combination resulted in a significantly higher tumor growth inhibition. | [15] |
| Compound 5i | MC38, CT26 | - | Clear synergistic effect | Demonstrated efficacy in both MSI and MSS tumor models. | [16] |
Signaling Pathways and Experimental Workflows
To facilitate a deeper understanding of the mechanism of action and the experimental approaches used to evaluate these synergistic effects, the following diagrams are provided.
HPK1 Signaling Pathway in T-Cell Activation
Caption: HPK1 negatively regulates T-cell activation.
Experimental Workflow for In Vivo Synergy Studies
Caption: Workflow for in vivo evaluation of synergistic anti-tumor efficacy.
Experimental Protocols
In Vitro HPK1 Kinase Inhibition Assay
Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound against HPK1 kinase activity.
Materials:
-
Recombinant human HPK1 enzyme
-
Kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35)
-
ATP
-
Substrate peptide (e.g., a generic serine/threonine kinase substrate)
-
Test compound (e.g., this compound) serially diluted in DMSO
-
Detection reagent (e.g., ADP-Glo™ Kinase Assay, Promega)
-
384-well plates
Procedure:
-
Prepare serial dilutions of the test compound in DMSO.
-
Add the kinase, substrate, and test compound to the wells of a 384-well plate.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the plate at room temperature for a specified time (e.g., 60 minutes).
-
Stop the reaction and measure the amount of ADP produced using the detection reagent according to the manufacturer's instructions.
-
Calculate the percent inhibition of HPK1 activity at each compound concentration relative to a DMSO control.
-
Determine the IC50 value by fitting the data to a four-parameter logistic curve.
Cellular Phospho-SLP-76 (Ser376) Inhibition Assay
Objective: To measure the ability of an HPK1 inhibitor to block the phosphorylation of its direct substrate, SLP-76, in a cellular context.
Materials:
-
Human T-cell line (e.g., Jurkat) or primary human T-cells
-
Cell culture medium
-
T-cell stimulation reagents (e.g., anti-CD3/anti-CD28 antibodies)
-
Test compound (e.g., this compound)
-
Lysis buffer
-
Antibodies: anti-phospho-SLP-76 (Ser376) and anti-total-SLP-76
-
Western blotting or flow cytometry reagents
Procedure:
-
Culture T-cells and pre-incubate with serial dilutions of the test compound.
-
Stimulate the T-cells with anti-CD3/anti-CD28 antibodies for a short period (e.g., 5-15 minutes).
-
Lyse the cells and collect the protein lysates.
-
Quantify the levels of phosphorylated SLP-76 and total SLP-76 using Western blotting or intracellular flow cytometry.
-
Normalize the phosphorylated SLP-76 signal to the total SLP-76 signal.
-
Calculate the percent inhibition of SLP-76 phosphorylation at each compound concentration.
-
Determine the cellular IC50 value.
In Vivo Syngeneic Tumor Model
Objective: To evaluate the in vivo anti-tumor efficacy of an HPK1 inhibitor alone and in combination with a checkpoint inhibitor.
Materials:
-
Immunocompetent mice (e.g., C57BL/6 or BALB/c)
-
Syngeneic tumor cell line (e.g., MC38 for C57BL/6, CT26 for BALB/c)
-
Cell culture medium
-
Phosphate-buffered saline (PBS)
-
Test compound (this compound) formulated for oral or intraperitoneal administration
-
Checkpoint inhibitor antibody (e.g., anti-mouse PD-1)
-
Isotype control antibody
-
Calipers for tumor measurement
Procedure:
-
Inject a suspension of tumor cells subcutaneously into the flank of the mice.
-
Allow the tumors to grow to a palpable size (e.g., 50-100 mm³).
-
Randomize the mice into treatment groups (e.g., Vehicle, this compound, anti-PD-1 Ab, Combination).
-
Administer the treatments according to a predetermined schedule and dosage.
-
Measure tumor dimensions with calipers every 2-3 days and calculate tumor volume using the formula: (Length x Width²)/2.
-
Monitor the body weight and overall health of the mice.
-
Continue the study until tumors in the control group reach a predetermined endpoint or for a specified duration.
-
Analyze the data by comparing tumor growth curves and survival rates between the different treatment groups.
Conclusion
The inhibition of HPK1 represents a compelling strategy to enhance the efficacy of checkpoint blockade immunotherapy. The preclinical data for various HPK1 inhibitors consistently demonstrate a potent synergistic anti-tumor effect when combined with anti-PD-1/PD-L1 antibodies. While direct comparative data for this compound is needed to definitively position it against other inhibitors, the collective evidence strongly supports the continued investigation of this class of molecules. The experimental protocols and pathway diagrams provided in this guide offer a framework for researchers to design and interpret studies aimed at further elucidating the therapeutic potential of targeting HPK1 in cancer. Future research should focus on head-to-head comparisons of different HPK1 inhibitors in various tumor models to identify the most potent and selective candidates for clinical development.
References
- 1. Frontiers | HPK1 kinase inhibitor: a sufficient approach to target HPK1 to modulate T cell activation in cancer immunotherapy compared with degraders [frontiersin.org]
- 2. Novel hematopoietic progenitor kinase 1 inhibitor KHK-6 enhances T-cell activation | PLOS One [journals.plos.org]
- 3. nimbustx.com [nimbustx.com]
- 4. NDI-101150 | HPK1 inhibitor | Probechem Biochemicals [probechem.com]
- 5. aacrjournals.org [aacrjournals.org]
- 6. beonemedinfo.com [beonemedinfo.com]
- 7. jitc.bmj.com [jitc.bmj.com]
- 8. jitc.bmj.com [jitc.bmj.com]
- 9. Discovery of Novel HPK1 Inhibitors Through Structure-Based Virtual Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 10. jitc.bmj.com [jitc.bmj.com]
- 11. medchemexpress.com [medchemexpress.com]
- 12. ir.beonemedicines.com [ir.beonemedicines.com]
- 13. Enhanced antitumor immunity by a novel small molecule HPK1 inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Enhanced antitumor immunity by a novel small molecule HPK1 inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Insilico Medicine divulges novel HPK1 inhibitor with robust antitumor activity | BioWorld [bioworld.com]
- 16. Discovery of Macrocycle-Based HPK1 Inhibitors for T-Cell-Based Immunotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]
Kinase selectivity profiling of Hpk1-IN-28 against other MAP4K family members
A Comparative Guide for Researchers
This guide provides a detailed comparison of the kinase inhibitor NDI-101150's inhibitory activity against its primary target, Hematopoietic Progenitor Kinase 1 (HPK1), and other members of the Mitogen-Activated Protein Kinase Kinase Kinase Kinase (MAP4K) family. The data presented here is crucial for researchers in immunology and oncology seeking to understand the selectivity of novel therapeutic compounds.
While the specific compound "Hpk1-IN-28" was not found in publicly available literature, this guide utilizes data from the well-characterized and highly selective HPK1 inhibitor, NDI-101150 , as a representative example for the purposes of illustrating a kinase selectivity profile against the MAP4K family.
Quantitative Kinase Inhibition Data
The following table summarizes the inhibitory activity of NDI-101150 against HPK1 (MAP4K1) and its selectivity over other MAP4K family members. NDI-101150 demonstrates potent inhibition of HPK1 with a high degree of selectivity against closely related kinases.[1]
| Kinase Target | IC50 (nM) | Selectivity vs. HPK1 (Fold) |
| HPK1 (MAP4K1) | 0.7 | 1 |
| GLK (MAP4K3) | >264 | >377 |
| HGK (MAP4K4) | >7000 | >10,000 |
| MINK (MAP4K6) | >7000 | >10,000 |
IC50 values represent the concentration of the inhibitor required to reduce the activity of the kinase by 50%. Data for GLK, HGK, and MINK are derived from published selectivity profiles.
Experimental Protocols
The biochemical kinase inhibition data presented in this guide was generated using a standardized in vitro kinase assay, such as a Time-Resolved Fluorescence Energy Transfer (TR-FRET) or a luminescence-based assay like ADP-Glo™. Below is a representative protocol for determining the IC50 of an inhibitor against a panel of kinases.
Biochemical Kinase Inhibition Assay (Representative Protocol)
This protocol outlines the general steps for assessing the potency of a test compound against a panel of purified kinases.
1. Reagent Preparation:
-
Kinase Buffer: A buffered solution (e.g., HEPES, pH 7.5) containing MgCl₂, bovine serum albumin (BSA), and dithiothreitol (DTT).
-
ATP Solution: Adenosine triphosphate (ATP) prepared in kinase buffer at a concentration appropriate for the specific kinase being assayed (often at or near the Km value for ATP).
-
Substrate Solution: A solution of a peptide or protein substrate specific to the kinase, prepared in kinase buffer.
-
Kinase Aliquots: Purified, recombinant kinase enzymes are diluted to a working concentration in kinase buffer.
-
Test Compound Dilution Series: The inhibitor (e.g., NDI-101150) is serially diluted in dimethyl sulfoxide (DMSO) and then further diluted in kinase buffer to achieve the final desired concentrations for the assay.
2. Assay Procedure:
-
The assay is typically performed in a 384-well plate format.
-
To each well, the following are added in order:
-
Test compound at various concentrations.
-
Kinase solution.
-
The plate is incubated for a defined period (e.g., 15-30 minutes) at room temperature to allow the compound to bind to the kinase.
-
The kinase reaction is initiated by the addition of the ATP and substrate solution.
-
-
The reaction is allowed to proceed for a specified time (e.g., 60 minutes) at room temperature.
3. Signal Detection:
-
The reaction is stopped, and the signal is developed according to the specific assay format:
-
For ADP-Glo™ Assay: An ADP-Glo™ reagent is added to terminate the kinase reaction and deplete the remaining ATP. A kinase detection reagent is then added to convert the generated ADP to ATP, which is subsequently measured as a luminescent signal. The luminescence is proportional to the amount of ADP produced and thus, the kinase activity.[2][3][4]
-
For TR-FRET Assay (e.g., LanthaScreen™): A detection solution containing a terbium-labeled antibody that recognizes the phosphorylated substrate and a fluorescent tracer is added. The FRET signal is measured on a suitable plate reader. The signal is inversely proportional to the kinase activity.[5][6][7][8]
-
4. Data Analysis:
-
The raw data (luminescence or FRET ratios) are normalized to controls (0% inhibition with DMSO and 100% inhibition with a high concentration of a known inhibitor).
-
The normalized data is then plotted against the logarithm of the inhibitor concentration.
-
The IC50 value is determined by fitting the data to a four-parameter logistic equation using appropriate software (e.g., GraphPad Prism).
Visualizations
MAP4K Signaling Pathway
The following diagram illustrates the position of HPK1 and other MAP4K family members within a generalized signaling cascade. HPK1 is a negative regulator of T-cell receptor signaling.
Caption: Simplified MAP4K signaling pathway.
Experimental Workflow for Kinase Selectivity Profiling
The diagram below outlines the key steps involved in determining the selectivity of a kinase inhibitor across a panel of kinases.
Caption: Workflow for kinase selectivity profiling.
References
- 1. NDI-101150 | HPK1 inhibitor | Probechem Biochemicals [probechem.com]
- 2. ADP-Glo™ Kinase Assay Protocol [promega.com]
- 3. promega.com [promega.com]
- 4. worldwide.promega.com [worldwide.promega.com]
- 5. tools.thermofisher.com [tools.thermofisher.com]
- 6. LanthaScreen® Kinase Activity Assays | Thermo Fisher Scientific - US [thermofisher.com]
- 7. documents.thermofisher.com [documents.thermofisher.com]
- 8. documents.thermofisher.com [documents.thermofisher.com]
Hpk1 Inhibition: A Viable Strategy for Overcoming Anti-PD-1 Resistance in Preclinical Tumor Models
A comparative guide to the efficacy of Hematopoietic Progenitor Kinase 1 (HPK1) inhibitors in tumors refractory to anti-PD-1 therapy, providing a comprehensive analysis of their mechanism of action, preclinical efficacy, and a comparison with alternative therapeutic strategies.
Introduction: The advent of immune checkpoint inhibitors (ICIs), particularly those targeting the PD-1/PD-L1 axis, has revolutionized cancer treatment. However, a significant portion of patients either do not respond to (primary resistance) or develop resistance after an initial response (acquired resistance) to these therapies.[1][2] This has spurred the search for novel therapeutic strategies to overcome anti-PD-1 resistance. One promising approach is the inhibition of Hematopoietic Progenitor Kinase 1 (HPK1), a negative regulator of T-cell activation.[3][4] This guide provides a comparative analysis of the efficacy of HPK1 inhibitors in anti-PD-1 refractory tumor models. While the specific compound "Hpk1-IN-28" is not referenced in publicly available scientific literature, this guide will focus on the class of HPK1 inhibitors, using data from well-characterized preclinical compounds to illustrate their potential.
Mechanism of Action: Reinvigorating the Anti-Tumor Immune Response
HPK1 (also known as MAP4K1) is a serine/threonine kinase predominantly expressed in hematopoietic cells.[3] It functions as a crucial negative regulator of T-cell receptor (TCR) signaling.[4] Upon TCR engagement, HPK1 is activated and phosphorylates downstream targets, including SLP-76, leading to the attenuation of T-cell activation, proliferation, and cytokine production.[5] By inhibiting T-cell function, HPK1 can contribute to an immunosuppressive tumor microenvironment, thereby limiting the efficacy of anti-PD-1 therapies.
HPK1 inhibitors work by blocking the kinase activity of HPK1, which in turn prevents the downstream phosphorylation cascade that dampens T-cell responses.[4] This leads to enhanced T-cell activation, increased production of effector cytokines like IL-2 and IFN-γ, and ultimately, a more robust anti-tumor immune response.[6] The inhibition of HPK1 is hypothesized to be particularly effective in overcoming anti-PD-1 resistance by reinvigorating exhausted T-cells within the tumor microenvironment.
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the HPK1 signaling pathway and a general experimental workflow for evaluating HPK1 inhibitors in anti-PD-1 refractory tumor models.
Preclinical Efficacy of HPK1 Inhibitors
Numerous preclinical studies have demonstrated the potential of HPK1 inhibitors to overcome resistance to anti-PD-1 therapy. These studies often utilize syngeneic mouse models, where immunocompetent mice are implanted with mouse tumor cell lines.[7][8] To model acquired resistance, these tumors are serially passaged in mice treated with anti-PD-1 antibodies until they no longer respond to the therapy.[9][10]
Quantitative Data from Preclinical Studies
The following table summarizes representative data from preclinical studies evaluating various HPK1 inhibitors in syngeneic tumor models, including those with demonstrated resistance or low responsiveness to anti-PD-1.
| Compound/Target | Tumor Model | Treatment Groups | Key Findings |
| BB3008 | Syngeneic Mouse Models | Single agent and in combination with anti-PD-1 | Showed sub-nanomolar potency against HPK1 and enhanced T-cell killing of lymphoma cells in vitro. In vivo, it demonstrated efficacy as a single agent and in combination with an anti-PD-1 antibody.[3] |
| NDI-101150 | Syngeneic Tumor Models | Single agent and in combination with anti-PD-1 | Resulted in significant inhibition of tumor growth in models less responsive to anti-PD-1. The combination induced immune memory against the tumor upon re-challenge.[6][11] |
| CompK | MC38 Syngeneic Model | Combination with anti-PD-1 | The combination of CompK and anti-PD-1 promoted tumor regression. An increase in tumor antigen-specific CD8+ T-cells was observed.[6] |
| CFI-402411 | Phase 1/2 Clinical Trial (Advanced Solid Tumors) | Single agent and in combination with pembrolizumab | Promising efficacy was observed in patients with head and neck squamous cell carcinoma, including those previously treated with pembrolizumab.[4] |
Comparison with Alternative Strategies
Several other therapeutic strategies are being investigated to overcome anti-PD-1 resistance. The table below provides a comparison between HPK1 inhibition and other prominent approaches.
| Therapeutic Strategy | Mechanism of Action | Advantages | Disadvantages/Challenges |
| HPK1 Inhibition | Re-activates exhausted T-cells by blocking a key negative regulator of TCR signaling.[4] | Oral bioavailability of small molecules. Potential to synergize with and restore sensitivity to anti-PD-1.[3] | Potential for off-target effects. Optimal dosing and combination strategies are still under investigation.[12] |
| Anti-LAG-3 Therapy | Blocks the interaction between LAG-3 on immune cells and its ligands, primarily MHC class II, reducing T-cell exhaustion.[12][13] | Demonstrated synergy with anti-PD-1 in preclinical and clinical settings.[12][14][15] | Efficacy as a monotherapy is limited. Biomarkers for patient selection are needed.[12] |
| Anti-TIM-3 Therapy | Targets another immune checkpoint receptor expressed on exhausted T-cells, aiming to restore their effector function. | Potential to address a distinct mechanism of T-cell exhaustion compared to PD-1. | Clinical efficacy in combination with anti-PD-1 is still being established. |
| Anti-CTLA-4 Therapy | Blocks the inhibitory CTLA-4 receptor, primarily acting at the T-cell priming phase in lymph nodes. | Established efficacy in combination with anti-PD-1 in certain tumor types. | Can be associated with a higher incidence of immune-related adverse events. |
Experimental Protocols
Establishment of an Anti-PD-1 Refractory MC38 Tumor Model
This protocol is adapted from publicly available studies.[9][16]
-
Cell Culture: Murine colon adenocarcinoma MC38 cells are cultured in appropriate media (e.g., DMEM with 10% FBS).
-
Tumor Implantation: 1 x 10^5 to 1 x 10^6 MC38 cells are subcutaneously injected into the flank of C57BL/6 mice.[17]
-
Initial Anti-PD-1 Treatment: Once tumors are established (e.g., ~150 mm³), mice are treated with an anti-PD-1 antibody (e.g., clone RMP1-14, 10-12.5 mg/kg, intraperitoneally) twice weekly.[9][10]
-
Tumor Passaging: Tumors that continue to grow despite anti-PD-1 treatment are excised, dissociated into a single-cell suspension, and cultured in vitro.[9]
-
Serial Reimplantation: The cultured cells from the resistant tumors are then implanted into naive C57BL/6 mice. This process of treatment, selection, and reimplantation is repeated for several passages to establish a stable anti-PD-1 resistant cell line.[9][10]
-
Validation of Resistance: The established resistant MC38 cell line is implanted in a new cohort of mice, which are then treated with anti-PD-1 to confirm the resistant phenotype compared to the parental, sensitive MC38 cell line.[16]
In Vivo Efficacy Evaluation of an HPK1 Inhibitor
This is a general protocol for evaluating a small molecule inhibitor in a syngeneic tumor model.[18]
-
Animal Model: C57BL/6 mice bearing established anti-PD-1 refractory MC38 tumors are used.
-
Treatment Groups: Mice are randomized into four groups:
-
Vehicle control
-
Anti-PD-1 antibody (e.g., 10 mg/kg, IP, twice weekly)
-
HPK1 inhibitor (dose and schedule determined by pharmacokinetic and pharmacodynamic studies)
-
Combination of anti-PD-1 antibody and HPK1 inhibitor
-
-
Treatment Administration: The HPK1 inhibitor is typically administered orally, while the anti-PD-1 antibody is given via intraperitoneal injection.
-
Monitoring: Tumor volume is measured regularly (e.g., every 2-3 days) using calipers. Animal body weight and general health are also monitored.
-
Endpoint Analysis: At the end of the study (due to tumor size limits or a predetermined time point), tumors and spleens may be harvested for further analysis, such as:
-
Flow cytometry to analyze immune cell infiltration (e.g., CD8+ T-cells, regulatory T-cells).
-
Immunohistochemistry to visualize immune cells within the tumor.
-
Gene expression analysis of the tumor microenvironment.
-
-
Survival Analysis: A separate cohort of mice may be followed to determine the impact of the treatments on overall survival.
Conclusion
The inhibition of HPK1 represents a promising and mechanistically distinct approach to overcoming resistance to anti-PD-1 therapy. Preclinical data for several HPK1 inhibitors demonstrate their ability to enhance anti-tumor immunity and synergize with checkpoint blockade, leading to improved tumor control in models that are refractory to anti-PD-1 alone. While direct clinical comparisons are ongoing, the oral bioavailability of small molecule HPK1 inhibitors presents a potential advantage. Further research, including the identification of predictive biomarkers, will be crucial in optimizing the clinical development of this exciting new class of immuno-oncology agents.
References
- 1. Addressing resistance to PD-1/PD-(L)1 pathway inhibition: considerations for combinatorial clinical trial designs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Clinical features of acquired resistance to anti–PD-1 therapy in advanced melanoma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Small molecule inhibitors for cancer immunotherapy and associated biomarkers – the current status - PMC [pmc.ncbi.nlm.nih.gov]
- 5. An HPK1 inhibitor enhanced the tumour response to anti-PD-1 immunotherapy in non-Hodgkin's lymphoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. reactionbiology.com [reactionbiology.com]
- 8. crownbio.com [crownbio.com]
- 9. An experimental model of anti-PD-1 resistance exhibits activation of TGFß and Notch pathways and is sensitive to local mRNA immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Frontiers | Impact of mouse model tumor implantation site on acquired resistance to anti-PD-1 immune checkpoint therapy [frontiersin.org]
- 11. researchgate.net [researchgate.net]
- 12. Frontiers | LAG3-PD-1 Combo Overcome the Disadvantage of Drug Resistance [frontiersin.org]
- 13. The World of Immunotherapy Needs More Than PD-1/PD-L1—Two of the New Kids on the Block: LAG-3 and TIGIT [mdpi.com]
- 14. LAG-3 and PD-1+LAG-3 inhibition promote anti-tumor immune responses in human autologous melanoma/T cell co-cultures - PMC [pmc.ncbi.nlm.nih.gov]
- 15. PD-1 and LAG-3 dual blockade: emerging mechanisms and potential therapeutic prospects in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Frontiers | Late-stage MC38 tumours recapitulate features of human colorectal cancer – implications for appropriate timepoint selection in preclinical studies [frontiersin.org]
- 18. probiocdmo.com [probiocdmo.com]
Hpk1 Pharmacological Inhibition vs. Genetic Knockout in T Cells: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Hematopoietic Progenitor Kinase 1 (HPK1), a serine/theronine kinase predominantly expressed in hematopoietic cells, has emerged as a critical negative regulator of T cell function.[1][2] Its role in dampening T cell receptor (TCR) signaling makes it an attractive target for enhancing anti-tumor immunity.[3][4] This guide provides an objective comparison of two primary methodologies used to counteract HPK1's inhibitory effects: pharmacological inhibition with small molecules and genetic knockout. We present a synthesis of experimental data, detailed protocols for key assays, and visual representations of the underlying biological processes to aid researchers in selecting the appropriate approach for their studies.
At a Glance: Hpk1 Inhibition vs. Knockout
| Feature | Pharmacological Inhibition (e.g., Hpk1-IN-28) | Genetic Knockout (e.g., CRISPR/Cas9) |
| Mechanism of Action | Reversible or irreversible binding to the kinase domain, blocking catalytic activity. | Permanent removal of the HPK1 gene, leading to a complete loss of protein expression. |
| Specificity | Can have off-target effects on other kinases, particularly within the MAP4K family.[5] | Highly specific to the HPK1 gene, with potential for off-target gene editing that requires careful validation. |
| Temporal Control | Allows for acute and reversible inhibition, enabling the study of HPK1's role at specific time points. | Constitutive loss of function, which may lead to compensatory mechanisms during T cell development and differentiation. |
| In Vivo Applicability | Can be administered systemically to study its effects in preclinical models, with translational potential as a therapeutic. | Primarily used for in vitro studies or in the generation of transgenic animal models. Adoptive cell transfer of knockout T cells is a common in vivo strategy.[1] |
| Throughput | High-throughput screening of compound libraries is feasible. | Lower throughput, requiring individual cell line or animal model generation and validation. |
Performance Data: A Quantitative Comparison
The following table summarizes the quantitative effects of HPK1 inhibition and knockout on key T cell functions as reported in various studies. It is important to note that experimental conditions, such as the specific inhibitor and its concentration, the method of genetic knockout, and the T cell stimulation protocol, can influence the magnitude of the observed effects.
| Parameter | Method | Cell Type | Stimulation | Observed Effect | Reference |
| pSLP76 (S376) Phosphorylation | Genetic Knockout (CRISPR/Cas9) | Jurkat T cells | anti-CD3/CD28 | Nearly undetectable pSLP76 | [1][6] |
| Pharmacological Inhibition (Compound 1) | Human primary CD8+ T cells | anti-CD3/CD28 | Concentration-dependent decrease | [2] | |
| pErk1/2 Phosphorylation | Genetic Knockout | Murine splenic T cells | anti-CD3 | Significantly enhanced and sustained pErk1/2 | [7][8] |
| Pharmacological Inhibition (Compound 1) | Human primary CD8+ T cells | anti-CD3/CD28 | Increased percentage of pERK1/2+ cells | [9] | |
| IL-2 Secretion | Genetic Knockout (CRISPR/Cas9) | Human primary CD8+ T cells | anti-CD3/CD28 | ~2 to 3-fold increase | [9] |
| Pharmacological Inhibition (1 µM) | Human primary CD8+ T cells | anti-CD3/CD28 | ~2-fold increase | [9] | |
| IFN-γ Secretion | Genetic Knockout (CRISPR/Cas9) | Human primary CD8+ T cells | anti-CD3/CD28 | ~2-fold increase | [9] |
| Pharmacological Inhibition (Compound 1) | Human primary T cells | anti-CD3/CD28 | Significant increase | [2] | |
| In Vivo Tumor Growth | Kinase-Dead (KD) Knock-in Mice | Syngeneic sarcoma model | Tumor challenge | Significant inhibition of tumor growth | [10] |
| Pharmacological Inhibition (NDI-101150) | Syngeneic tumor models | Tumor challenge | Significant inhibition of tumor growth | [3] |
Signaling Pathways and Experimental Logic
To visually represent the concepts discussed, the following diagrams were generated using Graphviz.
Caption: HPK1 Signaling Pathway in T Cells.
Caption: Experimental Workflow for Comparison.
Caption: Logical Relationship of Approaches.
Experimental Protocols
CRISPR/Cas9-Mediated Knockout of HPK1 in Primary Human T Cells
This protocol provides a general framework for generating HPK1 knockout in primary human T cells using ribonucleoprotein (RNP) delivery.
Materials:
-
Primary human T cells
-
T cell isolation kit (e.g., EasySep™ Human T Cell Isolation Kit)
-
T cell activation reagent (e.g., ImmunoCult™ Human CD3/CD28 T Cell Activator)
-
Complete T cell culture medium (e.g., ImmunoCult™-XF T Cell Expansion Medium) with IL-2
-
CRISPR-Cas9 components:
-
Cas9 nuclease
-
Synthetic guide RNA (gRNA) targeting HPK1 (or crRNA and tracrRNA)
-
-
Electroporation system and reagents (e.g., Lonza 4D-Nucleofector™)
-
Flow cytometer
-
Antibodies for validation (e.g., anti-HPK1 for Western blot, or functional readout antibodies)
Procedure:
-
T Cell Isolation and Activation:
-
RNP Complex Formation:
-
Resuspend the HPK1-targeting gRNA in a nuclease-free buffer.
-
Mix the gRNA and Cas9 nuclease at an appropriate molar ratio (e.g., 1.5:1) and incubate at room temperature for 10-20 minutes to form the RNP complex.[13]
-
-
Electroporation:
-
Harvest the activated T cells and resuspend them in the appropriate electroporation buffer.
-
Add the pre-formed RNP complex to the cell suspension.
-
Transfer the mixture to an electroporation cuvette and apply the manufacturer's recommended pulse program for primary human T cells.[11]
-
-
Post-Electroporation Culture and Validation:
-
Immediately after electroporation, transfer the cells to a pre-warmed culture plate with complete medium.
-
Culture the cells for at least 48-72 hours to allow for gene editing and protein turnover.
-
Validate the knockout efficiency by Western blot for HPK1 protein or by functional assays (e.g., measuring pSLP76 phosphorylation upon TCR stimulation).[9]
-
Measurement of SLP76 Phosphorylation (pSLP76) by Flow Cytometry
This protocol describes the intracellular staining of phosphorylated SLP76 for analysis by flow cytometry.
Materials:
-
Control, HPK1 inhibitor-treated, or HPK1 knockout T cells
-
TCR stimulating antibodies (e.g., anti-CD3 and anti-CD28)
-
Fixation buffer (e.g., BD Phosflow™ Lyse/Fix Buffer)
-
Permeabilization buffer (e.g., ice-cold methanol or BD Phosflow™ Perm/Wash Buffer)
-
Fluorochrome-conjugated antibodies:
-
Anti-pSLP76 (S376)
-
Surface marker antibodies (e.g., anti-CD4, anti-CD8)
-
-
Flow cytometer
Procedure:
-
Cell Stimulation:
-
Resuspend T cells in an appropriate buffer.
-
Stimulate the cells with anti-CD3/CD28 antibodies for the desired time (e.g., 15 minutes) at 37°C.[14]
-
Include an unstimulated control.
-
-
Fixation and Permeabilization:
-
Stop the stimulation by adding pre-warmed fixation buffer and incubate for 10-15 minutes at 37°C.[15]
-
Wash the cells and then permeabilize by adding ice-cold methanol and incubating on ice for at least 30 minutes, or by using a commercial permeabilization buffer according to the manufacturer's instructions.[15]
-
-
Intracellular Staining:
-
Wash the permeabilized cells to remove the permeabilization buffer.
-
Stain with the anti-pSLP76 antibody and any surface marker antibodies for 30-60 minutes at room temperature in the dark.
-
-
Data Acquisition and Analysis:
-
Wash the cells and resuspend them in a suitable buffer for flow cytometry.
-
Acquire the data on a flow cytometer.
-
Analyze the median fluorescence intensity (MFI) of pSLP76 in the T cell populations of interest.[16]
-
Conclusion
Both pharmacological inhibition and genetic knockout of HPK1 have proven to be effective strategies for enhancing T cell activation and anti-tumor responses in preclinical settings. The choice between these two approaches will largely depend on the specific research question.
-
Pharmacological inhibitors like this compound offer the advantage of temporal control and in vivo applicability, making them suitable for preclinical therapeutic studies and for investigating the acute effects of HPK1 inhibition.
-
Genetic knockout provides a "cleaner" system for studying the complete loss of HPK1 function without the concern of off-target effects from a small molecule. This makes it an invaluable tool for target validation and for dissecting the fundamental role of HPK1 in T cell biology.
As research in this area progresses, a combined approach, where findings from genetic models are validated with selective pharmacological inhibitors, will be crucial for the successful clinical translation of HPK1-targeted immunotherapies.
References
- 1. HPK1 kinase inhibitor: a sufficient approach to target HPK1 to modulate T cell activation in cancer immunotherapy compared with degraders - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pharmacological inhibition of hematopoietic progenitor kinase 1 positively regulates T-cell function - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Highly selective HPK1 inhibitor NDI-101150 mediates immune cell activation and robust antitumor responses, distinct from immune checkpoint blockade - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Frontiers | Discovery of Novel HPK1 Inhibitors Through Structure-Based Virtual Screening [frontiersin.org]
- 6. Frontiers | HPK1 kinase inhibitor: a sufficient approach to target HPK1 to modulate T cell activation in cancer immunotherapy compared with degraders [frontiersin.org]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. arcusbio.com [arcusbio.com]
- 10. researchgate.net [researchgate.net]
- 11. CRISPR-Cas9 Genome Editing in Human Primary T Cells [protocols.io]
- 12. stemcell.com [stemcell.com]
- 13. Ribonucleoprotein Transfection for CRISPR/Cas9-Mediated Gene Knockout in Primary T Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Conditional deletion of SLP-76 in mature T cells abrogates peripheral immune responses1 - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Phospho-Flow Cytometry Based Analysis of Differences in T Cell Receptor Signaling Between Regulatory T Cells and CD4+ T Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 16. youtube.com [youtube.com]
A Head-to-Head Preclinical Comparison of Emerging Small Molecule HPK1 Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Hematopoietic Progenitor Kinase 1 (HPK1), a serine/threonine kinase predominantly expressed in hematopoietic cells, has emerged as a critical negative regulator of T-cell receptor signaling. Its inhibition is a promising strategy in immuno-oncology to enhance anti-tumor immunity. This guide provides a head-to-head comparison of the preclinical data for four leading small molecule HPK1 inhibitors: BGB-15025, CFI-402411, NDI-101150, and DS21150768.
At a Glance: Key Preclinical Data
The following tables summarize the available quantitative data for each inhibitor, providing a direct comparison of their biochemical potency, cellular activity, and in vivo efficacy.
Table 1: Biochemical and Cellular Activity of HPK1 Inhibitors
| Compound | Biochemical IC50 (HPK1) | Cellular pSLP-76 Inhibition (IC50) | IL-2 Release (EC50) |
| BGB-15025 | 1.04 nM[1] | Potent inhibition demonstrated[1] | Induces IL-2 production in T cells[1] |
| CFI-402411 | 4.0 ± 1.3 nM | Biologically effective concentrations demonstrated in patients | Preclinical studies show disruption of abnormal cytokine expression[2] |
| NDI-101150 | 0.7 nM[3] | pSLP76 IC50 of 72 ng/mL in ex-vivo stimulated whole blood from patients[4] | Induces IL-2 and IFN-γ production[3] |
| DS21150768 | ~3.27 nM | IC50 = 61.9 nM (Jurkat cells) | Enhances cytokine responses in vivo[5] |
Table 2: In Vivo Efficacy of HPK1 Inhibitors in Syngeneic Mouse Models
| Compound | Syngeneic Model(s) | Dosing and Schedule | Tumor Growth Inhibition (TGI) | Complete Responses (CR) |
| BGB-15025 | GL261, CT26, EMT-6[1] | Oral, dose-dependent[1] | Single-agent anti-tumor activity in GL261; Combination benefit with anti-PD-1 in CT26 and EMT-6[1] | Not specified |
| CFI-402411 | Multiple mouse models[2] | Not specified | Potent anti-leukemic effects and immune-activating effects observed[2] | Not specified |
| NDI-101150 | CT26, EMT-6[6] | Oral, once daily[6] | CT26: 50% TGI; EMT-6: 85% TGI[6] | EMT-6: 7/10 mice[6] |
| DS21150768 | 12 different models including MC38 and CT26[5] | Oral | Suppressed tumor growth in multiple models, alone and in combination with anti-PD-1[5] | Not specified |
Visualizing the HPK1 Signaling Pathway and Experimental Workflows
To better understand the mechanism of action and the methods used to evaluate these inhibitors, the following diagrams illustrate the HPK1 signaling cascade and a typical experimental workflow.
Caption: HPK1 negatively regulates T-cell activation.
Caption: Workflow for cellular pSLP-76 and IL-2 assays.
Caption: Comparative evaluation of HPK1 inhibitors.
Detailed Experimental Protocols
This section provides detailed methodologies for the key experiments cited in this comparison guide.
Biochemical HPK1 Inhibition Assay (Caliper Mobility-Shift Assay)
This assay quantifies the ability of a compound to inhibit the enzymatic activity of HPK1.
-
Reagents and Materials:
-
Recombinant human HPK1 enzyme
-
Fluorescently labeled peptide substrate
-
ATP
-
Assay buffer (e.g., 100 mM HEPES pH 7.5, 5 mM MgCl2, 0.002% Brij-35)
-
Test compounds dissolved in DMSO
-
Stop solution (e.g., 70 µM EDTA)
-
384-well plates
-
Caliper LabChip microfluidic instrument
-
-
Procedure:
-
Prepare serial dilutions of the test compounds in DMSO.
-
In a 384-well plate, add the fluorescently labeled substrate and the test compound solution (or DMSO for control).
-
Initiate the reaction by adding the HPK1 enzyme and ATP solution to each well. The final ATP concentration should be at or near its Km for HPK1.
-
Incubate the plate at 30°C for a specified time (e.g., 60 minutes).
-
Terminate the reaction by adding the stop solution.
-
Analyze the samples on the Caliper LabChip instrument. The instrument separates the phosphorylated product from the non-phosphorylated substrate based on their different electrophoretic mobility.
-
The extent of inhibition is calculated by comparing the amount of product formed in the presence of the inhibitor to the control. IC50 values are determined by fitting the data to a dose-response curve.
-
Cellular Phospho-SLP-76 (pSLP-76) Assay
This assay measures the ability of an HPK1 inhibitor to block the phosphorylation of its direct substrate, SLP-76, in a cellular context.
-
Reagents and Materials:
-
Jurkat T-cells or isolated human Peripheral Blood Mononuclear Cells (PBMCs)
-
Cell culture medium
-
Test compounds dissolved in DMSO
-
Stimulation reagent: anti-CD3/anti-CD28 antibodies
-
Lysis/Fixation buffer
-
Permeabilization buffer
-
Fluorescently conjugated anti-pSLP-76 (Ser376) antibody
-
Flow cytometer or ELISA plate reader
-
-
Procedure (Flow Cytometry):
-
Plate Jurkat T-cells or PBMCs in a 96-well plate.
-
Pre-incubate the cells with serial dilutions of the test compound or DMSO for 60 minutes.
-
Stimulate the cells with anti-CD3/anti-CD28 antibodies for 15-30 minutes.
-
Fix and lyse the cells using an appropriate buffer.
-
Permeabilize the cells.
-
Stain the cells with the fluorescently conjugated anti-pSLP-76 antibody.
-
Acquire data on a flow cytometer.
-
The geometric mean fluorescence intensity (gMFI) of the pSLP-76 signal is used to determine the level of inhibition. IC50 values are calculated from dose-response curves.
-
IL-2 Release Assay
This functional assay measures the downstream consequence of HPK1 inhibition, which is the enhancement of T-cell activation leading to increased IL-2 production.
-
Reagents and Materials:
-
Isolated human PBMCs
-
Cell culture medium
-
Test compounds dissolved in DMSO
-
Stimulation reagent: anti-CD3/anti-CD28 antibodies
-
Human IL-2 ELISA kit
-
96-well plates
-
-
Procedure:
-
Plate PBMCs in a 96-well plate.
-
Add serial dilutions of the test compound or DMSO to the wells.
-
Stimulate the cells with anti-CD3/anti-CD28 antibodies.
-
Incubate the plate for 24-72 hours at 37°C.
-
Collect the cell culture supernatant.
-
Quantify the concentration of IL-2 in the supernatant using a human IL-2 ELISA kit according to the manufacturer's instructions.
-
EC50 values, the concentration at which the compound elicits a half-maximal response, are determined from dose-response curves.
-
Syngeneic Mouse Tumor Models
These in vivo models are crucial for evaluating the anti-tumor efficacy of immunomodulatory agents in the context of a competent immune system.
-
Materials and Methods:
-
Specific mouse strain (e.g., BALB/c for CT26 and EMT-6 tumors, C57BL/6 for MC38 tumors)
-
Murine tumor cell line (e.g., CT26, EMT-6, MC38)
-
Test compound formulated for oral administration
-
Calipers for tumor measurement
-
-
Procedure:
-
Inject a specific number of tumor cells (e.g., 2 x 10^5 CT26 cells) subcutaneously into the flank of the appropriate mouse strain.
-
Allow the tumors to grow to a palpable size (e.g., 100 mm³).
-
Randomize the mice into treatment and vehicle control groups.
-
Administer the test compound or vehicle control according to the specified dosing schedule (e.g., once daily, orally).
-
Measure tumor volume with calipers at regular intervals (e.g., twice weekly) using the formula: (Length x Width²)/2.
-
Monitor animal body weight and overall health.
-
At the end of the study, calculate the tumor growth inhibition (TGI) for each treatment group compared to the vehicle control. The number of complete responses (CR), where the tumor becomes undetectable, is also recorded.
-
Conclusion
The preclinical data presented in this guide highlight the potent and selective nature of a new generation of small molecule HPK1 inhibitors. While all four compounds—BGB-15025, CFI-402411, NDI-101150, and DS21150768—demonstrate promising biochemical and cellular activity, NDI-101150 and DS21150768 have more extensive publicly available in vivo data demonstrating significant single-agent anti-tumor efficacy in syngeneic mouse models. The detailed experimental protocols provided herein should serve as a valuable resource for researchers in the field of immuno-oncology to design and interpret their own studies. Further clinical investigation will be crucial to determine the therapeutic potential of these promising HPK1 inhibitors in cancer patients.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. treadwelltx.com [treadwelltx.com]
- 3. Preclinical characterization of NDI-101150 presented | BioWorld [bioworld.com]
- 4. nimbustx.com [nimbustx.com]
- 5. Highly potent, orally active novel small-molecule HPK1 inhibitor DS21150768 induces anti-tumor responses in multiple syngeneic tumor mouse models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. jitc.bmj.com [jitc.bmj.com]
Validating the On-Target Activity of HPK1 Inhibitors In Vivo: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative framework for validating the on-target activity of Hematopoietic Progenitor Kinase 1 (HPK1) inhibitors in vivo. While specific in vivo preclinical data for Hpk1-IN-28 is not publicly available at the time of this publication, this document outlines the essential experiments and presents available data for other known HPK1 inhibitors, NDI-101150 and CFI-402411, to serve as a benchmark for evaluation.
Introduction to HPK1 Inhibition
Hematopoietic Progenitor Kinase 1 (HPK1), also known as MAP4K1, is a serine/threonine kinase that acts as a negative regulator of T-cell receptor (TCR) signaling.[1] By dampening T-cell activation, HPK1 can limit the immune system's ability to recognize and eliminate cancer cells. Therefore, inhibiting HPK1 has emerged as a promising immuno-oncology strategy to enhance anti-tumor immunity. Validating the on-target activity of HPK1 inhibitors in vivo is crucial to ensure that their therapeutic effects are mediated through the intended mechanism. Key validation endpoints include assessing the phosphorylation of HPK1's direct downstream substrate, SLP-76, measuring the production of key cytokines like IL-2, and evaluating tumor growth inhibition in syngeneic mouse models.
Comparative Analysis of HPK1 Inhibitors
This section presents a comparative summary of the available in vivo data for different HPK1 inhibitors.
Table 1: In Vivo Efficacy of HPK1 Inhibitors in Syngeneic Mouse Models
| Compound | Mouse Model | Dosing | Tumor Growth Inhibition (TGI) | Complete Responses (CR) | Combination Benefit |
| This compound | Data not available | Data not available | Data not available | Data not available | Data not available |
| NDI-101150 | CT26 (colorectal) | Oral, daily | 50% | Not reported | Synergistic with anti-PD-1 |
| EMT-6 (breast) | 75 mg/kg p.o. | 85% | 7/10 mice | Not reported | |
| CFI-402411 | CT26 (colorectal) | Not specified | Moderate | Not reported | Synergistic with anti-PD-1 |
| "Compound I" | CT26 (colorectal) | 30 mg/kg p.o., BID | 42% | Not reported | 95% TGI with anti-PD-1[2] |
| NMBS-1 | Not specified | Oral | Significant | Not reported | Enhanced with anti-CTLA4[3] |
Table 2: In Vivo Pharmacodynamic Markers of HPK1 Inhibition
| Compound | Biomarker | Assay | Model | Result |
| This compound | pSLP-76 (Ser376) | Data not available | Data not available | Data not available |
| IL-2 | Data not available | Data not available | Data not available | |
| NDI-101150 | pSLP-76 (Ser376) | Not specified | Mouse | Inhibition confirmed |
| IL-2 | Not specified | Mouse | Increased production | |
| CFI-402411 | pSLP-76 (Ser376) | Exploratory in vitro assay | Human (clinical trial) | Biologically effective concentrations achieved[4] |
| IL-2 | Not specified | Mouse (preclinical) | Increased production | |
| "Compound I" | pSLP-76 (Ser376) | Ex vivo analysis | BALB/c mice | 50% inhibition maintained for 24h[2] |
| IL-2 | Not specified | Not specified | Increased production[5] | |
| CompK | pSLP-76 (Ser376) | Flow cytometry | MC38 tumor-bearing mice | Reduced pSLP76 levels[6] |
| IFN-γ | Not specified | Sarcoma-bearing mice | Increased expression[6] |
Signaling Pathways and Experimental Workflows
To visually represent the mechanisms and processes involved in validating HPK1 inhibitors, the following diagrams are provided.
Caption: HPK1 signaling cascade initiated by TCR engagement.
Caption: Workflow for in vivo validation of HPK1 inhibitors.
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and interpretation of results. Below are generalized protocols for the key experiments cited.
Syngeneic Mouse Tumor Model
-
Cell Lines: Murine colorectal carcinoma (CT26) or breast cancer (EMT-6) cells are commonly used.
-
Animals: Female BALB/c or C57BL/6 mice (6-8 weeks old) are typically used for CT26 and EMT-6 models, respectively.
-
Tumor Implantation: 1 x 106 cells are injected subcutaneously into the flank of the mice.
-
Tumor Growth Monitoring: Tumor volume is measured 2-3 times per week using calipers (Volume = 0.5 x length x width2).
-
Randomization: When tumors reach a mean volume of approximately 100-150 mm3, mice are randomized into treatment and vehicle control groups.
-
Treatment: The HPK1 inhibitor (e.g., this compound) is formulated in an appropriate vehicle and administered orally, typically once or twice daily.
-
Efficacy Endpoint: The primary endpoint is tumor growth inhibition (TGI), calculated as the percentage difference in the mean tumor volume between the treated and vehicle groups. Complete responses (CR) are noted when tumors are no longer palpable.
Western Blot for pSLP-76 (Ser376) in Tumor Lysates
-
Sample Preparation: Tumors are harvested at a specified time point after the last dose, snap-frozen in liquid nitrogen, and stored at -80°C. Tumor tissue is homogenized in lysis buffer containing protease and phosphatase inhibitors. Protein concentration is determined using a BCA assay.
-
SDS-PAGE and Transfer: Equal amounts of protein (20-40 µg) are separated by SDS-PAGE and transferred to a PVDF membrane.
-
Blocking and Antibody Incubation: The membrane is blocked with 5% BSA in TBST for 1 hour at room temperature. The membrane is then incubated overnight at 4°C with a primary antibody specific for phospho-SLP-76 (Ser376). A primary antibody for total SLP-76 and a loading control (e.g., β-actin or GAPDH) should be used on parallel blots or after stripping.
-
Secondary Antibody and Detection: After washing, the membrane is incubated with an HRP-conjugated secondary antibody for 1 hour at room temperature. The signal is detected using an enhanced chemiluminescence (ECL) substrate.
-
Quantification: Densitometry is used to quantify the band intensities. The ratio of pSLP-76 to total SLP-76 is calculated and normalized to the loading control.
ELISA for IL-2 in Mouse Serum
-
Sample Collection: Blood is collected from mice via cardiac puncture or tail vein bleeding at various time points after treatment. Serum is separated by centrifugation and stored at -80°C.
-
ELISA Procedure: A commercial mouse IL-2 ELISA kit is used according to the manufacturer's instructions. Briefly, serum samples and standards are added to a microplate pre-coated with an anti-mouse IL-2 antibody. After incubation and washing, a biotin-conjugated anti-mouse IL-2 antibody is added, followed by streptavidin-HRP and a substrate solution.
-
Data Analysis: The absorbance is measured at 450 nm, and a standard curve is generated. The concentration of IL-2 in the serum samples is calculated from the standard curve.
Conclusion
The in vivo validation of this compound's on-target activity requires a systematic approach involving syngeneic tumor models and the measurement of key pharmacodynamic markers. While direct comparative data for this compound is currently lacking in the public domain, the data and protocols provided for alternative HPK1 inhibitors such as NDI-101150 and CFI-402411 offer a robust framework for its evaluation. Successful demonstration of tumor growth inhibition, coupled with evidence of target engagement through decreased pSLP-76 and increased IL-2 production, would provide strong evidence for the on-target efficacy of this compound and support its further development as a novel cancer immunotherapy.
References
- 1. A perspective on HPK1 as a novel immuno-oncology drug target | eLife [elifesciences.org]
- 2. Insilico Medicine divulges novel HPK1 inhibitor with robust antitumor activity | BioWorld [bioworld.com]
- 3. nimbustx.com [nimbustx.com]
- 4. researchgate.net [researchgate.net]
- 5. aacrjournals.org [aacrjournals.org]
- 6. Enhanced antitumor immunity by a novel small molecule HPK1 inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Personal protective equipment for handling Hpk1-IN-28
Essential Safety and Handling Guide for Hpk1-IN-28
Disclaimer: No specific Safety Data Sheet (SDS) for this compound was publicly available at the time of this writing. The following guidance is based on the SDS for a closely related compound, "HPK1 inhibitor 1" (CAS No. 2246358-08-5), and general best practices for handling highly potent active pharmaceutical ingredients (HPAPIs).[1] Researchers must conduct a thorough risk assessment and consult their institution's safety office before handling this compound.
This guide provides essential safety and logistical information for researchers, scientists, and drug development professionals working with this compound, a potent hematopoietic progenitor kinase 1 (HPK1) inhibitor. Adherence to these procedures is critical to ensure personal safety and minimize environmental impact.
Hazard Identification and Classification
Based on the available data for a surrogate HPK1 inhibitor, this compound should be handled as a potent compound with the following potential hazards:
| Hazard Class | Category | Hazard Statement |
| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed.[1] |
| Acute Aquatic Toxicity | Category 1 | H400: Very toxic to aquatic life.[1] |
| Chronic Aquatic Toxicity | Category 1 | H410: Very toxic to aquatic life with long lasting effects.[1] |
Signal Word: Warning
Precautionary Statements:
-
P264: Wash skin thoroughly after handling.[1]
-
P270: Do not eat, drink or smoke when using this product.[1]
-
P273: Avoid release to the environment.[1]
-
P301 + P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell.[1]
-
P330: Rinse mouth.[1]
-
P391: Collect spillage.[1]
-
P501: Dispose of contents/ container to an approved waste disposal plant.[1]
Personal Protective Equipment (PPE)
A multi-layered approach to PPE is mandatory to prevent exposure through inhalation, skin contact, or ingestion.[2]
| PPE Category | Item | Specifications |
| Hand Protection | Double Gloving | Inner and outer pairs of chemotherapy-rated nitrile gloves (ASTM D6978 certified).[3] Change outer gloves frequently and immediately if contaminated. |
| Body Protection | Disposable Gown | Impermeable, solid-front gown with long sleeves and tight-fitting cuffs.[4] |
| Eye Protection | Safety Goggles | Chemical splash goggles that provide a complete seal around the eyes. |
| Face Protection | Face Shield | To be worn over safety goggles, especially when there is a risk of splashes.[4] |
| Respiratory Protection | Respirator | An N95 respirator is the minimum requirement for handling powders outside of a containment enclosure. For higher-risk activities, a powered air-purifying respirator (PAPR) may be necessary. |
| Foot Protection | Shoe Covers | Disposable shoe covers to be worn in the designated handling area. |
Operational Plan: Step-by-Step Handling Procedures
All handling of this compound, especially of the solid compound, must be performed within a certified chemical fume hood or a glove box to minimize inhalation exposure.[5]
1. Preparation and Area Setup:
-
Designate a specific area for handling this compound.
-
Ensure a chemical spill kit is readily accessible.
-
Cover the work surface with absorbent, disposable bench paper.
2. Donning PPE:
-
Follow a strict donning sequence: shoe covers, inner gloves, gown, outer gloves, face mask/respirator, and eye/face protection.
3. Weighing the Compound:
-
Whenever possible, use a ventilated balance enclosure or a glove box for weighing.
-
Use dedicated spatulas and weighing papers.
-
Carefully transfer the weighed powder to a sealable container.
4. Solubilization:
-
Add solvent to the sealed container with the powdered this compound.
-
Ensure the container is securely capped before vortexing or sonicating to dissolve the compound.
5. Post-Handling:
-
Decontaminate all surfaces with an appropriate solvent (e.g., 70% ethanol) followed by a cleaning agent.
-
Carefully doff PPE in the designated area to avoid cross-contamination. Remove outer gloves first, followed by the gown, and then inner gloves.
-
Wash hands thoroughly with soap and water after removing all PPE.[1]
Disposal Plan
Proper disposal is crucial to prevent environmental contamination and accidental exposure.
-
Solid Waste: All contaminated solid waste, including gloves, gowns, bench paper, and weighing papers, must be collected in a dedicated, clearly labeled hazardous waste container.
-
Liquid Waste: Unused solutions of this compound and contaminated solvents should be collected in a sealed, labeled hazardous waste container. Do not pour down the drain.
-
Sharps: Contaminated needles and other sharps must be disposed of in a designated sharps container.
-
Decontamination: All non-disposable equipment, such as spatulas and glassware, must be thoroughly decontaminated before being removed from the designated handling area.
Consult your institution's environmental health and safety (EHS) department for specific guidelines on hazardous waste disposal.
Emergency Procedures
| Emergency Situation | Action |
| Skin Contact | Immediately remove contaminated clothing and rinse the affected area with copious amounts of water for at least 15 minutes. Seek medical attention.[1] |
| Eye Contact | Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[1] |
| Inhalation | Move to fresh air immediately. If breathing is difficult, administer oxygen. Seek medical attention.[1] |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[1] |
| Spill | Evacuate the area. If safe to do so, cover the spill with an absorbent material from a chemical spill kit. Do not attempt to clean up a large spill without proper training and equipment. Notify your supervisor and EHS department immediately. |
Visual Workflow for Safe Handling of this compound
Caption: Workflow for the safe handling of this compound.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
